molecular formula C21H28O3 B1250651 Segesterone CAS No. 7690-08-6

Segesterone

Katalognummer: B1250651
CAS-Nummer: 7690-08-6
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: SFLXYFZGKSGFKA-XUDSTZEESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Segesterone acetate, also known as Nestorone, is a synthetic 19-norprogesterone derivative that acts as a highly selective and potent agonist of the progesterone receptor . With a chemical formula of C23H30O4 and a molecular weight of 370.489 g·mol⁻¹, it is characterized by its 16-methylene-17α-acetoxy structure . This compound exhibits a remarkable progestational activity, reported to be approximately 100 times more potent than natural progesterone . Its primary research value lies in its highly specific mechanism of action; it binds selectively to the progesterone receptor with high affinity but demonstrates negligible binding to androgen or estrogen receptors, thereby limiting undesired androgenic or estrogenic effects in experimental models . A key pharmacodynamic feature is that this compound acetate is not orally active due to rapid hepatic metabolism, making it an excellent tool for studying non-oral drug delivery routes, including subcutaneous implants, transdermal gels, and intravaginal systems . Its main research applications are multifaceted. It is extensively investigated as a potent anti-ovulatory agent in the development of long-acting contraceptives, such as the FDA-approved contraceptive vaginal ring used in a 21-days-in/7-days-out cyclic regimen . Beyond reproductive health, a rapidly growing area of research explores its neuroregenerative and protective potential. Preclinical studies indicate that this compound acetate promotes neurogenesis, stimulates oligodendrocyte generation (suggesting elevated myelination), and exhibits protective effects in models of neurological diseases like multiple sclerosis and stroke . These effects may be mediated through the upregulation of insulin-like growth factor 1 (IGF-1) signaling pathways . Researchers are also optimizing novel delivery methods, such as intranasal nanoemulsions, to enhance direct brain targeting for neurological applications . From a safety perspective, focused studies have revealed an acceptable profile in research models, with common findings like headache and nausea noted in clinical trials of approved formulations . This product is provided for research purposes only and is strictly not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

7690-08-6

Molekularformel

C21H28O3

Molekulargewicht

328.4 g/mol

IUPAC-Name

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-16-methylidene-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O3/c1-12-10-19-18-6-4-14-11-15(23)5-7-16(14)17(18)8-9-20(19,3)21(12,24)13(2)22/h11,16-19,24H,1,4-10H2,2-3H3/t16-,17+,18+,19-,20-,21-/m0/s1

InChI-Schlüssel

SFLXYFZGKSGFKA-XUDSTZEESA-N

SMILES

CC(=O)C1(C(=C)CC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O

Isomerische SMILES

CC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O

Kanonische SMILES

CC(=O)C1(C(=C)CC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O

Andere CAS-Nummern

7690-08-6

Herkunft des Produkts

United States

Foundational & Exploratory

Segesterone Acetate: A Technical Guide on the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Segesterone acetate (SGA), also known as Nestorone®, is a potent, fourth-generation 19-norprogesterone derivative synthetic progestin. Its high efficacy and unique pharmacological profile, characterized by high selectivity for the progesterone receptor and a lack of off-target hormonal activities, have established its role in modern contraception. This technical guide provides an in-depth exploration of the molecular and physiological mechanisms of action of this compound acetate, details the experimental protocols used to characterize its activity, presents quantitative data for key pharmacological parameters, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action

The primary mechanism of action of this compound acetate is its function as a potent and highly selective agonist of the progesterone receptor (PR).[1][2][3] Unlike natural progesterone, this compound acetate's structure, featuring 17α-acetoxy and 16-methylene groups, allows for additional stabilizing contacts within the PR ligand-binding domain, contributing to its high potency.[1] Its contraceptive and therapeutic effects are mediated through a multi-faceted approach involving the suppression of ovulation and modifications to peripheral tissues.

Central Action: Ovulation Inhibition

The principal contraceptive effect of this compound acetate is the suppression of ovulation.[1] By acting as a PR agonist at the level of the hypothalamus and pituitary gland, this compound acetate exerts negative feedback on the hypothalamic-pituitary-ovarian (HPO) axis. This action blocks the mid-cycle surge in luteinizing hormone (LH) secretion, which is the critical trigger for follicular rupture and the release of an ovum.[1][4] Clinical studies have demonstrated that continuous administration of this compound acetate, for example via a vaginal ring or implant, maintains systemic concentrations sufficient to consistently inhibit follicular development and prevent ovulation.[5]

Peripheral Actions

In addition to its central effects, this compound acetate exerts significant progestogenic actions on peripheral reproductive tissues, which provide secondary contraceptive mechanisms.

  • Endometrial Effects: this compound acetate induces the transformation of the uterine endometrium from a proliferative to a secretory state. This change makes the endometrium unreceptive to embryo implantation, providing an additional barrier to pregnancy.[6][7] Continuous exposure to this compound acetate leads to endometrial thinning and decidualization, which also contributes to the control of uterine bleeding.

  • Cervical Mucus Alterations: The compound significantly increases the viscosity and reduces the quantity of cervical mucus.[8][9] This thickened mucus acts as a physical barrier, impeding the penetration and transport of sperm through the cervical canal into the upper reproductive tract.

Receptor Binding Profile and Potency

This compound acetate's clinical utility is defined by its high affinity and selectivity for the progesterone receptor, coupled with minimal binding to other steroid receptors. This specificity minimizes the risk of androgenic, estrogenic, and mineralocorticoid-related side effects.

Data Presentation

The following tables summarize the quantitative pharmacological data for this compound acetate.

Table 1: Receptor Binding Affinity of this compound Acetate

Receptor Relative Binding Affinity (RBA) Reference Compound Notes Source(s)
Progesterone (PR) 272% Progesterone High affinity and potent agonism. [2][10]
Glucocorticoid (GR) 38% Dexamethasone Binds to GR but demonstrates no significant glucocorticoid activity at therapeutic doses. [2][10]
Androgen (AR) < 0.2% Testosterone Binding is 500-600 fold less than testosterone; considered negligible. Lacks androgenic activity. [1][10]
Estrogen (ER) Negligible Estradiol Does not display binding affinity toward estrogen receptors. Lacks estrogenic activity. [1][10]

| Mineralocorticoid (MR) | Negligible | Aldosterone | Does not bind significantly to the MR. Lacks antimineralocorticoid activity. |[2] |

Table 2: Pharmacodynamic and Potency Data

Parameter Value Assay / Context Notes Source(s)
Progestational Activity ~100x Progesterone In vivo animal studies Demonstrates exceptionally high progestational potency. [1][3][11]
PR Agonist EC₅₀ 50.3 nM In vitro progestational assay Concentration for half-maximal effective response in a functional assay. [5][10]
Ovulation Inhibition Threshold > 105 pmol/L Clinical studies (serum levels) Sustained serum concentrations above this level effectively prevent ovulation. [5]

| Sex Hormone-Binding Globulin (SHBG) Binding | Negligible | In vitro binding assays | Does not bind to SHBG, increasing its bioavailability. |[1] |

Signaling Pathways

As a progesterone receptor agonist, this compound acetate initiates cellular responses through both classical genomic and rapid non-genomic signaling pathways.

Classical Genomic Signaling

The primary, slower signaling mechanism involves the modulation of gene expression. This pathway is responsible for long-term cellular changes, such as the transformation of the endometrium.

genomic_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SGA This compound Acetate (SGA) PR_HSP PR-HSP Complex SGA->PR_HSP Binds PR Progesterone Receptor (PR) PR_SGA PR-SGA Complex PR->PR_SGA Conformational Change HSP Heat Shock Proteins (HSP) PR_HSP->PR Releases HSP PR_HSP->HSP Dimer PR-SGA Dimer PR_SGA->Dimer Dimerization PRE Progesterone Response Element (PRE) Dimer->PRE Binds to DNA cluster_nucleus cluster_nucleus Dimer->cluster_nucleus Nuclear Translocation Gene Target Gene PRE->Gene Recruits Co-activators/ Initiates Transcription mRNA mRNA Gene->mRNA Transcription Protein New Protein mRNA->Protein Translation cluster_cytoplasm cluster_cytoplasm mRNA->cluster_cytoplasm Export Response Cellular Response (e.g., Endometrial Secretion) Protein->Response

Caption: Classical (Genomic) Signaling Pathway of this compound Acetate.
Non-Genomic (Rapid) Signaling

This compound acetate can also trigger rapid, transcription-independent cellular effects through membrane-associated PRs or a cytoplasmic pool of PRs. These actions involve the activation of intracellular kinase cascades.

non_genomic_pathway cluster_membrane Cell Membrane / Cytoplasm cluster_nucleus Nucleus SGA This compound Acetate (SGA) memPR Membrane/Cytoplasmic PR SGA->memPR Binds Src c-Src Kinase memPR->Src Activates Ras Ras Src->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Response Rapid Cellular Response (e.g., Ion Channel Modulation) ERK->Response Phosphorylates Targets TF Transcription Factors (e.g., CREB) ERK->TF Nuclear Translocation & Phosphorylation Gene_Mod Modulation of Gene Expression TF->Gene_Mod

Caption: Non-Genomic (Rapid) Signaling Pathway of this compound Acetate.

Key Experimental Protocols

The pharmacological profile of this compound acetate has been defined by a series of standardized in vitro and in vivo assays.

Progesterone Receptor Competitive Binding Assay

This assay quantifies the affinity of a test compound (this compound acetate) for the progesterone receptor by measuring its ability to displace a radiolabeled or fluorescently labeled ligand.

  • Objective: To determine the IC₅₀ and relative binding affinity (RBA) of this compound acetate for the progesterone receptor.

  • Materials:

    • Test Compound: this compound acetate, serially diluted.

    • Receptor Source: Cytosolic fraction from progesterone target tissue (e.g., rabbit uterus) or lysates from cells overexpressing human PR (e.g., T47D breast cancer cells).

    • Labeled Ligand: A high-affinity PR ligand, such as [³H]-Promegestone (R5020), at a fixed concentration near its Kd.

    • Assay Buffer: Tris-HCl buffer containing protease inhibitors and stabilizers.

    • Separation Medium: Dextran-coated charcoal (for radioligand assays) or specialized plates (for fluorescence polarization assays).

    • Instrumentation: Scintillation counter or fluorescence polarization plate reader.

  • Methodology:

    • Preparation: Prepare serial dilutions of this compound acetate and a reference compound (unlabeled progesterone). Prepare the receptor cytosol from the source tissue/cells via homogenization and ultracentrifugation.

    • Incubation: In assay tubes, combine the receptor preparation, the fixed concentration of the labeled ligand, and varying concentrations of either this compound acetate, unlabeled progesterone, or buffer alone (for total binding control). A separate tube with a large excess of unlabeled progesterone is used to determine non-specific binding.

    • Equilibration: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.

    • Separation: Separate receptor-bound from free labeled ligand. For radioligand assays, add dextran-coated charcoal slurry, which adsorbs free radioligand, and centrifuge to pellet the charcoal.

    • Quantification: Measure the amount of bound labeled ligand. For radioligand assays, the supernatant containing the bound complex is mixed with scintillation fluid and counted. For fluorescence polarization, the plate is read directly.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound acetate. Use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of specific binding). The RBA is calculated relative to the IC₅₀ of the reference compound.

binding_assay_workflow start Start prep Prepare Reagents: - Serial dilutions of SGA - Receptor Cytosol - Labeled Ligand Solution start->prep incubate Incubate Components: Receptor + Labeled Ligand + SGA (at 4°C for 18-24h) prep->incubate separate Separate Bound from Free Ligand (e.g., Charcoal Adsorption & Centrifugation) incubate->separate quantify Quantify Bound Ligand (e.g., Scintillation Counting) separate->quantify analyze Data Analysis: Plot binding curve, calculate IC₅₀ and RBA quantify->analyze end End analyze->end

Caption: Experimental Workflow for a PR Competitive Binding Assay.
Endometrial Transformation Assay (McPhail Test)

This in vivo bioassay assesses the progestational activity of a compound by its ability to induce secretory changes in an estrogen-primed endometrium.

  • Objective: To confirm the progestational agonist activity of this compound acetate and determine its relative potency.

  • Methodology:

    • Animal Model: Immature or ovariectomized female rabbits are used.

    • Estrogen Priming: Animals are treated with a daily dose of estradiol for approximately 6 days to induce endometrial proliferation, creating a uniform, proliferative state.

    • Progestin Treatment: Following priming, the animals are treated with this compound acetate (or a reference progestin) at various doses for 5 consecutive days. A control group receives the vehicle only.

    • Tissue Collection: On the day after the final treatment, the animals are euthanized, and the uteri are excised.

    • Histological Analysis: The uterine tissue is fixed, sectioned, stained (e.g., with Hematoxylin and Eosin), and examined microscopically. The degree of endometrial transformation is scored based on glandular development, epithelial secretion, and stromal changes (the McPhail scale).

    • Data Analysis: A dose-response curve is generated by plotting the mean histological score against the dose of this compound acetate. Potency is determined relative to a standard progestin like progesterone.

Clinical Ovulation Inhibition Assay

This protocol is designed to confirm the central contraceptive efficacy of this compound acetate in humans.

  • Objective: To determine the dose and serum concentration of this compound acetate required to consistently suppress ovulation.

  • Methodology:

    • Subject Recruitment: Healthy, ovulatory women of reproductive age are enrolled.

    • Study Design: A dose-finding or fixed-dose study is conducted. This compound acetate is administered via a specific delivery system (e.g., vaginal ring, implant).

    • Treatment Period: Subjects use the delivery system for one or more complete menstrual cycles (e.g., 3 cycles).

    • Monitoring:

      • Hormone Levels: Frequent blood samples are collected to measure serum concentrations of this compound acetate, LH, FSH, estradiol, and progesterone. The primary endpoint is the absence of a mid-cycle LH surge.

      • Follicular Development: Transvaginal ultrasonography is performed regularly to monitor the growth of ovarian follicles.

      • Ovulation Confirmation: Serum progesterone levels are measured in the luteal phase. A low level (e.g., < 3 ng/mL) is indicative of anovulation.

    • Data Analysis: The rate of ovulation inhibition is calculated for each dose. The minimum effective serum concentration of this compound acetate required to prevent ovulation is determined.[5]

Conclusion

The mechanism of action of this compound acetate is centered on its role as a highly potent and selective progesterone receptor agonist. Its primary contraceptive efficacy is achieved through robust suppression of the ovulatory LH surge. This central mechanism is complemented by peripheral effects on the endometrium and cervical mucus that further reduce the probability of conception. Its high selectivity for the progesterone receptor underpins a favorable safety profile, distinguishing it from older, less specific progestins. The combination of high potency, receptor selectivity, and multi-faceted contraceptive action makes this compound acetate a cornerstone of modern, long-acting reversible contraception.

References

A Technical Guide to Segesterone Acetate: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of segesterone acetate (SGA), a potent synthetic progestin. It covers the compound's chemical identity, physicochemical and pharmacological properties, detailed synthetic protocols, and its primary mechanism of action.

Chemical Structure and Identity

This compound acetate, known by the developmental code ST-1435 and brand name Nestorone®, is a synthetic 19-norprogesterone derivative.[1][2] Its chemical structure is characterized by a methylene group at position 16 and an acetate ester at position 17α on the steroid backbone.[3] This unique structure contributes to its high progestational activity and selectivity.

Systematic (IUPAC) Name: [(8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-16-methylidene-3-oxo-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate[3]

Synonyms: 16-methylene-17α-acetoxy-19-norpregn-4-ene-3,20-dione, ST-1435[3][4]

Chemical Structure of this compound Acetate

Figure 1: Chemical Structure of this compound Acetate

Quantitative Data Summary

The following tables summarize key quantitative physicochemical and pharmacological data for this compound acetate.

Table 1: Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₂₃H₃₀O₄[4]
Molecular Weight 370.489 g/mol [3]
CAS Number 7759-35-5[3]
Melting Point 178-180 °C[5]
Solubility Soluble in DMSO[4][6]
Table 2: Pharmacological and Pharmacokinetic Properties
PropertyValueReference(s)
Progesterone Receptor (PR) Binding EC₅₀ = 50.3 nM[4]
Relative Binding Affinity = 272% (of progesterone)[3]
Glucocorticoid Receptor (GR) Binding EC₅₀ = 56 nM (no in vivo activity)[4]
Androgen & Estrogen Receptor Binding Negligible[7]
Protein Binding ~95% (primarily to albumin)[3][7]
Bioavailability (Oral) ~10%[3]
Biological Half-life (Vaginal Ring) 4.5 ± 3.4 hours[8]
Volume of Distribution (Vd) 19.6 L/kg[7][8]

Synthesis of this compound Acetate

The synthesis of this compound acetate can be achieved from 19-norsteroid precursors. The following protocol is adapted from established patent literature, providing a viable pathway for its preparation.[5]

Synthesis Workflow

The overall workflow involves the transformation of a 16,17-epoxy-19-norsteroid into the final 16-methylene-17-acetoxy product.

G cluster_0 Synthesis of this compound Acetate A 3-pyrrolidino-16α,17α-epoxy- 16β-methyl-19-nor-3,5-pregnadiene-20-one B Intermediate: 3-pyrrolidino-16-methylene-17α-acetoxy- 19-nor-3,5-pregnadiene-20-one A->B  Acetic Anhydride,  Benzene,  p-toluenesulfonic acid,  Boil (2 hrs) C Final Product: 16-methylene-17α-acetoxy- 19-norprogesterone (this compound Acetate) B->C  40% Sodium Acetate,  Acetic Acid, Methanol,  Boil (4 hrs, N2 atm)

A high-level overview of the this compound acetate synthesis pathway.
Experimental Protocol

Starting Material: 3-pyrrolidino-16α,17α-epoxy-16β-methyl-19-nor-3,5-pregnadiene-20-one

Step 1: Formation of the 16-methylene-17α-acetoxy intermediate [5]

  • A mixture of 3-pyrrolidino-16α,17α-epoxy-16β-methyl-19-nor-3,5-pregnadiene-20-one (0.38 g), benzene (20 ml), acetic anhydride (20 ml), and p-toluenesulfonic acid (10 mg) is prepared.

  • The mixture is boiled for 2 hours.

  • Following the reaction, the solution is evaporated to yield a residue consisting primarily of 3-pyrrolidino-16-methylene-17α-acetoxy-19-nor-3,5-pregnadiene-20-one.

Step 2: Hydrolysis and final product formation [5]

  • The residue from Step 1 is mixed with a 40% sodium acetate solution (30 ml), acetic acid (12 ml), and methanol (90 ml).

  • The resulting mixture is boiled for 4 hours under a nitrogen atmosphere.

  • The reaction is worked up according to standard steroid chemistry procedures (acidification, extraction, washing, drying, and evaporation).

  • The final product, 16-methylene-17α-acetoxy-19-norprogesterone (this compound acetate), is obtained.

  • Recrystallization from a suitable solvent (e.g., methanol) can be performed for purification, yielding a product with a melting point of 178-180 °C.

Mechanism of Action

This compound acetate exerts its biological effects primarily by acting as a potent and selective agonist for the progesterone receptor (PR).[7]

Progesterone Receptor Signaling Pathway

Upon entering the target cell, this compound acetate binds to the progesterone receptor located in the cytoplasm. This binding event induces a conformational change in the receptor, causing the dissociation of heat shock proteins and leading to receptor dimerization and phosphorylation. The activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction recruits co-activators and the general transcription machinery, leading to the modulation (activation or repression) of gene transcription. The primary contraceptive effect is the suppression of the mid-cycle luteinizing hormone (LH) surge, which in turn prevents ovulation.[7]

G cluster_membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ext Extracellular int Intracellular SGA This compound Acetate (SGA) PR_complex Progesterone Receptor (PR) + Heat Shock Proteins (HSP) SGA->PR_complex Binding & HSP Dissociation SGA_PR SGA-PR Complex (Activated) SGA_PR_nuc SGA-PR Complex SGA_PR->SGA_PR_nuc Nuclear Translocation PRE Progesterone Response Element (PRE) on DNA SGA_PR_nuc->PRE Binds to DNA Transcription Modulation of Gene Transcription PRE->Transcription Response Biological Response (e.g., Ovulation Inhibition) Transcription->Response

Simplified signaling pathway for this compound acetate via the progesterone receptor.

References

pharmacological profile of segesterone acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacological Profile of Segesterone Acetate

Introduction

This compound acetate (SGA), also known as Nestorone®, is a potent, synthetic, 19-norprogesterone derivative that has been developed for use in hormonal contraception.[1][2] Chemically, it is 16-methylene-17α-acetoxy-19-norpregn-4-ene-3,20-dione.[3] Unlike many other progestins, this compound acetate is not orally active due to rapid first-pass hepatic metabolism and is therefore formulated for parenteral administration, such as in vaginal rings, subdermal implants, and transdermal gels.[1][4] It is the progestin component of the FDA-approved one-year contraceptive vaginal ring, Annovera™, used in combination with ethinyl estradiol.[1][5] This document provides a comprehensive technical overview of the , intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound acetate's primary mechanism of action is mediated through its high-affinity, selective binding to the progesterone receptor (PR), where it functions as a potent agonist.[1][3] This interaction initiates a cascade of cellular events that ultimately leads to its contraceptive and other progestational effects.

Receptor Binding Profile

This compound acetate is distinguished by its high selectivity for the progesterone receptor. It has a high affinity for the PR, estimated to be approximately 272% of the affinity of progesterone.[3] It exhibits minimal binding to other steroid receptors, which contributes to its favorable side-effect profile.[2] Specifically, it has very low affinity for the androgen receptor (AR) and the estrogen receptor (ER), and thus lacks significant androgenic or estrogenic activity.[1][2][4] Its binding affinity for the AR is reported to be 500- to 600-fold less than that of testosterone.[1][6] While it does show some affinity for the glucocorticoid receptor (GR), it does not elicit significant glucocorticoid or antiglucocorticoid effects at therapeutic doses.[2][3][7] It has negligible binding affinity for sex hormone-binding globulin (SHBG).[1][4]

Table 1: Receptor Binding Affinity of this compound Acetate and Comparators

CompoundProgesterone Receptor (PR)Androgen Receptor (AR)Glucocorticoid Receptor (GR)Estrogen Receptor (ER)
This compound Acetate High Agonist Activity (EC50 = 50.3 nM)[8]Very Low Affinity[1][6]Some Affinity, Partial Agonist[3][7]No Affinity[1][4]
Progesterone Endogenous LigandLow AffinityLow AffinityNo Affinity
Levonorgestrel High AffinityModerate AffinityLow AffinityNo Affinity
Medroxyprogesterone Acetate High AffinityLow AffinityHigh AffinityNo Affinity

Note: Data compiled from multiple sources. Direct comparative Ki or RBA values for this compound acetate across all receptors from a single study were not available in the provided search results.

Signaling Pathways

The progestational effects of this compound acetate are mediated through both genomic and non-genomic signaling pathways upon binding to the progesterone receptor.

  • Genomic Pathway: As a member of the nuclear receptor superfamily, the primary action of the PR is to function as a ligand-dependent transcription factor.[9] Upon binding this compound acetate in the cytoplasm, the PR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[10] Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[10][11] This genomic pathway is responsible for the long-term effects of progestins, including the regulation of endometrial development and suppression of ovulation-related genes.[9][10]

  • Non-Genomic Pathway: Progestins can also elicit rapid, non-genomic effects that are independent of gene transcription.[4][12] These actions are often initiated by a subpopulation of PRs located at the cell membrane or in the cytoplasm.[4][13] This can lead to the rapid activation of intracellular signaling cascades, such as the c-Src and mitogen-activated protein kinase (MAPK) pathways.[12] For instance, the classical PR-B isoform contains a motif that can interact with the SH3 domain of Src, mediating rapid activation of the Src/MAPK pathway.[12] These rapid signals can influence cellular functions like ion channel activity and can also cross-talk with the genomic pathway to modulate gene expression.[12][13]

Segesterone_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mPR Membrane PR Src c-Src mPR->Src activates SGA This compound Acetate (SGA) SGA->mPR PR Progesterone Receptor (PR) SGA->PR HSP Heat Shock Proteins (HSP) PR->HSP dissociates PR_SGA PR-SGA Complex PR->PR_SGA MAPK MAPK Cascade Src->MAPK activates Protein Protein Synthesis MAPK->Protein Non-Genomic Effects (e.g., Kinase Activity) PRE Progesterone Response Element (PRE) PR_SGA->PRE translocates & binds Gene Target Gene PRE->Gene regulates transcription mRNA mRNA Gene->mRNA mRNA->Protein

Caption: Progesterone Receptor signaling pathways activated by this compound Acetate.

Pharmacodynamics

The primary pharmacodynamic effect of this compound acetate is the suppression of ovulation.[1] This is achieved by inhibiting the mid-cycle surge of luteinizing hormone (LH) from the pituitary gland, which in turn prevents follicular development and rupture.[1][6] Dose-finding studies have shown that ovulation is consistently inhibited when serum this compound acetate levels are maintained above 105 pmol/L.[11] When administered via a vaginal ring releasing 150 mcg/day, serum levels remain well above this threshold.[11]

In addition to its potent anti-ovulatory activity, this compound acetate exhibits no significant androgenic, anabolic, or estrogenic effects in clinical use.[1]

Pharmacokinetics

The pharmacokinetic profile of this compound acetate is highly dependent on its route of administration, as it is not orally bioavailable.

  • Absorption: Following administration via a contraceptive vaginal ring, this compound acetate is absorbed systemically, reaching peak plasma concentrations (Tmax) in approximately 2 to 3.5 hours.[14][15]

  • Distribution: this compound acetate is highly bound to serum proteins (~95%), primarily albumin.[1][6] It does not bind significantly to SHBG, which distinguishes it from many testosterone-derived progestins.[1][11] The volume of distribution is approximately 19.6 L/kg.[15]

  • Metabolism: The compound is rapidly and extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[15] The major metabolites, including 5α-dihydro and 17α-hydroxy-5α-dihydro metabolites, are not pharmacologically active.[1]

  • Excretion: Due to its extensive metabolism, excretion occurs primarily in the feces (~81%) and to a lesser extent in the urine (~8%) as metabolites, based on studies in rats.[1] The elimination half-life is route-dependent, with a reported half-life of approximately 4.5 hours for the vaginal ring formulation.[3][15]

Table 2: Pharmacokinetic Parameters of this compound Acetate (Vaginal Ring Administration)

ParameterValue (Mean ± SD or Range)Source
Dosage 150 - 200 mcg/day[5][14]
Tmax (Time to Peak Concentration) 2 - 3.5 hours[14][15]
Cmax (Peak Plasma Concentration) 918 pg/mL (for 200 mcg/day dose)[14]
AUC(0-72h) (Area Under the Curve) 34,181 pg*day/mL (for 200 mcg/day dose)[14]
Protein Binding ~95% (primarily to albumin)[1][15]
Volume of Distribution (Vd) 19.6 L/kg[15]
Elimination Half-life (t½) 4.5 ± 3.4 hours[15]
Primary Metabolism Route Hepatic (CYP3A4)[15]

Experimental Protocols

Protocol: Progesterone Receptor Competitive Binding Assay

This protocol outlines a typical fluorescence polarization (FP) based competitive binding assay to determine the affinity of a test compound like this compound acetate for the progesterone receptor.

Objective: To determine the IC50 value of this compound acetate for the human progesterone receptor ligand-binding domain (PR-LBD).

Materials:

  • Recombinant human PR-LBD

  • Fluorescently labeled progesterone tracer (e.g., Fluormone™ PL Green)

  • This compound acetate and reference compounds (e.g., unlabeled progesterone)

  • Assay Buffer (e.g., 50 mM Tris, 500 mM KCl, 5 mM DTT, etc.)

  • DMSO for compound dilution

  • 384-well black, low-volume assay plates

  • Fluorescence polarization plate reader

Methodology:

  • Compound Preparation: Prepare serial dilutions of this compound acetate and control compounds in DMSO. Perform a subsequent dilution in assay buffer to achieve the final desired concentration range (e.g., 1 pM to 100 µM). The final DMSO concentration in the assay wells should not exceed 1%.[1]

  • Reagent Preparation: Prepare a working solution of PR-LBD (e.g., 4 nM) and the fluorescent tracer (e.g., 2 nM) in assay buffer. Create a 2X premix of the PR-LBD and tracer.[3]

  • Assay Plate Setup:

    • Add 10 µL of the serially diluted test compounds, controls, or vehicle (assay buffer + DMSO) to the wells of the 384-well plate.[1]

    • Include control wells for "0% competition" (tracer and receptor only) and "100% competition" (tracer, receptor, and a saturating concentration of unlabeled progesterone).[3]

  • Reaction Initiation: Add 10 µL of the 2X PR-LBD/tracer premix to each well. The final volume will be 20 µL.[1]

  • Incubation: Mix the plate gently on a shaker for 1 minute. Incubate at room temperature for 1-4 hours, protected from light.[1]

  • Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with excitation and emission wavelengths appropriate for the tracer.[1]

  • Data Analysis: Plot the mP values against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of the competitor that displaces 50% of the bound tracer.

Assay_Workflow start Start prep_compounds 1. Prepare Serial Dilutions of this compound Acetate & Controls in DMSO/Buffer start->prep_compounds plate_setup 3. Add Diluted Compounds to 384-Well Plate prep_compounds->plate_setup prep_reagents 2. Prepare 2X Premix of PR-LBD & Fluorescent Tracer add_reagents 4. Add PR-LBD/Tracer Premix to All Wells prep_reagents->add_reagents plate_setup->add_reagents incubate 5. Incubate Plate (1-4 hours, room temp, protected from light) add_reagents->incubate measure 6. Measure Fluorescence Polarization (mP) incubate->measure analyze 7. Plot Dose-Response Curve & Calculate IC50 measure->analyze end_node End analyze->end_node

Caption: Experimental workflow for a receptor competitive binding assay.
Protocol: Phase 3 Contraceptive Efficacy and Safety Trial

This protocol describes the typical design of a Phase 3 clinical trial to evaluate the efficacy and safety of a this compound acetate-containing contraceptive, based on studies for the Annovera™ vaginal ring.[5][16]

Objective: To assess the contraceptive efficacy (pregnancy rate) and safety profile of the this compound acetate/ethinyl estradiol vaginal system over 13 cycles (1 year) of use.

Study Design: Open-label, single-arm, multicenter trial.

Participant Population:

  • Healthy, sexually active females of reproductive potential, aged 18-40 years.[5]

  • Exclusion criteria include contraindications to hormonal contraceptive use and, in later stages of the trials, a Body Mass Index (BMI) > 29 kg/m ².[5]

Methodology:

  • Screening and Enrollment: Potential participants undergo screening, including medical history, physical examination, and laboratory tests, to assess eligibility. Informed consent is obtained.

  • Treatment Phase:

    • Enrolled subjects are instructed to self-insert the vaginal ring and keep it in place continuously for 21 days, followed by a 7-day ring-free interval.[5]

    • This 28-day cycle is repeated for a total of 13 cycles (approximately 1 year).[2]

    • Participants maintain daily diaries to record ring use, bleeding patterns, and any adverse events.[2]

  • Efficacy Assessment:

    • The primary efficacy endpoint is the pregnancy rate, calculated using the Pearl Index (number of on-treatment pregnancies per 100 woman-years of use).[5][16]

  • Safety Assessment:

    • Safety is monitored through the collection of all adverse events (AEs) at scheduled study visits and from participant diaries.[2]

    • Serious adverse events (SAEs) are documented and reported according to regulatory requirements.

    • Vital signs, physical examinations, and clinical laboratory tests are performed at baseline and specified follow-up visits.

  • Follow-up: Participants are followed for the duration of the 13 cycles. A final follow-up visit occurs after the completion of the treatment phase.

  • Data Analysis: The Pearl Index and its 95% confidence interval are calculated. The incidence and nature of all adverse events are summarized and analyzed.

Clinical_Trial_Workflow start Start recruitment 1. Participant Screening & Enrollment (Healthy Women, 18-40) start->recruitment baseline 2. Baseline Assessment (Med History, Vitals, Labs) recruitment->baseline treatment 3. Treatment Phase (13 Cycles) - 21 days ring-in, 7 days out - Daily diary entry baseline->treatment monitoring 4. Ongoing Safety Monitoring - Adverse Event Collection - Scheduled Follow-up Visits treatment->monitoring efficacy 5. Primary Efficacy Analysis (Calculate Pearl Index) treatment->efficacy monitoring->treatment Repeats for 13 cycles safety 6. Final Safety Analysis (Summarize AEs & SAEs) monitoring->safety end_node End of Study efficacy->end_node safety->end_node

Caption: Workflow for a Phase 3 contraceptive efficacy and safety trial.

Clinical Efficacy, Safety, and Drug Interactions

Clinical Efficacy

The this compound acetate/ethinyl estradiol vaginal system (Annovera™) has demonstrated high contraceptive efficacy. In pivotal Phase 3 trials involving over 2,300 women, the method was found to be 97.3% effective at preventing pregnancy when used as directed.[6][17] The calculated Pearl Index was 2.98 per 100 woman-years of use.[16][17]

Safety and Tolerability

The safety profile of this compound acetate is comparable to that of other combined hormonal contraceptives.[18]

  • Common Adverse Events: The most frequently reported adverse events (≥5%) include headache, nausea/vomiting, vaginal discharge, vulvovaginal mycotic infections, abdominal pain, dysmenorrhea, and irregular bleeding (metrorrhagia).[2][18]

  • Serious Adverse Events: As with other combined hormonal contraceptives, there is an increased risk of serious cardiovascular events, including venous thromboembolism (VTE), stroke, and myocardial infarction.[18] The risk of VTE was noted to be higher in women with a BMI >29 kg/m ², leading to their exclusion from the latter part of the Phase 3 trials.[5] Women over 35 who smoke should not use this product.[19]

  • Discontinuation: Approximately 12% of subjects in clinical trials discontinued due to adverse reactions, with the most common reasons being irregular bleeding, headache, and vaginal discharge/infections.[5]

Drug Interactions

The metabolism of this compound acetate via CYP3A4 makes it susceptible to drug interactions.

  • CYP3A4 Inducers: Drugs that induce CYP3A4 (e.g., rifampin, barbiturates, carbamazepine, St. John's Wort, certain antiretrovirals) can increase the metabolism of this compound acetate, potentially reducing its contraceptive efficacy.[15][20] The use of alternative or backup contraception is recommended.[15]

  • CYP3A4 Inhibitors: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole) may increase the systemic exposure to this compound acetate.

  • Other Interactions: Concomitant use with certain medications for hepatitis C (containing ombitasvir/paritaprevir/ritonavir) is contraindicated.[13][20] Interactions may also occur with medications such as acetaminophen, lamotrigine, and thyroid hormones.[20]

References

An In-depth Technical Guide to the Receptor Binding Affinity of Segesterone Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Segesterone acetate (SGA), a potent synthetic progestin also known as Nestorone®, is a 19-norprogesterone derivative utilized in hormonal contraceptives.[1] Its high progestational activity and unique pharmacological profile are primarily dictated by its specific binding affinity to various steroid hormone receptors.[1] Understanding the nuances of these interactions is critical for the development of new therapeutic applications and for predicting potential off-target effects. This guide provides a comprehensive overview of the receptor binding affinity of this compound acetate, detailed experimental protocols for its characterization, and a visualization of its primary signaling pathway.

Receptor Binding Affinity Profile of this compound Acetate

This compound acetate exhibits a highly selective binding profile, demonstrating strong affinity for the progesterone receptor (PR) while having considerably lower affinity for other steroid receptors. This selectivity is key to its clinical efficacy and favorable side-effect profile.

Quantitative Binding Affinity Data

The binding affinity of this compound acetate and other reference progestins to the primary steroid hormone receptors—progesterone (PR), androgen (AR), glucocorticoid (GR), mineralocorticoid (MR), and estrogen (ER) receptors—has been characterized through various in vitro assays. The following tables summarize the available quantitative data.

CompoundReceptorBinding Affinity MetricValueReference CompoundSource(s)
This compound Acetate Progesterone (PR)Relative Binding Affinity (RBA)272%Progesterone[2]
This compound Acetate Progesterone (PR)EC5050.3 nM-[3]
This compound Acetate Androgen (AR)Relative Potency500-600x lessTestosterone[1]
This compound Acetate Glucocorticoid (GR)Qualitative AssessmentSome affinity, but no in vivo activity-[2]
This compound Acetate Mineralocorticoid (MR)Qualitative AssessmentDoes not bind significantly-[2]
This compound Acetate Estrogen (ER)Qualitative AssessmentDoes not display binding affinity-[1]
ProgesteroneMineralocorticoid (MR)Qualitative AssessmentHigh affinity, acts as an antagonistAldosterone[4]
Medroxyprogesterone AcetateGlucocorticoid (GR)Relative Binding Affinity (RBA)42%Dexamethasone
LevonorgestrelMineralocorticoid (MR)Qualitative AssessmentSignificantly more potent antagonist than spironolactoneSpironolactone[5]
DrospirenoneMineralocorticoid (MR)Qualitative AssessmentSignificantly greater affinity than progesteroneProgesterone[5]

Experimental Protocols: Radioligand Binding Assays

The determination of receptor binding affinity is most commonly achieved through competitive radioligand binding assays. These assays measure the ability of an unlabeled compound (the "competitor," e.g., this compound acetate) to displace a radiolabeled ligand from its receptor.

Preparation of Receptor-Containing Fractions

a) Cytosol Preparation (for soluble nuclear receptors):

  • Tissue Homogenization: Homogenize fresh or frozen target tissue (e.g., rat uterus for PR) in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[6] The ratio of tissue to buffer should be consistently maintained (e.g., 0.1 g tissue per 1.0 mL buffer).[6]

  • Initial Centrifugation: Centrifuge the homogenate at a low speed (e.g., 2,500 x g) for 10 minutes at 4°C to pellet the nuclear fraction and large debris.[6]

  • High-Speed Centrifugation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 105,000 x g) for 60 minutes at 4°C.[6]

  • Cytosol Collection: The resulting supernatant is the cytosol, containing the soluble receptors. Determine the protein concentration using a standard method like the Bradford or BCA assay.[7][8] The cytosol can be used immediately or stored at -80°C.[6]

b) Membrane Preparation (for membrane-bound receptors):

  • Cell Lysis: Homogenize washed cells or tissue in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.[8]

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 3-10 minutes to remove nuclei and cellular debris.[7][8]

  • Membrane Pelleting: Centrifuge the supernatant at a higher speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the cell membranes.[8]

  • Washing and Storage: Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation. The final pellet can be resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored in aliquots at -80°C.[7]

Competitive Binding Assay Protocol
  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Contains the receptor preparation and the radioligand.

    • Non-specific Binding (NSB): Contains the receptor preparation, the radioligand, and a high concentration (e.g., 1000-fold excess) of an unlabeled ligand to saturate the specific binding sites.[8]

    • Competitive Binding: Contains the receptor preparation, the radioligand, and varying concentrations of the test compound (this compound acetate).

  • Incubation: Add the receptor preparation (e.g., 50-120 µg protein for tissue membranes), the competing test compound, and the radioligand solution to each well.[7] The final assay volume is typically around 250 µL.[7] Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60 minutes at 30°C).[7]

  • Separation of Bound and Free Ligand:

    • Filtration Method: Rapidly filter the incubation mixture through a glass fiber filter (e.g., GF/C) using a cell harvester. The receptors and bound radioligand are trapped on the filter, while the unbound radioligand passes through.[7]

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound ligand.[7]

  • Quantification:

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.[7]

    • Measure the radioactivity using a scintillation counter.[7]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_prep 1. Receptor Preparation cluster_assay 2. Binding Assay cluster_sep 3. Separation cluster_analysis 4. Data Analysis Tissue Tissue/Cells Homogenization Homogenization in Buffer Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation ReceptorFraction Cytosol or Membrane Fraction Centrifugation->ReceptorFraction Setup Prepare Assay Plate: - Total Binding - Non-specific Binding - Competitive Binding ReceptorFraction->Setup Incubation Incubate with Radioligand & Competitor (SGA) Setup->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Calculation Calculate Specific Binding Counting->Calculation Curve Generate Competition Curve Calculation->Curve Ki Determine IC50 and Ki Curve->Ki

Caption: Workflow of a competitive radioligand binding assay.

Logical Relationship: this compound Acetate Receptor Binding Profile

cluster_receptors Steroid Receptors SGA This compound Acetate (SGA) PR Progesterone Receptor (PR) SGA->PR High Affinity (Agonist) AR Androgen Receptor (AR) SGA->AR Very Low Affinity GR Glucocorticoid Receptor (GR) SGA->GR Low Affinity MR Mineralocorticoid Receptor (MR) SGA->MR Negligible Affinity ER Estrogen Receptor (ER) SGA->ER No Affinity

Caption: this compound Acetate's binding affinity for steroid receptors.

Signaling Pathway: Classical Progesterone Receptor Action

cluster_cyto Cytoplasm cluster_nuc Nucleus SGA This compound Acetate (SGA) PR_complex Inactive PR Complex (PR + Heat Shock Proteins) SGA->PR_complex Binds PR_active Active PR PR_complex->PR_active HSPs Dissociate Dimer PR Dimerization PR_active->Dimer Translocation Nuclear Translocation Dimer->Translocation PRE Progesterone Response Element (PRE) on DNA Translocation->PRE Binds Coactivators Coactivators (e.g., SRC-1, CBP/p300) PRE->Coactivators Recruits Corepressors Corepressors (e.g., SMRT, NCoR) PRE->Corepressors Recruits Transcription Modulation of Gene Transcription Coactivators->Transcription Activates Corepressors->Transcription Represses mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Biological Response mRNA->Protein

Caption: Genomic signaling pathway of the Progesterone Receptor.

Conclusion

This compound acetate's high affinity and selectivity for the progesterone receptor underscore its efficacy as a progestational agent. Its minimal interaction with other steroid receptors contributes to a favorable safety profile, reducing the likelihood of androgenic, estrogenic, or mineralocorticoid-related side effects. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound acetate and novel progestins, facilitating further advancements in reproductive health and endocrine therapies. The visualization of the progesterone receptor signaling pathway offers a clear model of its mechanism of action, which is fundamental to understanding its biological effects.

References

Preclinical Research on Segesterone Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Segesterone acetate (SGA), also known as Nestorone®, is a potent, non-androgenic, 19-norprogesterone derivative developed for hormonal contraception.[1] Unlike many progestins, it is not orally active due to rapid first-pass metabolism and is therefore formulated for parenteral administration via vaginal rings, implants, or transdermal gels.[1][2] Preclinical research has demonstrated that this compound acetate is a highly selective and potent progestin, mediating its contraceptive effect primarily through the inhibition of ovulation.[1][3] It exhibits a strong binding affinity for the progesterone receptor and lacks significant affinity for androgen, estrogen, or mineralocorticoid receptors, contributing to a favorable side-effect profile.[2][3][4] This guide provides an in-depth summary of the preclinical data on this compound acetate, focusing on its mechanism of action, pharmacodynamic and pharmacokinetic profiles, and key experimental methodologies used in its evaluation.

Mechanism of Action

This compound acetate's primary mechanism of action is the prevention of ovulation by suppressing the mid-cycle surge of luteinizing hormone (LH).[1][2] This is achieved through its potent agonist activity at the progesterone receptor (PR).

Intracellular Signaling Pathway

As a synthetic steroid hormone, this compound acetate diffuses across the cell membrane and binds to the intracellular progesterone receptor, which belongs to the nuclear receptor superfamily.[1][5] This binding event induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This action mimics the effects of endogenous progesterone but with higher potency.[1]

Caption: Intracellular signaling pathway of this compound Acetate.
Systemic Effect on the HPG Axis

The progestogenic activity of this compound acetate exerts negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis. By acting on the hypothalamus and pituitary gland, it suppresses the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) and, consequently, the secretion of gonadotropins, particularly the LH surge required for follicular rupture and ovulation.[1][2]

HPG_Axis_Inhibition Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) Ovary Ovary Pituitary->Ovary LH / FSH (+) Ovulation Ovulation Ovary->Ovulation Blocked SGA This compound Acetate (Exogenous) SGA->Hypothalamus Negative Feedback SGA->Pituitary Negative Feedback

Caption: Systemic mechanism of this compound Acetate on the HPG axis.

Pharmacodynamics

Preclinical studies have established this compound acetate as one of the most potent progestins identified.[1][2] Its pharmacodynamic profile is characterized by high, selective affinity for the progesterone receptor and a lack of off-target hormonal activities.

Table 1: Receptor Binding Profile of this compound Acetate
ReceptorRelative Binding Affinity (RBA)EC50Notes
Progesterone Receptor (PR)272% (vs. Progesterone)[3]50.3 nM[6]High-affinity agonist and transactivator.[1][3][5]
Glucocorticoid Receptor (GR)38% (vs. Dexamethasone)[3]-Does not elicit glucocorticoid effects at therapeutic doses.[3][4]
Androgen Receptor (AR)~0.17 - 0.2% (vs. Testosterone)[1][2]-Lacks androgenic activity.[1][2]
Estrogen Receptor (ER)Negligible[1][2]-Lacks estrogenic activity.[1][2]
Mineralocorticoid Receptor (MR)Not significant[3]-Lacks antimineralocorticoid activity.[3]
Table 2: In Vivo Progestational Activity and Potency
ParameterDosage / FindingAnimal ModelReference
Progestational Activity ~100 times more potent than progesteroneGeneral animal studies[1][2]
Ovulation Inhibition 150 µ g/day (parenteral)Not specified[3]
Endometrial Transformation 600 µ g/cycle Not specified[3]
Uterotropic Activity None observedOvariectomized rats[2]

Pharmacokinetics

The pharmacokinetic profile of this compound acetate is defined by its rapid metabolism, necessitating non-oral administration routes.

Table 3: Pharmacokinetic Parameters of this compound Acetate
ParameterValueSpecies / ConditionsReference
Bioavailability ~10% (Oral)General[3]
Protein Binding ~95% (primarily to albumin)Human[1][3]
SHBG Binding NegligibleHuman[1][3]
Volume of Distribution (Vd) 19.6 L/kgRat (subcutaneous)[1]
Elimination Half-Life 1-2 hours (Oral)Human[3]
4.5 hours (Vaginal Ring)Human[3]
24-72 hours (Parenteral)Human[3]
Time to Peak (Tmax) ~2 hours (Vaginal Ring, Cycle 1)Human[1]
Excretion ~81.4% Feces, ~7.6% UrineRat (subcutaneous)[1]
Metabolism Rapid hepatic metabolism to largely inactive 5α-dihydro- and 17α-hydroxy-5α-dihydro metabolites.In vitro[1]

Toxicology and Safety Pharmacology

Preclinical toxicology studies for this compound acetate followed established international guidelines for steroidal contraceptives.[7] The collective data demonstrate that this compound acetate has a safety profile similar to other approved progestogens and does not possess significant or unusual toxicities.[7]

  • General Toxicology : Short-term and long-term repeat-dose toxicity studies were conducted in rodents and monkeys.[7] A 4-week local toxicity study in cynomolgus monkeys using this compound-containing vaginal rings releasing 80-100 µ g/day showed no significant local or systemic toxicity.[8]

  • Genotoxicity : A battery of in vitro and in vivo genotoxicity tests was performed, with no significant findings.[7]

  • Carcinogenicity : Carcinogenicity was assessed in two rodent species (rats and mice).[7]

  • Reproductive Toxicology : Studies on reproduction and fetal development were conducted.[7]

  • Safety Pharmacology : In a Phase I clinical study, a single intravenous dose of this compound acetate did not cause clinically significant QTc interval prolongation.[2]

Key Experimental Protocols

Detailed proprietary protocols for this compound acetate are not publicly available. The following methodologies represent standard, widely accepted preclinical assays for evaluating the activity of progestins.

Protocol: Competitive Receptor Binding Assay

This assay determines the relative affinity of a test compound (this compound acetate) for the progesterone receptor compared to a radiolabeled ligand.

  • Objective : To calculate the IC50 and relative binding affinity (RBA) of this compound acetate for the progesterone receptor.

  • Methodology :

    • Receptor Preparation : A progesterone receptor source is prepared. This typically involves homogenizing uterine tissue from estrogen-primed immature rabbits or rats in a buffered solution (e.g., Tris-HCl with protease inhibitors). The homogenate is then ultracentrifuged to produce a cytosol fraction rich in soluble progesterone receptors.[3]

    • Competitive Binding : A constant, low concentration of a high-affinity radiolabeled progestin (e.g., [³H]-Promegestone/R5020) is incubated with aliquots of the cytosol preparation.[3]

    • A range of concentrations of unlabeled this compound acetate (the competitor) and a reference compound (e.g., progesterone) are added to separate reaction tubes.

    • The mixture is incubated at a controlled temperature (e.g., 4°C) for several hours to allow the binding to reach equilibrium.

    • Separation : Receptor-bound radioligand is separated from the free (unbound) radioligand. A common method is dextran-coated charcoal adsorption, where the charcoal binds free radioligand, and is then pelleted by centrifugation.[3]

    • Quantification : The radioactivity in the supernatant (containing the bound fraction) is measured using liquid scintillation counting.

    • Data Analysis : A competition curve is generated by plotting the percentage of specific binding of the radioligand against the log concentration of the competitor. The IC50 (the concentration of this compound acetate that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The relative binding affinity is then calculated relative to the reference compound.[3]

Protocol: In Vivo Ovulation Inhibition Assay (Rodent Model)

This bioassay assesses the ability of a progestin to block ovulation in vivo.

  • Objective : To determine the effective dose of this compound acetate required to inhibit ovulation.

  • Methodology :

    • Animal Model : Adult female rats or mice with regular estrous cycles are used.[5] Cyclicity is confirmed by daily monitoring of vaginal smears.

    • Dosing : Animals are administered this compound acetate via a parenteral route (e.g., subcutaneous injection) in a suitable vehicle for a specified number of days, typically starting on the day of estrus. A vehicle control group is also included.

    • Ovulation Assessment : On the morning of the expected next estrus, animals are euthanized.

    • The oviducts are excised and examined under a microscope for the presence of ova in the ampullae. The number of ova can be counted.

    • Alternatively, ovaries can be collected, fixed in formalin, and processed for histopathological evaluation to examine for the presence of fresh corpora lutea, which indicates recent ovulation.[5]

    • Data Analysis : The percentage of animals in which ovulation is inhibited is calculated for each dose group. The dose that causes inhibition in 50% or 100% of the animals (ED50 or ED100) is determined.

Protocol: Endometrial Transformation Assay (Clauberg Test)

This classic bioassay measures the progestational activity of a compound by its ability to induce secretory changes in an estrogen-primed endometrium.

  • Objective : To quantify the progestational potency of this compound acetate.

  • Methodology :

    • Animal Model : Immature female rabbits are used.

    • Priming : The animals are "primed" with daily injections of an estrogen (e.g., estradiol benzoate) for approximately 6 days. This induces the proliferation of the uterine endometrium.

    • Progestin Treatment : Following the estrogen priming phase, the animals are treated with daily injections of this compound acetate (at various doses) or a vehicle control for 5 days.

    • Endpoint Assessment : On the day after the final injection, the animals are euthanized, and the uteri are excised. The uterine tissue is fixed, sectioned, stained, and examined microscopically.

    • Data Analysis : The degree of endometrial transformation from a proliferative to a secretory state is scored based on the extent of glandular development and arborization. The McPhail scale (a graded score from 0 to +4) is the standard method for this histological assessment. A dose-response curve is generated, and the potency of this compound acetate is compared to that of a standard progestin like progesterone.

Note: The Clauberg test is a historical bioassay. While foundational, modern drug development may supplement or replace it with receptor-based assays and more specific molecular endpoints.[1]

Conclusion

The preclinical data for this compound acetate robustly characterize it as a highly potent and selective progestin. Its mechanism of action, centered on the potent agonism of the progesterone receptor leading to the inhibition of ovulation, is well-established. The extensive pharmacokinetic and toxicology studies have demonstrated a profile suitable for long-acting contraceptive formulations with a high safety margin, largely due to its lack of off-target androgenic and estrogenic effects. The methodologies employed in its evaluation are standard for steroidal contraceptives and confirm its suitability for clinical development and use in hormonal contraception.

References

Segesterone Acetate: A Deep Dive into its Pharmacokinetic and Metabolic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Segesterone acetate (SA), a potent, non-androgenic progestin, is a key component of novel contraceptive formulations. Its unique pharmacokinetic and metabolic properties underpin its efficacy and safety profile. This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion of this compound acetate, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Pharmacokinetics

The pharmacokinetic profile of this compound acetate is characterized by its route-dependent absorption and rapid metabolism, which necessitates non-oral administration for systemic efficacy.

Absorption

This compound acetate is not orally active due to extensive first-pass metabolism in the liver.[1][2] Consequently, it is formulated for parenteral administration, including vaginal rings, subcutaneous implants, and transdermal gels.[3][4]

Following vaginal administration via a contraceptive vaginal ring, this compound acetate is absorbed systemically, reaching peak plasma concentrations (Tmax) in approximately 2 hours.[1][5] In a study of a contraceptive vaginal ring releasing an average of 150 mcg of this compound acetate and 13 mcg of ethinyl estradiol daily, the peak plasma concentration (Cmax) of this compound acetate was 1147 pg/mL in the first cycle, which decreased to 363 pg/mL in the third cycle and 294 pg/mL in the thirteenth cycle.[1] Concentrations become more constant after 96 hours post-dose.[1]

Subcutaneous implants also provide sustained release of this compound acetate. Studies of subdermal implants have shown that serum levels of approximately 125 to 250 pmol/L are effective in inhibiting ovulation.[2] Transdermal application of a gel containing 2 to 3 mg/day of this compound acetate results in the delivery of approximately 200 to 300 µ g/day .[3]

The oral bioavailability of this compound acetate is reported to be only 10%.[3]

Distribution

This compound acetate is highly bound to plasma proteins, primarily albumin (95%), and does not bind to sex hormone-binding globulin (SHBG).[3][6] The volume of distribution (Vd) of this compound acetate is 19.6 L/kg.[1][5]

Metabolism

This compound acetate is rapidly and extensively metabolized in the liver.[1][4] The primary metabolic pathway involves hydroxylation, mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, followed by reduction by 5α-reductase.[3][5]

The major oxidative metabolites identified in vitro are 5α-dihydro- and 17α-hydroxy-5α-dihydro metabolites.[1] These metabolites are considered pharmacologically inactive, with an EC50 for the progesterone receptor that is 10-fold higher than that of the parent compound.[1] Another metabolite, 3α, 5α-tetrahydrothis compound acetate, has been shown to act as an activator at GABA-A receptors in the brain.[1] The deacetylated form of this compound acetate, this compound, is also a metabolite.[3]

Excretion

In a study involving subcutaneous administration to rats, approximately 81.4% of the dose was excreted in the feces and 7.62% in the urine.[1]

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound acetate across different routes of administration.

Table 1: Pharmacokinetic Parameters of this compound Acetate from a Vaginal Ring

ParameterCycle 1Cycle 3Cycle 13
Cmax (pg/mL) 1147363294
Tmax (hours) 222
Half-life (hours) 4.5 ± 3.4--

Data from a contraceptive vaginal ring releasing an average of 0.15 mg of this compound acetate and 0.013 mg of ethinyl estradiol daily.[1][5]

Table 2: Pharmacokinetic Parameters of this compound Acetate for Various Routes of Administration

Route of AdministrationBioavailabilityHalf-lifeNotes
Oral10%[3]1-2 hours[3]Not effective due to rapid first-pass metabolism.[2]
Parenteral (general)-24-72 hours[3]-
Subcutaneous Implant>100-fold more potent than oral (in rats)[3]26.8 hours (one study)[3]-
Transdermal Gel10-12%[3]-Delivers 200-300 µ g/day from a 2-3 mg/day application.[3]

Experimental Protocols

Quantification of this compound Acetate in Serum

A common analytical method for the simultaneous quantification of this compound acetate and endogenous steroid hormones in human serum is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

  • Sample Preparation: Serum samples are typically subjected to liquid-liquid extraction to isolate the analytes of interest.[8]

  • Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to separate this compound acetate from other components in the extracted sample. A common column used is a Phenomenex C18 column.[9]

  • Mass Spectrometric Detection: A tandem mass spectrometer is used for sensitive and specific detection and quantification of this compound acetate.[7]

The assay range for this compound acetate using this method can be from 10 pg/mL to 10 ng/mL, with a lower limit of quantification of 10 pg/mL.[7]

Clinical Pharmacokinetic Studies

Pharmacokinetic studies of this compound acetate are typically conducted in healthy, reproductive-age women.[10]

  • Study Design: These studies often employ a prospective, randomized design. For vaginal ring studies, participants may use the ring for multiple cycles, with blood samples collected at various time points to determine the pharmacokinetic profile over time.[10][11]

  • Dosing: For the this compound acetate and ethinyl estradiol vaginal ring (Annovera), the ring is used for 21 continuous days, followed by a 7-day ring-free interval.[12][13] This provides contraception for up to 13 cycles.[13][14] The ring releases an average of 150 mcg of this compound acetate and 13 mcg of ethinyl estradiol per day.[13][14]

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), and half-life are calculated from the serum concentration-time data.[10]

Visualizing Key Pathways and Processes

This compound Acetate Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of this compound acetate in the liver.

Segesterone_Metabolism cluster_liver Liver Metabolism SA This compound Acetate Metabolites 5α-dihydro- and 17α-hydroxy-5α-dihydro metabolites (inactive) SA->Metabolites CYP3A4 (Hydroxylation) 5α-reductase (Reduction) Deacetylated This compound SA->Deacetylated Deacetylation Tetrahydro 3α, 5α-tetrahydrothis compound acetate (active at GABA-A) Metabolites->Tetrahydro Further Metabolism

Caption: Primary metabolic pathway of this compound acetate in the liver.

Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines the typical workflow for a clinical pharmacokinetic study of this compound acetate.

PK_Workflow cluster_study Clinical Study cluster_analysis Bioanalytical Phase cluster_pk Pharmacokinetic Modeling Recruitment Recruit Healthy Reproductive-Age Women Dosing Administer this compound Acetate (e.g., Vaginal Ring) Recruitment->Dosing Sampling Collect Blood Samples at Pre-defined Time Points Dosing->Sampling Extraction Liquid-Liquid Extraction of Serum Samples Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantify this compound Acetate Concentrations LCMS->Quantification Modeling Calculate PK Parameters (Cmax, Tmax, AUC, Half-life) Quantification->Modeling Report Generate Pharmacokinetic Profile Report Modeling->Report

Caption: Experimental workflow for pharmacokinetic analysis of this compound acetate.

Drug Interactions

This compound acetate is a component of combined hormonal contraceptives, and its metabolism via CYP3A4 makes it susceptible to drug interactions.

  • Enzyme Inducers: Concomitant use with strong CYP3A4 inducers (e.g., rifampin, carbamazepine, phenytoin, St. John's Wort) can decrease the plasma concentrations of this compound acetate, potentially reducing contraceptive efficacy.[5][15]

  • Enzyme Inhibitors: Conversely, strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole) may increase the systemic exposure of this compound acetate.

  • Other Interactions: Interactions have also been noted with medications such as acetaminophen, certain antibiotics, and some antiviral medications.[16][17] It is crucial to consult a comprehensive drug interaction database for a complete list of potential interactions.[5]

Conclusion

This compound acetate exhibits a pharmacokinetic profile well-suited for long-acting contraceptive delivery systems. Its high potency, coupled with a rapid hepatic metabolism that necessitates non-oral administration, allows for sustained, low systemic exposure, which contributes to its favorable safety profile. A thorough understanding of its metabolism via CYP3A4 is critical for predicting and managing potential drug interactions. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important progestin.

References

A Technical Guide to the Solubility and Stability of Segesterone Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of segesterone acetate (Nestorone®), a potent synthetic progestin. The document focuses on its solubility and stability, critical parameters for formulation development, manufacturing, and ensuring therapeutic efficacy and safety.

Introduction

This compound acetate (17α-acetoxy-16-methylene-19-norpregn-4-ene-3,20-dione) is a fourth-generation progestin with high affinity and selectivity for the progesterone receptor (PR).[1][2][3][4] Unlike many other progestins, it lacks androgenic, estrogenic, or glucocorticoid-like activities at therapeutic doses.[5][6] Due to rapid first-pass metabolism, it is not orally active and is formulated for parenteral, transdermal, or intravaginal delivery systems, such as in the Annovera® contraceptive vaginal ring.[5][6][7] Understanding its solubility and stability is paramount for the development of effective and safe long-acting contraceptive formulations.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and bioavailability. This compound acetate is a hydrophobic molecule, classified as practically insoluble in water.[3][5][8] Its solubility has been determined in various organic solvents, which is essential information for formulation development and manufacturing processes.

Quantitative Solubility Data

The following table summarizes the known solubility data for this compound acetate in various solvents.

Solvent/SystemConcentration/ValueMolar Concentration (approx.)Reference(s)
WaterInsoluble-[3][5][8]
Dimethyl Sulfoxide (DMSO)SolubleNot specified[1]
10 mM10 mM[9]
55 mg/mL148.5 mM[2]
74 mg/mL199.7 mM[3]
Ethanol37 mg/mL99.9 mM[3]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL5.4 mM[2]
Experimental Protocol: Equilibrium Solubility Determination

The equilibrium solubility of this compound acetate can be determined using the shake-flask method, a standard protocol recommended by regulatory bodies like the World Health Organization (WHO).[4][10][11]

Objective: To determine the concentration of this compound acetate in a saturated solution at a specific temperature and pH.

Materials:

  • This compound acetate powder

  • Relevant buffer solutions (pH 1.2, 4.5, 6.8 to simulate physiological conditions)[11]

  • Selected pharmaceutical solvents

  • Shake-flask apparatus or orbital shaker in a temperature-controlled chamber (e.g., 37 ± 1 °C)[11]

  • Centrifuge

  • Validated High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)[12]

Procedure:

  • Preparation: Add an excess amount of this compound acetate powder to a series of flasks, each containing a known volume of the desired solvent or buffer. The excess solid is crucial to ensure that a saturated solution is achieved.[10]

  • Equilibration: Seal the flasks and place them in a mechanical shaker or incubator set to a constant temperature (e.g., 37 °C). Agitate the flasks for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be established experimentally.

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the solution by centrifugation at a high speed.

  • Sample Analysis: Carefully withdraw an aliquot from the supernatant. Filter the aliquot if necessary. Dilute the sample appropriately with the mobile phase and quantify the concentration of dissolved this compound acetate using a validated HPLC method.

  • Data Reporting: The solubility is reported as mass per unit volume (e.g., mg/mL) or in molarity. A minimum of three replicate determinations at each condition is recommended.[11]

The following diagram illustrates the workflow for determining equilibrium solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_api Add excess This compound Acetate start->add_api add_solvent Add Solvent/Buffer to Flask add_api->add_solvent shake Agitate at Constant Temperature (e.g., 24-48h at 37°C) add_solvent->shake centrifuge Centrifuge for Phase Separation shake->centrifuge sample Collect & Filter Supernatant centrifuge->sample hplc Quantify via Validated HPLC Method sample->hplc end End hplc->end

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

The stability of this compound acetate is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Stability studies are conducted according to International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2).[2][5][9]

Storage and Shelf Life

The stability of this compound acetate is dependent on its physical state (solid vs. in solution) and storage conditions.

Physical StateStorage TemperatureStability/Shelf LifeReference(s)
Solid (Powder)-20°C≥ 4 years[1]
-20°C3 years[9]
4°C2 years[9]
Room Temperature2 months[9]
In DMSO-80°C1 year[2]
-80°C6 months[9]
-20°C1 month[9]
Formulated (Annovera® Ring)25°C18 months[13]
Forced Degradation Studies

Forced degradation (stress testing) is performed to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are also crucial for developing and validating stability-indicating analytical methods.[14][15] While specific degradation products for this compound acetate are not extensively published, studies on similar progestins like medroxyprogesterone acetate provide a framework for the expected degradation pathways under various stress conditions.[13][16]

Experimental Protocol: Forced Degradation Study

Objective: To intentionally degrade this compound acetate under various stress conditions to identify degradation pathways and validate a stability-indicating assay. A target degradation of 5-20% is generally considered appropriate.[14]

Materials:

  • This compound acetate (drug substance or in formulated product)

  • Hydrochloric acid (HCl, e.g., 0.1 N)

  • Sodium hydroxide (NaOH, e.g., 0.1 N)

  • Hydrogen peroxide (H₂O₂, e.g., 3%)

  • High-purity water

  • Temperature-controlled ovens

  • Photostability chamber

  • Validated stability-indicating HPLC or HPLC-MS/MS system

Procedure:

  • Acid Hydrolysis: Dissolve this compound acetate in a solution of HCl. Heat the solution (e.g., at 60-80°C) for a specified time. At various time points, withdraw samples, neutralize with an equivalent amount of NaOH, and analyze by HPLC.[7]

  • Base Hydrolysis: Dissolve this compound acetate in a solution of NaOH. Heat the solution under similar conditions as the acid hydrolysis. Withdraw samples, neutralize with HCl, and analyze. Base exposure is often a significant source of degradation for steroid esters.

  • Oxidative Degradation: Treat a solution of this compound acetate with H₂O₂. Keep the solution at room temperature or slightly elevated temperature and analyze at different time intervals.

  • Thermal Degradation: Expose solid this compound acetate powder to dry heat (e.g., 80°C) for an extended period (e.g., several days). Samples are then dissolved and analyzed.

  • Photostability: Expose the drug substance (solid or in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Analysis: All stressed samples are analyzed using a validated stability-indicating HPLC method. The method must be able to separate the intact drug from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential. Identification of major degradants can be performed using mass spectrometry (LC-MS/MS).

The logical flow of a forced degradation study is depicted below.

Forced_Degradation_Logic cluster_stress Stress Conditions Acid Acid Hydrolysis (HCl, Heat) Analysis Analyze all samples via Stability-Indicating HPLC-PDA/MS Acid->Analysis Base Base Hydrolysis (NaOH, Heat) Base->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Thermal Thermal Stress (Dry Heat) Thermal->Analysis Photo Photostability (Light/UV) Photo->Analysis API This compound Acetate (API / Drug Product) API->Acid API->Base API->Oxidation API->Thermal API->Photo Outcome Identify Degradation Pathways & Degradation Products Analysis->Outcome

Caption: Logical Flow of a Forced Degradation Study.

Mechanism of Action and Signaling Pathway

This compound acetate exerts its biological effects primarily by acting as a potent agonist at the progesterone receptor (PR).[1][4] The PR is a nuclear transcription factor that modulates the expression of target genes. The signaling cascade can be broadly divided into classical (genomic) and non-classical (non-genomic) pathways.[1][10]

  • Classical (Genomic) Pathway: this compound acetate binds to intracellular PRs (PR-A and PR-B), which are complexed with heat shock proteins (HSPs). This binding induces a conformational change, causing the dissociation of HSPs and receptor dimerization. The activated PR dimer translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This recruitment of co-activators or co-repressors modulates gene transcription, a process that typically occurs over hours to days.[17][18]

  • Non-Classical (Non-Genomic) Pathway: A fraction of PRs are located at the cell membrane. Upon binding this compound acetate, these membrane-associated receptors can rapidly activate intracellular signaling cascades, such as the c-Src/MAPK and PI3K/Akt pathways.[17][19] These non-genomic effects are much faster, occurring within minutes, and can influence cellular processes like proliferation and survival, and also cross-talk with the genomic pathway.

The contraceptive effect of this compound acetate is primarily achieved by the suppression of the mid-cycle surge of luteinizing hormone (LH) from the pituitary gland, thereby inhibiting ovulation.[5]

The diagram below outlines the primary signaling pathways activated by this compound acetate.

Progesterone_Receptor_Pathway SA This compound Acetate PR_active PR_active PRE PRE PR_active->PRE Translocates to Nucleus & Binds DNA MAPK MAPK Transcription Transcription MAPK->Transcription Cross-talk

Caption: this compound Acetate Signaling Pathways.

Conclusion

This technical guide summarizes the critical solubility and stability properties of this compound acetate. It is a hydrophobic compound with low aqueous solubility, necessitating non-oral delivery routes. Its stability profile is well-defined, with the solid form being stable for several years under refrigerated conditions. Understanding these characteristics, along with the detailed experimental protocols for their assessment, is essential for the successful development of robust, stable, and effective drug products containing this compound acetate. The elucidation of its signaling pathways further informs its pharmacological action and therapeutic application.

References

Methodological & Application

Segesterone Acetate In Vivo Experimental Protocols: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Segesterone acetate (SGA), also known as Nestorone®, is a potent, non-androgenic synthetic progestin with a high affinity for the progesterone receptor.[1] It is distinguished by its lack of oral bioavailability, necessitating alternative routes of administration such as subcutaneous implants, vaginal rings, and transdermal gels.[1] This document provides detailed in vivo experimental protocols for evaluating the pharmacokinetics, safety, and efficacy of this compound acetate in various animal models. The protocols are intended to serve as a comprehensive resource for researchers in drug development and related fields.

Pharmacokinetics

Pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound acetate. Due to its poor oral bioavailability (approximately 10%), parenteral routes are typically employed.[1] The following protocol is a general guideline for a pharmacokinetic study in rats, a common model for such investigations.

Table 1: Pharmacokinetic Parameters of Progesterone in Ovariectomized Rats (as a proxy for this compound Acetate)
ParameterValueUnits
Dose (IV) 500µg/kg
Distribution Half-life (t½α) 0.13 ± 0.024hours
Elimination Half-life (t½β) 1.21 ± 0.21hours
Total Clearance (CL) 2.75 ± 0.42L/h/kg
Volume of Distribution (Vd) 2.36 ± 0.23L/kg

Data for progesterone is used as a proxy due to the limited availability of published preclinical pharmacokinetic data for this compound acetate in rats.

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound acetate following a single subcutaneous injection in female Sprague-Dawley rats.

Materials:

  • This compound acetate

  • Vehicle for injection (e.g., sesame oil)

  • Female Sprague-Dawley rats (8-10 weeks old)

  • Syringes and needles for injection and blood collection

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical equipment for quantifying this compound acetate in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the study.

  • Dose Preparation: Prepare a sterile solution of this compound acetate in the chosen vehicle at the desired concentration.

  • Dosing: Administer a single subcutaneous injection of this compound acetate to each rat. A typical dose for a progestin in such a study might be in the range of 1-10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound acetate in the plasma samples using a validated analytical method such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimation Animal Acclimation dose_prep Dose Preparation acclimation->dose_prep dosing Subcutaneous Dosing dose_prep->dosing sampling Serial Blood Sampling dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage analysis LC-MS/MS Analysis storage->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis

Caption: Simplified signaling pathway of this compound acetate's neuroprotective action.

Conclusion

The in vivo experimental protocols outlined in this document provide a framework for the preclinical evaluation of this compound acetate. These protocols, covering pharmacokinetics, toxicology, and efficacy, are designed to be adapted to specific research questions and regulatory requirements. The provided data tables and diagrams serve to summarize key information and illustrate experimental workflows and mechanisms of action. As research on this compound acetate continues to evolve, these protocols can be further refined to explore its full therapeutic potential.

References

Application Notes and Protocols for the Use of Segesterone Acetate in Animal Models for Contraception Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Segesterone acetate (SA), also known under the brand name Nestorone®, is a potent synthetic progestin with a high affinity for the progesterone receptor.[1][2] Its primary mechanism of action in contraception is the suppression of ovulation by inhibiting the mid-cycle surge of luteinizing hormone (LH).[3] A key characteristic of this compound acetate is its rapid metabolism and inactivation when administered orally, necessitating parenteral routes of delivery such as subcutaneous implants, vaginal rings, or transdermal gels.[4] This feature makes it an ideal candidate for long-acting reversible contraceptives. These application notes provide an overview of the use of this compound acetate in common animal models for contraceptive research and detailed protocols for its administration and evaluation.

Mechanism of Action: Signaling Pathway

This compound acetate exerts its contraceptive effect primarily through the hypothalamic-pituitary-ovarian (HPO) axis. By acting as a potent agonist at the progesterone receptors in the hypothalamus and pituitary gland, it suppresses the release of gonadotropin-releasing hormone (GnRH) and subsequently blunts the pre-ovulatory surge of luteinizing hormone (LH). This inhibition of the LH surge prevents follicular rupture and the release of an ovum.

SegesteroneAcetate_Pathway Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary + Ovary Ovary Pituitary->Ovary + Ovulation Ovulation Ovary->Ovulation SA This compound Acetate (Nestorone®) SA->Hypothalamus Negative Feedback SA->Pituitary Negative Feedback GnRH GnRH LH LH

Diagram 1. Signaling pathway of this compound acetate in ovulation inhibition.

Data Presentation: Quantitative Data Summary

The following tables summarize the available quantitative data on the use of this compound acetate in different animal models for contraception research.

Table 1: Pharmacokinetics of this compound Acetate in Female Rats

ParameterValueRoute of AdministrationReference
Peak Plasma Concentration (Cmax)95.5 ng equiv./gSubcutaneous Injection[5]
Time to Peak Plasma Concentration (Tmax)2 hoursSubcutaneous Injection[5]
Terminal Elimination Half-life (t1/2)15.6 hoursSubcutaneous Injection[5]
Primary Route of ExcretionFeces (~81.4%)Subcutaneous Injection[5]

Table 2: Efficacy of this compound Acetate in Female Rats

ParameterValueRoute of AdministrationReference
ED50 for Ovulation Inhibition1.32 mg/kgSubcutaneous Injection[3]

Table 3: this compound Acetate Administration in Lactating Cynomolgus Monkeys

ParameterValueRoute of AdministrationReference
Daily Release Rate (in vitro)~40 µ g/day Subcutaneous Implant[4]
Mean Maternal Serum Concentration337 ± 90 pmol/LSubcutaneous Implant[4]
Mean Milk Concentration586 ± 301 pmol/LSubcutaneous Implant[4]
Infant Serum ConcentrationNot detectable (<13 pmol/l)Maternal Subcutaneous Implant[4]
Duration of Treatment4 weeksSubcutaneous Implant[4]

Table 4: Comparative Progestational Activity of this compound Acetate in Rabbits

ParameterFindingRoute of AdministrationReference
Potency vs. Oral AdministrationOver 100-fold higherSubcutaneous[1]
Progestational Activity (McPhail Index)Most potent vs. levonorgestrel & progesteroneSubcutaneous[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound acetate in animal models for contraception research.

Protocol 1: Evaluation of Ovulation Inhibition in Rats

This protocol is based on the findings of a study that determined the effective dose of this compound acetate for inhibiting ovulation in rats.[3]

Objective: To determine the dose-dependent effect of this compound acetate on ovulation in female rats.

Animal Model: Adult female Sprague-Dawley rats with regular 4-day estrous cycles.

Materials:

  • This compound acetate (Nestorone®)

  • Vehicle for injection (e.g., sesame oil)

  • Syringes and needles for subcutaneous injection

  • Apparatus for vaginal smear collection

  • Microscope and slides

  • Reagents for staining vaginal smears (e.g., Giemsa stain)

  • Surgical instruments for ovariectomy and oviduct examination

  • Hormone assay kits (for LH, if desired)

Experimental Workflow:

Rat_Ovulation_Inhibition_Workflow Start Select Rats with Regular Estrous Cycles Monitor Monitor Estrous Cycle (Vaginal Smears) Start->Monitor Administer Administer this compound Acetate (Subcutaneous Injection on Estrus Day 2) Monitor->Administer Wait Wait for Expected Ovulation Time Administer->Wait Sacrifice Euthanize Animals Wait->Sacrifice Examine Examine Oviducts for Ova Sacrifice->Examine Analyze Analyze Data (Calculate ED50) Examine->Analyze

Diagram 2. Workflow for evaluating ovulation inhibition in rats.

Procedure:

  • Animal Selection and Acclimation: Select adult female Sprague-Dawley rats with at least two consecutive 4-day estrous cycles. House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Estrous Cycle Monitoring: Perform daily vaginal smears to monitor the stage of the estrous cycle.

  • Drug Preparation and Administration: Prepare solutions of this compound acetate in a suitable vehicle (e.g., sesame oil) at various concentrations. On the morning of estrus (Day 2 of the cycle), administer a single subcutaneous injection of this compound acetate or vehicle control.

  • Assessment of Ovulation: On the following day (expected day of ovulation), euthanize the animals. Surgically expose the reproductive tract and examine the oviducts under a dissecting microscope for the presence of ova.

  • Data Analysis: For each dose group, calculate the percentage of animals in which ovulation was inhibited. Determine the median effective dose (ED50) for ovulation inhibition using a suitable statistical method (e.g., probit analysis).

Protocol 2: Subcutaneous Implant Administration in Non-Human Primates

This protocol is adapted from a study on the administration of this compound acetate to lactating cynomolgus monkeys and general surgical procedures for subcutaneous implants.[4][6]

Objective: To achieve sustained systemic delivery of this compound acetate for contraceptive efficacy studies in non-human primates.

Animal Model: Adult female macaques (e.g., cynomolgus or rhesus).

Materials:

  • This compound acetate-releasing subcutaneous implants (e.g., custom-made silastic implants)

  • Surgical instruments for minor surgery (scalpel, forceps, needle holder, sutures or surgical clips)

  • Anesthetic agents (e.g., ketamine, isoflurane)

  • Antiseptic solution (e.g., povidone-iodine)

  • Analgesics for post-operative care

  • Blood collection supplies

Procedure:

  • Implant Preparation: Prepare sterile subcutaneous implants containing a known amount of this compound acetate designed to release the desired daily dosage.

  • Animal Preparation: Anesthetize the monkey using an approved protocol. Shave and aseptically prepare the surgical site, typically in the interscapular region.

  • Implantation: Make a small incision in the skin. Using blunt dissection, create a subcutaneous pocket. Insert the implant into the pocket.

  • Wound Closure: Close the incision with sutures or surgical clips.

  • Post-operative Care: Administer analgesics as prescribed and monitor the animal for any signs of infection or discomfort at the implantation site.

  • Sample Collection: Collect blood samples at predetermined intervals to measure serum concentrations of this compound acetate and relevant reproductive hormones.

  • Implant Removal: At the end of the study period, anesthetize the animal and surgically remove the implant.

Protocol 3: Vaginal Ring Evaluation in Rabbits

This protocol is a general guideline for the evaluation of vaginal rings for contraception in rabbits, a commonly used model for such studies.[7]

Objective: To assess the contraceptive efficacy of a this compound acetate-releasing vaginal ring.

Animal Model: Mature female New Zealand White rabbits.

Materials:

  • This compound acetate-releasing vaginal rings (sized appropriately for rabbits)

  • Apparatus for artificial insemination

  • Semen from fertile male rabbits

  • Surgical instruments for examination of the reproductive tract

  • HCG (human chorionic gonadotropin) to induce ovulation

Procedure:

  • Vaginal Ring Insertion: Gently insert the this compound acetate-releasing vaginal ring into the vagina of the female rabbit. Allow for an acclimation period.

  • Induction of Ovulation and Insemination: Induce ovulation by administering HCG. Perform artificial insemination with fresh semen from a fertile male.

  • Monitoring for Pregnancy: Monitor the rabbits for signs of pregnancy.

  • Efficacy Assessment: At a predetermined time point (e.g., mid-gestation), euthanize the animals and examine the uterine horns for the presence of implantation sites or fetuses.

  • Data Analysis: Calculate the pregnancy rate in the treated group compared to a control group (with a placebo ring or no ring).

Logical Relationships in Experimental Design

The successful design of a preclinical contraceptive study using this compound acetate in animal models involves understanding the relationships between several key factors.

Experimental_Design_Logic AnimalModel Choice of Animal Model (Rat, Rabbit, Primate) Formulation Drug Formulation (Implant, Ring, Gel) AnimalModel->Formulation Influences Efficacy Efficacy Endpoints (Ovulation Inhibition, Pregnancy Prevention) AnimalModel->Efficacy Impacts Interpretation Safety Safety Assessment (Toxicology, Local Tolerance) AnimalModel->Safety Impacts Interpretation Dose Dosage and Release Rate Formulation->Dose Determines Duration Treatment Duration Dose->Duration Informs Dose->Efficacy Dose->Safety Duration->Efficacy Duration->Safety

Diagram 3. Logical relationships in preclinical contraceptive study design.

Conclusion

This compound acetate is a promising progestin for the development of novel contraceptive methods. The use of appropriate animal models is crucial for the preclinical evaluation of its safety and efficacy. The protocols and data presented in these application notes provide a framework for researchers to design and conduct studies using this compound acetate in rats, rabbits, and non-human primates. Further research is warranted to generate more comprehensive contraceptive efficacy data, particularly in rabbits and non-lactating primates, to fully elucidate the potential of this compound acetate as a long-acting reversible contraceptive.

References

Application Notes and Protocols for the Administration of Segesterone Acetate in Research Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Segesterone acetate (SA), also known by its developmental name Nestorone®, is a potent, non-androgenic synthetic progestin belonging to the 19-norprogesterone derivative class of steroids.[1] It exhibits high selectivity and affinity for the progesterone receptor (PR), acting as a powerful agonist to regulate gene expression.[1] A key characteristic of this compound acetate is its high efficacy when administered parenterally (e.g., subcutaneously, transdermally, or via intravaginal rings) and its rapid first-pass metabolism, rendering it ineffective when taken orally.[2] This profile makes it a subject of extensive research for various applications, most notably as a contraceptive agent.[2][3]

The primary mechanism of action for contraception is the suppression of the mid-cycle luteinizing hormone (LH) surge, which is essential for ovulation.[3] By preventing this surge, SA effectively inhibits follicular development and the release of an egg. These application notes provide an overview of the administration of this compound acetate in common research animal models, including quantitative pharmacokinetic data and detailed experimental protocols to guide preclinical research.

Pharmacological Profile

  • Mechanism of Action: this compound acetate binds with high affinity to the progesterone receptor. This ligand-receptor complex then translocates to the nucleus, where it binds to progesterone response elements (PREs) on DNA, modulating the transcription of target genes. This genomic signaling is the primary pathway for its progestational and anti-ovulatory effects.

  • Selectivity: SA is highly selective for the progesterone receptor, with no significant binding to androgen, estrogen, or glucocorticoid receptors, thus avoiding unwanted androgenic or estrogenic side effects.[4]

  • Metabolism: When administered parenterally, SA is active, but if ingested, it is rapidly metabolized to inactive forms. In rats, following subcutaneous administration, SA is extensively metabolized, with the primary route of elimination being fecal excretion (approx. 81.4%), followed by urinary excretion (approx. 7.6%).[5]

Data Presentation: Pharmacokinetics and Pharmacodynamics

The following tables summarize key pharmacokinetic and pharmacodynamic parameters of this compound acetate in various animal models.

Table 1: Pharmacokinetic Parameters of this compound Acetate in Rats (Subcutaneous Administration)

ParameterValueConditionsSource
Dose 400 µCi/kg BW (³H-labeled SA)Single subcutaneous injection[5][6]
Cmax (Plasma) 95.5 ng eq./gMean peak concentration[5][6]
Cmax (Blood) 58.1 ng eq./gMean peak concentration[5][6]
Tmax 2 hoursTime to peak concentration[5][6]
Elimination Half-life (t½) 15.6 hoursTerminal elimination half-life[5][6]

Table 2: Pharmacokinetic Parameters of this compound Acetate in Monkeys (Subcutaneous Implant)

ParameterValueConditionsSource
Animal Model Cynomolgus Monkey (Macaca fascicularis)Lactating females[1][2][7]
Delivery System 1 cm Subcutaneous ImplantReleasing ~40 µ g/day in vitro[1][2]
Mean Serum Concentration 337 ± 90 pmol/LDuring 4-week implant period[2][7]
Elimination Half-life (t½) 1.4 hoursFollowing implant removal[1]

Table 3: Pharmacodynamic Effect of this compound Acetate in Rats

ParameterValueConditionsSource
Endpoint Ovulation InhibitionSubcutaneous administration on Day 2 of estrus[3]
ED₅₀ 1.32 mg/kgEffective dose to inhibit ovulation in 50% of animals[3]

Note on Rabbits: Specific pharmacokinetic and pharmacodynamic data for this compound acetate in rabbits were not available in the reviewed literature. However, rabbits are a common model for reproductive studies. For example, studies with medroxyprogesterone acetate (another progestin) in rabbits have shown that subcutaneous injections can inhibit ovulation for 40 to 65 days.[8] Researchers planning studies with this compound acetate in rabbits may need to conduct initial dose-finding experiments, potentially using data from other progestins as a starting reference.

Experimental Protocols

Protocol 1: Pharmacokinetic Study of Subcutaneous this compound Acetate in Rats

This protocol is based on the methodology described by Kumar et al. (2010).[5]

1. Objective: To determine the pharmacokinetic profile (absorption, distribution, and elimination) of this compound acetate following a single subcutaneous injection in female rats.

2. Materials:

  • This compound Acetate (radiolabeled, e.g., ³H-SA, or non-labeled)

  • Vehicle (e.g., sesame oil, propylene glycol)

  • Adult female Sprague-Dawley rats (approx. 200-250g)

  • Syringes and needles (e.g., 25-gauge)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Metabolic cages for urine and feces collection

  • Scintillation counter and vials (if using radiolabeled compound)

  • Analytical equipment (HPLC, LC/MS) for non-labeled compound analysis

3. Animal Preparation:

  • Acclimate rats to laboratory conditions for at least one week prior to the experiment.

  • House animals individually in metabolic cages 24 hours before dosing to collect baseline urine and feces.

  • Ensure free access to food and water.

4. Formulation and Dosing:

  • Prepare the dosing solution by dissolving this compound acetate in the chosen vehicle to the desired concentration (e.g., for a dose of 1.32 mg/kg in a 200g rat, prepare a solution that delivers the dose in a 0.1-0.2 mL volume).

  • Administer a single dose via subcutaneous injection in the dorsal scapular region.

5. Sample Collection:

  • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-dose) via tail vein or saphenous vein.

  • At each time point, collect approximately 100-200 µL of blood into EDTA-coated tubes.

  • Centrifuge the blood to separate plasma and store plasma samples at -80°C until analysis.

  • Collect urine and feces from metabolic cages at 24-hour intervals for the duration of the study (e.g., 96 hours).

  • At the final time point, animals can be euthanized to collect tissues (e.g., liver, kidney, uterus, adipose tissue) to assess tissue distribution.

6. Sample Analysis:

  • For radiolabeled SA, analyze plasma, urine, feces, and tissue homogenates using a liquid scintillation counter.

  • For non-labeled SA, extract the drug from plasma and perform quantitative analysis using a validated HPLC or LC/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

Protocol 2: Evaluation of Ovulation Inhibition with Subcutaneous Implants in Monkeys

This protocol is a generalized methodology based on primate contraceptive studies.[2]

1. Objective: To assess the efficacy of a this compound acetate subcutaneous implant in maintaining serum drug levels and inhibiting ovulation in female cynomolgus monkeys.

2. Materials:

  • This compound Acetate implants (e.g., Silastic tubing filled with crystalline SA)

  • Adult, cycling female cynomolgus monkeys (Macaca fascicularis)

  • Surgical tools for implant insertion and removal (trocar, scalpel, forceps)

  • Local anesthetic (e.g., lidocaine)

  • Blood collection supplies

  • Radioimmunoassay (RIA) or LC/MS kits for this compound acetate and progesterone analysis

3. Animal Preparation and Baseline Monitoring:

  • Acclimate monkeys and confirm regular menstrual cycles for at least two months prior to the study by monitoring vaginal swabs and/or serum progesterone levels.

  • Collect baseline blood samples for several weeks to establish normal hormonal profiles (estradiol, progesterone).

4. Implant Administration:

  • Anesthetize the monkey. Shave and sterilize a small area of skin in the interscapular region.

  • Administer a local anesthetic at the insertion site.

  • Make a small incision (approx. 2-3 mm) and use a trocar to insert the this compound acetate implant subcutaneously.

  • Close the incision with tissue adhesive or a single suture.

  • Monitor the animal until it has fully recovered from anesthesia.

5. In-Life Phase and Sample Collection:

  • House animals under standard conditions.

  • Collect blood samples daily or every other day for the duration of the implant period (e.g., 4-12 weeks).

  • Monitor serum this compound acetate levels to confirm drug release.

  • Monitor serum progesterone levels. Consistent low levels of progesterone (<1 ng/mL) are indicative of anovulation.

  • Observe animals daily for any adverse reactions at the implant site or changes in behavior.

6. Implant Removal and Follow-up:

  • At the end of the treatment period, anesthetize the animal and remove the implant through a small incision.

  • Continue to collect blood samples for a post-treatment period (e.g., 2 weeks) to determine the elimination half-life of SA and monitor the return of ovulation (indicated by a rise in progesterone).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

This compound Acetate (SA) Signaling Pathway

Experimental_Workflow General Preclinical Experimental Workflow A 1. Animal Acclimation & Baseline Monitoring B 2. Formulation Preparation (Injection, Implant, etc.) A->B C 3. SA Administration (e.g., Subcutaneous) B->C D 4. In-Life Phase: Serial Sampling C->D E 5. Sample Processing (Plasma Separation, Tissue Homogenization) D->E F 6. Bioanalysis (LC/MS or RIA) E->F G 7. Data Analysis (PK Modeling, Statistical Tests) F->G H 8. Report Generation G->H

General Preclinical Experimental Workflow

References

Application Notes and Protocols for the Development of Segesterone Acetate Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of segesterone acetate (SA) delivery systems. This compound acetate, a potent, non-androgenic progestin, is a key component in long-acting reversible contraceptives.[1][2] This document focuses on vaginal rings and subdermal implants, the most clinically advanced delivery platforms for this compound.

Introduction to this compound Acetate

This compound acetate (Nestorone®) is a 19-nor-progesterone derivative that is not orally active but is highly potent when administered via non-oral routes.[1] It acts as a high-affinity agonist of the progesterone receptor, leading to the suppression of ovulation.[3] Its lack of androgenic or estrogenic activity makes it a favorable candidate for use in hormonal contraception.[2] The most notable application of SA is in the FDA-approved one-year contraceptive vaginal system, Annovera™, which it is combined with ethinyl estradiol (EE).[1][4][5]

Signaling Pathway of this compound Acetate

This compound acetate exerts its biological effects primarily through its interaction with the progesterone receptor (PR). As an agonist, SA binds to and activates the PR, which then translocates to the nucleus and regulates the transcription of target genes. This signaling cascade in the hypothalamus and pituitary gland leads to a reduction in the pulse frequency of gonadotropin-releasing hormone (GnRH), which in turn suppresses the luteinizing hormone (LH) surge required for ovulation.

Segesterone_Acetate_Signaling cluster_blood Bloodstream cluster_cell Hypothalamic/Pituitary Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effect Physiological Effect SA This compound Acetate (SA) PR Progesterone Receptor (PR) SA->PR Binds to SA_PR_complex SA-PR Complex PR->SA_PR_complex Forms PRE Progesterone Response Element (PRE) SA_PR_complex->PRE Translocates to nucleus and binds to gene Target Gene PRE->gene Regulates Transcription mRNA mRNA gene->mRNA Transcription GnRH Decreased GnRH Pulse Frequency mRNA->GnRH Translation & Downstream Effects LH Suppressed LH Surge GnRH->LH Ovulation Inhibition of Ovulation LH->Ovulation

This compound Acetate Signaling Pathway

Formulation of this compound Acetate Delivery Systems

This compound Acetate Vaginal Ring (Reservoir-Type)

The Annovera™ vaginal system is a reservoir-type ring, where drug-containing cores are encapsulated within a silicone elastomer body. This design allows for controlled, sustained release of the active pharmaceutical ingredients (APIs).

Table 1: Composition of a Representative this compound Acetate/Ethinyl Estradiol Vaginal Ring

ComponentQuantity per RingAverage Daily Release Rate
This compound Acetate103 mg0.15 mg/day
Ethinyl Estradiol17.4 mg0.013 mg/day
Excipients
Silicone Elastomerq.s.-
Silicone Medical Adhesiveq.s.-

Source: FDA Annovera Drug Approval Documents

This protocol describes a general procedure for the fabrication of a reservoir-type vaginal ring using injection molding, a common technique for such devices.

Materials and Equipment:

  • This compound Acetate (micronized)

  • Ethinyl Estradiol (micronized)

  • Medical-grade silicone elastomer (two-part, platinum-cured)

  • Laboratory-scale injection molding machine

  • Custom-designed stainless-steel ring mold

  • High-precision balance

  • Planetary mixer or similar mixing equipment

  • Curing oven

Procedure:

  • Core Preparation:

    • Accurately weigh the required amounts of micronized this compound acetate and ethinyl estradiol.

    • In a planetary mixer, blend the APIs with Part A of the silicone elastomer until a homogenous dispersion is achieved.

    • Add Part B of the silicone elastomer to the mixture and continue mixing until uniform.

    • Transfer the mixture to the injection molding machine.

    • Inject the mixture into a cylindrical mold to form the drug-loaded cores.

    • Cure the cores according to the silicone manufacturer's instructions (e.g., at 115°C for 10 minutes).

  • Ring Body Fabrication:

    • Prepare the silicone elastomer for the ring body by mixing Part A and Part B in the specified ratio.

    • Transfer the mixture to the injection molding machine.

    • Inject the silicone into the custom-designed ring mold, which has channels to accommodate the drug-loaded cores.

  • Assembly:

    • Insert the cured drug-loaded cores into the channels of the partially cured ring body.

    • Seal the channels with a medical-grade silicone adhesive.

    • Complete the curing process of the entire ring assembly in a curing oven as per the manufacturer's guidelines.

  • Post-Curing and Cleaning:

    • Allow the rings to cool to room temperature.

    • Wash the rings with a suitable solvent (e.g., isopropyl alcohol) to remove any surface residues.

    • Dry the rings in a clean, controlled environment.

This compound Acetate Subdermal Implant

Subdermal implants offer another long-acting delivery option for this compound acetate. These are typically polymer-based rods that are inserted under the skin.

This protocol outlines the fabrication of a monolithic implant where the drug is homogeneously dispersed within a polymer matrix.

Materials and Equipment:

  • This compound Acetate (micronized)

  • Medical-grade ethylene vinyl acetate (EVA) copolymer

  • Twin-screw hot-melt extruder

  • Pelletizer

  • Cooling water bath

  • Laser micrometer

  • Precision cutter

Procedure:

  • Compounding:

    • Dry the EVA pellets according to the manufacturer's specifications.

    • Geometrically blend the micronized this compound acetate with the EVA pellets to achieve the desired drug loading.

  • Extrusion:

    • Feed the blend into the twin-screw extruder.

    • Set the extruder's temperature profile to gradually melt the polymer-drug blend (e.g., from 90°C to 145°C).

    • Extrude the molten blend as a continuous strand.

  • Downstream Processing:

    • Pass the extruded strand through a cooling water bath to solidify it.

    • Use an in-line laser micrometer to monitor and control the diameter of the strand.

    • Pelletize the cooled strand.

  • Implant Finalization:

    • The pelletized, drug-loaded polymer can be re-extruded to ensure homogeneity and then precisely cut into implants of the desired length (e.g., 4 cm).

In Vitro Drug Release Testing

In vitro release testing is a critical quality control measure to ensure consistent product performance.

This protocol is a representative method for assessing the in vitro release of this compound acetate from a vaginal ring over an extended period.

Materials and Equipment:

  • This compound acetate vaginal rings

  • Shaking water bath or incubator capable of maintaining 37°C ± 0.5°C

  • Glass flasks (e.g., 500 mL) with closures

  • Release medium: 25 mM acetate buffer, pH 4.2

  • HPLC or LC-MS/MS system for drug quantification

  • Volumetric flasks and pipettes

Procedure:

  • Preparation:

    • Pre-warm the release medium to 37°C.

    • Place one vaginal ring into each glass flask.

    • Add a specified volume of the pre-warmed release medium to each flask (e.g., 400 mL) to ensure sink conditions.

  • Incubation:

    • Place the flasks in the shaking water bath set at 37°C and a specified agitation rate (e.g., 100 oscillations per minute).

  • Sampling:

    • At predetermined time points (e.g., daily for 21 days), withdraw an aliquot of the release medium for analysis.

    • After each sampling, completely replace the entire volume of the release medium with fresh, pre-warmed medium to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for this compound acetate concentration using a validated HPLC or LC-MS/MS method (see Section 5).

  • Data Analysis:

    • Calculate the cumulative amount of this compound acetate released at each time point.

    • Plot the cumulative release versus time to obtain the in vitro release profile.

IVRT_Workflow start Start prep Preparation: - Place ring in flask - Add pre-warmed release medium start->prep incubate Incubation: 37°C with agitation prep->incubate sample Sampling: - Withdraw aliquot - Replace medium incubate->sample sample->incubate Repeat at intervals analyze Sample Analysis: HPLC or LC-MS/MS sample->analyze data Data Analysis: - Calculate cumulative release - Plot release profile analyze->data end End data->end

In Vitro Release Testing Workflow

Analytical Methods for this compound Acetate Quantification

Accurate and precise analytical methods are essential for both in vitro and in vivo studies.

RP-HPLC Method for Pharmaceutical Dosage Forms

Table 2: Representative RP-HPLC Method Parameters for this compound Acetate and Ethinyl Estradiol

ParameterCondition
Column Phenomenex C18 (150 x 4.6 mm, 5µm)
Mobile Phase Water:Acetonitrile (45:55 v/v)
Flow Rate 0.7 mL/min
Column Temperature 30°C
Detection Wavelength 260 nm
Injection Volume 10 µL
Retention Time (SA) ~2.1 min
Retention Time (EE) ~2.6 min

Source: Adapted from The Pharma Innovation Journal, 2019[4]

Procedure:

  • Standard Preparation:

    • Accurately weigh and dissolve this compound acetate and ethinyl estradiol reference standards in the mobile phase to prepare a stock solution of known concentration.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

  • Sample Preparation (from in vitro release study):

    • Filter the collected samples through a 0.45 µm syringe filter before analysis.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and determine the peak areas for this compound acetate and ethinyl estradiol.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound acetate in the samples from the calibration curve.

LC-MS/MS Method for Serum Samples

For in vivo pharmacokinetic studies, a more sensitive method like LC-MS/MS is required.

Table 3: Representative LC-MS/MS Method Parameters for this compound Acetate in Serum

ParameterCondition
LC System Shimadzu Nexera-LCMS-8050 or equivalent
Column C18 or similar reverse-phase column
Mobile Phase A 0.15 mM Ammonium Fluoride in Water
Mobile Phase B 100% Methanol
Flow Rate 0.25 mL/min
Ionization Mode Heated Electrospray Ionization (HESI), positive mode for SA
Detection Multiple Reaction Monitoring (MRM)

Source: Adapted from Erikson et al., 2020

Procedure:

  • Sample Pretreatment:

    • Thaw serum samples on ice.

    • Spike samples with an internal standard (e.g., a deuterated analog of this compound acetate).

  • Solid Phase Extraction (SPE):

    • Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa) with methanol followed by water.

    • Load the pretreated serum sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the this compound acetate and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase composition.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Perform the analysis using the parameters outlined in Table 3.

  • Quantification:

    • Quantify the concentration of this compound acetate based on the peak area ratio to the internal standard, using a calibration curve prepared in a similar matrix.

In Vivo Studies in Animal Models

Preclinical in vivo studies are essential to evaluate the pharmacokinetics and contraceptive efficacy of new delivery systems.

Table 4: Commonly Used Animal Models for Contraceptive Research

Animal ModelKey Features and Applications
Rats Cost-effective for initial pharmacokinetic screening of subcutaneous and intravenous formulations.
Rabbits Larger size allows for testing of subcutaneous implants and more extensive blood sampling.
Sheep Anatomical and physiological similarities of the vaginal tract to humans make them suitable for evaluating vaginal rings.
Non-human Primates (Macaques) Closely resemble human reproductive physiology, making them ideal for late-stage preclinical evaluation of contraceptive efficacy and design.

Source: Adapted from multiple sources on animal models in contraceptive research.[6][7][8][9]

This protocol provides a framework for evaluating a new this compound acetate implant in a rabbit model.

Study Design:

  • Animals: Female New Zealand White rabbits.

  • Groups:

    • Group 1: Control (placebo implant)

    • Group 2: this compound Acetate Implant

  • Duration: 12 weeks

Procedure:

  • Acclimatization: Acclimate the rabbits to their housing for at least one week.

  • Implantation:

    • Anesthetize the rabbit.

    • Make a small incision in the dorsal scapular region and subcutaneously insert the this compound acetate or placebo implant.

    • Suture the incision.

  • Blood Sampling (Pharmacokinetics):

    • Collect blood samples from the marginal ear vein at pre-determined time points (e.g., pre-dose, and then weekly for 12 weeks).

    • Process the blood to obtain plasma and store at -80°C until analysis by LC-MS/MS.

  • Efficacy Assessment (Ovulation Inhibition):

    • At the end of the study, induce ovulation in a subset of animals from each group using a GnRH agonist.

    • Perform laparotomy to observe the ovaries and count the number of ovulation sites.

    • Alternatively, monitor progesterone levels throughout the study as an indicator of ovulation.

  • Data Analysis:

    • Analyze the pharmacokinetic data to determine parameters such as Cmax, Tmax, and AUC.

    • Statistically compare the number of ovulation sites or progesterone profiles between the control and treatment groups to assess contraceptive efficacy.

InVivo_Study_Workflow start Start acclimate Animal Acclimatization start->acclimate implant Subcutaneous Implantation (SA or Placebo) acclimate->implant blood_sampling Weekly Blood Sampling (Pharmacokinetics) implant->blood_sampling efficacy_assessment Efficacy Assessment (Ovulation Inhibition) implant->efficacy_assessment data_analysis Data Analysis: - PK Parameters - Efficacy Endpoints blood_sampling->data_analysis efficacy_assessment->data_analysis end End data_analysis->end

In Vivo Study Workflow

Stability Testing

Stability testing is performed to ensure that the drug product maintains its quality, efficacy, and safety throughout its shelf life.

This protocol is based on the International Council for Harmonisation (ICH) guidelines.[10][11][12][13][14]

Procedure:

  • Batch Selection: Select at least three primary batches of the final packaged this compound acetate delivery system for stability testing.[10][14]

  • Storage Conditions: Store the batches under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.[11]

    • Accelerated: Test at 0, 3, and 6 months.[10][14]

  • Tests to be Performed:

    • Appearance: Visual inspection for any changes in color, shape, or integrity.

    • Assay: Quantification of this compound acetate and any other APIs.

    • Impurities and Degradation Products: Analysis for any related substances.

    • In Vitro Drug Release: Perform the in vitro release test as described in Protocol 3.

    • For Vaginal Rings: Mechanical properties such as hardness and tensile strength.

    • For Sterile Implants: Sterility testing.

  • Evaluation: Evaluate the data to establish a shelf life and recommended storage conditions for the product.

Table 5: ICH Stability Storage Conditions

StudyStorage ConditionMinimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Source: ICH Q1A(R2) Guideline[10]

References

analytical methods for quantifying segesterone in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of segesterone acetate (Nestorone®), a potent synthetic progestin, in biological samples. The following sections offer in-depth methodologies for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and an overview of Immunoassay techniques, complete with data presentation and visual workflows to support researchers in drug development and clinical monitoring.

Introduction to this compound Acetate Quantification

This compound acetate (NES) is a 19-norprogesterone derivative with powerful ovulatory-inhibiting properties.[1] Its high potency and lack of androgenic or estrogenic activity make it a significant compound in contraceptive development.[2] Accurate and precise quantification of this compound in biological matrices such as serum and plasma is crucial for pharmacokinetic studies, dose-finding, and clinical efficacy and safety monitoring. While LC-MS/MS stands as the gold standard for its specificity and sensitivity, immunoassays offer a high-throughput alternative.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the definitive quantification of this compound due to its high selectivity and sensitivity, allowing for the simultaneous measurement of multiple analytes.[1][3]

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the simultaneous quantification of this compound acetate and other endogenous steroids in human serum.[1]

AnalyteLinear Range (ng/mL)LLOQ (pg/mL)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (%)Recovery (%)
This compound Acetate (NES) 0.01 - 1010< 14.0< 14.587.0 - 110.883.5
Estradiol (E2)0.01 - 1010< 14.0< 14.587.0 - 110.892.8
Progesterone (P4)0.01 - 1010< 14.0< 14.587.0 - 110.884.4
Estrone (E1)0.01 - 1010< 14.0< 14.587.0 - 110.893.1
Experimental Protocol: LC-MS/MS Quantification of this compound in Serum

This protocol is adapted from established methods for steroid analysis.[1][4][5][6]

2.2.1. Materials and Reagents

  • This compound Acetate reference standard

  • Internal Standard (IS) (e.g., progesterone-d9 or a stable isotope-labeled this compound acetate if available)

  • Human serum (or other biological matrix)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium fluoride

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent)

  • 96-well collection plates

  • Centrifuge

  • Nitrogen evaporator

2.2.2. Sample Preparation: Solid Phase Extraction (SPE)

SPE_Workflow cluster_spe_conditioning SPE Cartridge Conditioning Condition1 Wash with Methanol Condition2 Equilibrate with Water Condition1->Condition2 Load Load Condition2->Load

Procedure:

  • Condition the SPE Cartridge: Sequentially wash the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.[7]

  • Sample Pre-treatment: To 200 µL of serum sample, add the internal standard.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 30% methanol in water to remove interferences.

  • Elution: Elute the this compound and internal standard from the cartridge with 1 mL of methanol into a clean collection tube or 96-well plate.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

2.2.3. LC-MS/MS Instrumentation and Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.7 µm).[5]

  • Mobile Phase A: 0.4 mM ammonium fluoride in water.[5]

  • Mobile Phase B: Methanol.[5]

  • Flow Rate: 0.4 mL/min.[5]

  • Gradient: A typical gradient would start at 50% B, increase to 98% B over several minutes, hold, and then return to initial conditions for equilibration.[5]

  • Injection Volume: 20 µL.[5]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound acetate and the internal standard must be determined and optimized.

2.2.4. Data Analysis

  • Quantification is performed by creating a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the calibrators. A weighted linear regression (e.g., 1/x) is commonly used.

Immunoassay

Immunoassays offer a high-throughput and cost-effective alternative to LC-MS/MS, though they may have limitations in specificity due to potential cross-reactivity with structurally similar steroids.[8] While specific immunoassays for this compound are not widely reported in the literature, the principles for developing a competitive enzyme immunoassay (EIA) for a steroid like progesterone can be adapted.[9][10]

Experimental Protocol: Competitive Enzyme Immunoassay (Conceptual)

This protocol outlines the general steps for a competitive EIA.

3.1.1. Materials and Reagents

  • Microtiter plates coated with a secondary antibody (e.g., anti-mouse IgG).

  • Monoclonal antibody specific to this compound acetate.

  • This compound acetate-enzyme conjugate (e.g., horseradish peroxidase-labeled).

  • This compound acetate standards.

  • Wash buffer (e.g., PBS with Tween-20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., sulfuric acid).

  • Plate reader.

3.1.2. Assay Procedure

Immunoassay_Workflow

  • Plate Preparation: Use pre-coated microtiter plates or coat with a capture antibody.

  • Competitive Binding: Add standards, controls, and unknown samples to the wells, followed by the specific primary antibody against this compound. Then, add the enzyme-conjugated this compound. The free this compound in the sample and the enzyme-conjugated this compound will compete for binding to the primary antibody.

  • Incubation: Incubate the plate to allow binding to occur.

  • Washing: Wash the plate to remove any unbound components.

  • Substrate Addition: Add the substrate solution. The enzyme on the bound conjugate will convert the substrate, leading to a color change. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Stopping the Reaction: Add a stop solution to halt the enzymatic reaction.

  • Detection: Measure the absorbance using a microplate reader at the appropriate wavelength.

  • Calculation: Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.

Mechanism of Action: Progesterone Receptor Signaling

This compound acetate is a potent progestin that exerts its biological effects by binding to and activating progesterone receptors (PRs).[2][11] Understanding this signaling pathway is fundamental to its application in pharmacology and drug development.

Progesterone_Signaling

As depicted in Figure 3, this compound, like endogenous progesterone, diffuses across the cell membrane and binds to the intracellular progesterone receptor, which is part of a complex with heat shock proteins.[12][13] This binding induces a conformational change, causing the dissociation of the heat shock proteins and the dimerization of the receptor.[12] The activated receptor dimer then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[13] This interaction modulates the transcription of these genes, leading to the synthesis of new proteins that mediate the physiological effects of the progestin, such as the inhibition of ovulation.

References

Application Notes and Protocols: Segesterone Acetate in Long-Acting Reversible Contraception (LARC) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Segesterone acetate (SA), also known as Nestorone®, is a potent, fourth-generation synthetic progestin used in long-acting reversible contraception (LARC).[1][2] It is a 19-norprogesterone derivative that exhibits high progestational activity and a strong anti-ovulatory potential.[3][4] A key characteristic of this compound acetate is its lack of androgenic, estrogenic, or glucocorticoid activity at contraceptive doses.[3][4][5] Due to its rapid metabolism when taken orally, SA is exclusively used in parenteral formulations such as vaginal rings, subdermal implants, and transdermal gels.[3][4] These delivery systems provide sustained, long-term release of the hormone, making it an ideal component for LARC methods. This document outlines the quantitative data from key studies, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Mechanism of Action

This compound acetate's primary mechanism of action in preventing pregnancy is the suppression of ovulation.[6] It selectively binds to progesterone receptors, acting as a potent agonist.[7] This action blocks the mid-cycle surge of luteinizing hormone (LH), which is essential for the maturation and release of an egg from the ovary.[3] When combined with an estrogen like ethinyl estradiol (EE), the contraceptive effect is enhanced, and it helps prevent irregular endometrial shedding.[3]

Segesterone_Acetate_MoA cluster_cns Central Nervous System SA This compound Acetate (SA) PR Progesterone Receptor (PR) in Hypothalamus & Pituitary SA->PR Binds to GnRH ↓ GnRH Pulse Frequency PR->GnRH Pituitary Pituitary Gland GnRH->Pituitary LH_Surge 🚫 LH Surge Pituitary->LH_Surge FSH ↓ FSH Pituitary->FSH Ovary Ovary FSH->Ovary Follicle Inhibition of Follicular Development Ovary->Follicle Ovulation Ovulation Blocked Follicle->Ovulation Annovera_Trial_Workflow Recruitment Participant Recruitment (N=2,308 women, 18-40 yrs) Screening Screening & Enrollment (Inclusion/Exclusion Criteria, BMI ≤29 kg/m²) Recruitment->Screening Intervention Intervention: 13 Cycles of SA/EE Ring Use (21 days in / 7 days out) Screening->Intervention Data_Collection Data Collection (Ongoing) - Daily Bleeding Diaries - Adverse Event Reporting Intervention->Data_Collection Follow_Up Monthly Follow-up Visits Intervention->Follow_Up Endpoint Primary Endpoint Analysis: Pearl Index Calculation Data_Collection->Endpoint Secondary_Analysis Secondary Endpoint Analysis: - Safety Profile - Cycle Control - Acceptability Data_Collection->Secondary_Analysis Follow_Up->Data_Collection LARC_Systems_Comparison cluster_larc This compound Acetate LARC Systems node_vaginal Vaginal Ring (Annovera™) Active Ingredients: SA + EE Duration: 1 Year (13 cycles) Administration: Self-inserted (21/7 day schedule) Key Feature: User-controlled, reusable node_implant Subdermal Implant (Nestorone®) Active Ingredients: SA only Duration: 2+ Years Administration: Clinician-inserted Key Feature: Progestin-only, 'forgettable' node_gel Transdermal Gel (Male Contraceptive) Active Ingredients: SA + Testosterone Duration: Daily Application Administration: Self-applied Key Feature: Novel male hormonal method

References

Determining Segesterone Acetate Activity: A Guide to Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Segesterone acetate, also known as Nestorone®, is a potent synthetic progestin, a class of drugs that mimic the effects of the natural hormone progesterone.[1] It is a 19-norprogesterone derivative that exhibits high affinity and selectivity for the progesterone receptor (PR).[1][2] Unlike natural progesterone, this compound acetate has been structurally modified to enhance its progestational activity, reportedly possessing an activity 100 times greater than that of progesterone in animal studies.[1] A key characteristic of this compound acetate is its selective binding to the PR with minimal to no affinity for androgen, estrogen, or mineralocorticoid receptors, which is advantageous in reducing the potential for off-target side effects.[1][2]

The primary mechanism of action for this compound acetate involves its role as a progesterone receptor agonist.[1] Upon binding to the PR, it initiates a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. Within the nucleus, the ligand-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This can lead to a variety of cellular responses, including the regulation of cell proliferation and differentiation.

Given its potent and selective progestogenic activity, accurate in vitro methods are essential to characterize and quantify the biological activity of this compound acetate. This document provides detailed protocols for a suite of cell culture-based assays designed to determine the activity of this compound acetate. These assays are critical for researchers in endocrinology, reproductive biology, and drug development for screening and characterizing progestogenic compounds. The described methods include a progesterone receptor competitive binding assay, a PR-mediated transcriptional activation assay, and a cell proliferation assay.

Progesterone Receptor Signaling Pathway

The biological effects of this compound acetate are primarily mediated through the progesterone receptor signaling pathway. This pathway can be broadly divided into genomic and non-genomic actions. The canonical genomic pathway involves the binding of the progestin to the intracellular progesterone receptor, which then acts as a ligand-activated transcription factor to regulate gene expression. Non-genomic pathways involve rapid, membrane-initiated signaling events.

Canonical Progesterone Receptor Signaling Pathway

Data Presentation

The following table summarizes the available quantitative data for this compound acetate and progesterone activity from various in vitro assays. Direct comparative EC50 and IC50 values from the same studies are limited in the reviewed literature.

CompoundAssay TypeCell LineParameterValueReference
This compound Acetate Progesterone Receptor Binding-Relative Binding Affinity272% of Progesterone[4]
Progesterone Progesterone Receptor BindingHuman Mammary CarcinomaKD1.1 nM (in 30% glycerol)[5]
Progesterone Cell Proliferation (MTT Assay)T47DProliferative ConcentrationLow doses (0.1-0.3 nM) stimulate proliferation[6]
Progesterone Cell Proliferation (MTT Assay)T47DInhibitory ConcentrationHigh doses (≥10 nM) inhibit proliferation[6]
R5020 (Promegestone) Alkaline Phosphatase InductionT47DEC50~0.1 nM[7]

Experimental Protocols

Progesterone Receptor Competitive Binding Assay

This assay determines the ability of a test compound, such as this compound acetate, to compete with a fluorescently labeled progestin for binding to the progesterone receptor ligand-binding domain (PR-LBD). A decrease in fluorescence polarization indicates displacement of the fluorescent ligand and suggests binding of the test compound to the PR.

Experimental Workflow: Competitive Binding Assay

Competitive_Binding_Workflow start Start prepare_reagents Prepare Serial Dilutions of this compound Acetate and Controls start->prepare_reagents add_to_plate Add Test Compounds and PR/Ligand Complex to 384-well Plate prepare_reagents->add_to_plate prepare_complex Prepare PR-LBD and Fluorescent Ligand Complex prepare_complex->add_to_plate incubate Incubate at Room Temperature (1-4 hours, protected from light) add_to_plate->incubate read_plate Measure Fluorescence Polarization incubate->read_plate analyze_data Analyze Data: Calculate IC50 Values read_plate->analyze_data end End analyze_data->end Luciferase_Workflow start Start seed_cells Seed T47D Cells in 96-well Plates start->seed_cells transfect_cells Transfect Cells with PRE-Luciferase and Renilla Control Plasmids seed_cells->transfect_cells treat_cells Treat Cells with Serial Dilutions of this compound Acetate and Controls transfect_cells->treat_cells incubate Incubate for 24 hours treat_cells->incubate lyse_cells Lyse Cells incubate->lyse_cells measure_luciferase Measure Firefly and Renilla Luciferase Activity lyse_cells->measure_luciferase analyze_data Analyze Data: Normalize and Calculate EC50 Values measure_luciferase->analyze_data end End analyze_data->end MTT_Workflow start Start seed_cells Seed T47D Cells in 96-well Plates start->seed_cells treat_cells Treat Cells with Serial Dilutions of this compound Acetate and Controls seed_cells->treat_cells incubate Incubate for desired period (e.g., 72 hours) treat_cells->incubate add_mtt Add MTT Reagent to Each Well incubate->add_mtt incubate_formazan Incubate for 2-4 hours (Formation of Formazan Crystals) add_mtt->incubate_formazan solubilize Add Solubilization Solution (e.g., DMSO) to Dissolve Formazan Crystals incubate_formazan->solubilize read_absorbance Measure Absorbance at ~570 nm solubilize->read_absorbance analyze_data Analyze Data: Calculate EC50 or IC50 Values read_absorbance->analyze_data end End analyze_data->end

References

Application Notes and Protocols: Formulation of Segesterone Acetate for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Segesterone acetate (SGA), also known as Nestorone®, is a potent, fourth-generation synthetic progestin.[1] It acts as a high-affinity agonist of the progesterone receptor (PR) and is distinguished by its lack of androgenic, estrogenic, or glucocorticoid activity.[1][2] Due to rapid first-pass metabolism, this compound acetate is not orally active and must be administered via parenteral routes, such as subcutaneous implants, vaginal rings, or injections, making formulation a critical aspect of preclinical and clinical development.[3][4] These application notes provide a comprehensive guide to the formulation and preclinical evaluation of this compound acetate, focusing on vehicle selection, protocol development, and stability considerations for in vivo studies in rodent models.

Physicochemical Properties and Solubility

Understanding the fundamental properties of this compound acetate is the first step in developing a suitable formulation. It is a white or yellowish-white powder with a steroidal structure.[4]

Table 1: Physicochemical Properties of this compound Acetate

PropertyValueReference
Molecular Formula C₂₃H₃₀O₄[3][5]
Molecular Weight 370.5 g/mol [3][5]
CAS Number 7759-35-5[5][6]
Mechanism of Action Progesterone Receptor (PR) Agonist[2][3]
Binding Affinity (EC₅₀) 50.3 nM for PR[5][6]
Known Solubility 74 mg/mL in DMSO[6]

Vehicle Selection for Preclinical Parenteral Formulations

The choice of vehicle is critical for ensuring the stability, bioavailability, and tolerability of a parenteral formulation. As this compound acetate is lipophilic, it is practically insoluble in water. Therefore, non-aqueous solvents, co-solvents, or suspension vehicles are required. The selection should be based on the desired release profile, study duration, and route of administration (e.g., subcutaneous, intramuscular).

Table 2: Common Vehicles for Preclinical Parenteral Formulation of Steroids

Vehicle TypeExamplesConcentration Range (%)Key ConsiderationsReference
Oils (Suspension/Solution) Sesame Oil, Corn Oil, Cottonseed Oil100%Suitable for lipophilic compounds; allows for slow release. May cause local irritation.[7]
Co-solvents Dimethyl Sulfoxide (DMSO)< 10% (often with other vehicles)High solubilizing capacity. Potential for toxicity at higher concentrations.[6][7]
Polyethylene Glycol (PEG 300/400)0.01 - 50.0%Water-miscible; can enhance solubility. Viscosity increases with concentration.[8]
Propylene Glycol0.2 - 50.0%Common co-solvent; similar properties to PEG.[8]
Ethanol0.61 - 49.0%Good solvent; can cause irritation at the injection site.[8]
Surfactants (for emulsions/suspensions) Polysorbate 80 (Tween® 80)0.04 - 4.0%Used to wet suspended particles or as an emulsifier.[8]
Complexing Agents Cyclodextrins (e.g., HPβCD)VariableCan increase the apparent aqueous solubility of hydrophobic drugs.[9][10]

Note: The suitability and final concentration of any vehicle must be determined empirically through solubility and local tolerability studies.

Experimental Protocols

The following protocols provide step-by-step guidance for the preparation and in vivo evaluation of a this compound acetate formulation for subcutaneous administration in rodents.

Protocol 1: Preparation of SGA Formulation (Co-Solvent System)

This protocol describes the preparation of a 1 mg/mL solution of this compound acetate in a vehicle composed of DMSO, PEG 300, and saline.

Materials:

  • This compound Acetate (SGA) powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Polyethylene Glycol 300 (PEG 300), sterile

  • 0.9% Sodium Chloride (Saline), sterile

  • Sterile glass vials

  • Sterile magnetic stir bar

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate Required Quantities: Determine the total volume of formulation needed. For a 10 mL final volume of a 10% DMSO / 40% PEG 300 / 50% Saline (v/v/v) formulation, you will need:

    • SGA: 10 mg

    • DMSO: 1 mL

    • PEG 300: 4 mL

    • Saline: 5 mL

  • Dissolve SGA: Accurately weigh 10 mg of SGA powder and place it into a sterile glass vial. Add 1 mL of DMSO. Vortex or sonicate until the SGA is completely dissolved.

  • Add Co-solvent: To the SGA/DMSO solution, add 4 mL of PEG 300. Mix thoroughly by vortexing until a homogenous solution is achieved.

  • Add Aqueous Component: Slowly add 5 mL of sterile saline to the organic phase while stirring with a sterile magnetic stir bar. The solution may become cloudy initially but should clear with continued mixing.

  • Final Formulation: Once the solution is clear and homogenous, it is ready for use. Store at 4°C, protected from light.

  • Stability Check: Before administration, visually inspect the formulation for any signs of precipitation. Determine the stability of the formulation over the intended use period by analytical methods (e.g., HPLC).[11]

Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rats

This protocol outlines a basic PK study in rats following a single subcutaneous dose of this compound acetate.

Materials:

  • SGA formulation (from Protocol 1)

  • Sprague-Dawley rats (e.g., 200-250 g)

  • 1 mL syringes with 25-27G needles[12][13]

  • Blood collection tubes (e.g., with K₂EDTA)

  • Centrifuge

  • Pipettes and storage tubes for plasma

Procedure:

  • Animal Acclimation: Acclimate animals to housing conditions for at least 7 days prior to the study.

  • Dosing: Administer the SGA formulation via subcutaneous injection in the interscapular region (scruff).[13] For a target dose of 1 mg/kg in a 250 g rat, inject 0.25 mL of the 1 mg/mL formulation.

  • Blood Sampling: Collect blood samples (approx. 200 µL) via an appropriate route (e.g., tail vein, saphenous vein) at predetermined time points. A typical schedule might be: pre-dose, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately place blood samples into K₂EDTA tubes and invert gently to mix. Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.

  • Sample Storage: Carefully aspirate the plasma supernatant and transfer it to labeled cryovials. Store frozen at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of this compound acetate in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, T₁/₂) using appropriate software.

Protocol 3: Assessment of Local Tolerability

This protocol is a screening method to evaluate injection site reactions following subcutaneous administration.[14]

Materials:

  • Test and control (vehicle only) formulations

  • Rats

  • Electric clippers

  • Scoring system for macroscopic evaluation

Procedure:

  • Site Preparation: One day before dosing, gently clip the fur from the dorsal abdominal or flank area of the rats.[14]

  • Administration: Administer a single bolus subcutaneous injection of the test formulation (e.g., 1 mL). Administer the vehicle alone to a control group.[14]

  • Macroscopic Observation: Observe the injection sites at 1, 4, 8, 24, and 48 hours post-injection.[14] Score any signs of irritation such as:

    • Erythema (redness)

    • Edema (swelling)

    • Eschar (scab formation)

  • Microscopic Examination (Optional but Recommended): At the end of the observation period (e.g., 48 hours), euthanize the animals and collect the skin and underlying tissue at the injection site. Fix tissues in 10% neutral buffered formalin for histopathological evaluation to assess for inflammation, necrosis, or other signs of tissue injury.[14]

  • Evaluation: Formulations that cause significant and persistent erythema/edema or any signs of tissue necrosis are considered to have poor local tolerability.[14]

Data Presentation

Quantitative data from preclinical studies should be summarized for clear interpretation.

Table 3: Reported Preclinical Doses and Pharmacokinetic Parameters of this compound Acetate

SpeciesRouteDoseFindingReference
RatSubcutaneousNot Specified81.4% of dose excreted in feces, 7.62% in urine.[15]
RatSubcutaneous10 µ g/day Complete inhibition of spontaneous ovulation.[5]
RatIntranasal10 - 40 µg/kgBrain concentrations exceeded 4 ng/g at 30 min.
RabbitSubcutaneous~1 µg (ED₅₀)Dose-dependent increase in uterine weight.[5]

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the logical flow for developing and evaluating a preclinical formulation of this compound acetate.

G Preclinical Formulation & Evaluation Workflow A 1. Define Target Product Profile (Dose, Route, Release) B 2. Physicochemical Characterization (Solubility, Stability) A->B C 3. Vehicle & Excipient Screening B->C D 4. Formulation Preparation (Protocol 1) C->D E 5. In Vitro Testing (Stability, Purity) D->E F 6. In Vivo Studies in Rodents E->F Proceed if stable G Local Tolerability (Protocol 3) F->G H Pharmacokinetics (PK) (Protocol 2) F->H I Pharmacodynamics (PD) (e.g., Efficacy Model) F->I J 7. Data Analysis & Formulation Optimization G->J H->J I->J J->C Iterate

Caption: Workflow for SGA preclinical formulation development.

Signaling Pathway

This diagram shows the simplified mechanism of action for this compound acetate.

G Simplified Signaling Pathway of this compound Acetate cluster_cell Target Cell cluster_nucleus Nucleus SGA This compound Acetate (SGA) PR Progesterone Receptor (PR) SGA->PR Binds in Cytoplasm SGA_PR SGA-PR Complex (Active) PR->SGA_PR PRE Progesterone Response Element (PRE) on DNA SGA_PR->PRE Translocates to Nucleus & Binds DNA Gene Target Gene Transcription (Altered) PRE->Gene Modulates Effect Physiological Effect (e.g., LH Surge Blocked, Ovulation Inhibited) Gene->Effect Leads to

Caption: SGA acts via the nuclear progesterone receptor pathway.

References

Application Notes and Protocols: Segesterone Acetate and Ethinyl Estradiol Combination Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the research on the combination of segesterone acetate and ethinyl estradiol, a novel contraceptive pairing. This document includes key quantitative data, detailed experimental protocols for preclinical and clinical evaluation, and visual representations of critical pathways and processes to support further research and development in this area.

Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical trials and pharmacokinetic studies of the this compound acetate and ethinyl estradiol combination, primarily delivered via a vaginal ring system (Annovera™).

Table 1: Clinical Trial Efficacy and Demographics

ParameterValueReference
Primary Efficacy Endpoint
Pearl Index (pregnancies per 100 woman-years)2.98[1][2]
Contraceptive Efficacy (1-year cumulative probability)97.3%
Participant Demographics (Pooled Phase 3 Trials)
Total Participants2,265[3]
Mean Age (years)27[3]
Mean Body Mass Index (BMI, kg/m ²)24.1 ± 3.7[4]
Race (Caucasian)71%[3]
Study Completion (13 cycles)43%[3]

Table 2: Pharmacokinetic Parameters of this compound Acetate and Ethinyl Estradiol Vaginal Ring

ParameterThis compound AcetateEthinyl EstradiolReference
Release Rate (average mg/day) 0.150.013[3][5]
Time to Peak Concentration (Tmax) 2 hours (median, after first cycle)2 hours (median, after first cycle)[6][7]
Elimination Half-Life 4.5 ± 3.4 hours15.1 ± 7.5 hours[6][7]
Protein Binding 95% (to human serum albumin)98.5% (primarily to SHBG)[6][7]
Volume of Distribution (Vd) 19.6 L/kgNot Specified[6][7]
Metabolism Hepatic (primarily CYP3A4)Hepatic (primarily CYP3A4)[6][7]
Excretion Not SpecifiedUrine and feces[6][7]

Table 3: Ovulation Inhibition

ParameterFindingReference
Mechanism of Action Primarily suppression of ovulation[3]
Effective Serum Concentration for Ovulation Inhibition This compound acetate levels >105 pmol/L

Experimental Protocols

This section provides detailed protocols for key experiments relevant to the study of this compound acetate and ethinyl estradiol.

Progesterone Receptor (PR) Competitive Radioligand Binding Assay

Objective: To determine the in vitro binding affinity of this compound acetate for the progesterone receptor.

Materials:

  • Human progesterone receptor (recombinant or from a suitable cell line, e.g., T47D)

  • Radioligand: [³H]-Progesterone or a synthetic progestin with high affinity (e.g., [³H]-R5020)

  • Unlabeled this compound acetate

  • Unlabeled progesterone (for standard curve)

  • Binding buffer (e.g., Tris-HCl buffer with additives to stabilize the receptor)

  • Dextran-coated charcoal suspension

  • Scintillation cocktail

  • Scintillation counter

  • Microcentrifuge tubes

  • Incubator

Protocol:

  • Receptor Preparation: Prepare a cytosolic fraction containing the progesterone receptor from a suitable source. Homogenize cells or tissues in ice-cold lysis buffer and centrifuge to pellet cellular debris. The supernatant containing the cytosolic receptors is then collected.

  • Assay Setup: In microcentrifuge tubes, combine a constant amount of the receptor preparation with a fixed concentration of the radioligand.

  • Competitive Binding: Add increasing concentrations of unlabeled this compound acetate to the tubes. A parallel set of tubes with increasing concentrations of unlabeled progesterone should be prepared to generate a standard curve.

  • Incubation: Incubate the tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Add dextran-coated charcoal to each tube to adsorb the unbound radioligand. Centrifuge the tubes to pellet the charcoal.

  • Quantification: Transfer the supernatant, containing the receptor-bound radioligand, to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the log concentration of the competitor (this compound acetate and progesterone). Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Estrogen Receptor (ER) Competitive Radioligand Binding Assay

Objective: To determine the in vitro binding affinity of ethinyl estradiol for the estrogen receptor.

Materials:

  • Rat uterine cytosol or recombinant human estrogen receptor

  • Radioligand: [³H]-17β-estradiol

  • Unlabeled ethinyl estradiol

  • Unlabeled 17β-estradiol (for standard curve)

  • Binding buffer (e.g., TEDG buffer: Tris-HCl, EDTA, dithiothreitol, glycerol)

  • Dextran-coated charcoal suspension

  • Scintillation cocktail

  • Scintillation counter

  • Microcentrifuge tubes

  • Incubator

Protocol:

  • Receptor Preparation: Prepare uterine cytosol from ovariectomized rats. Homogenize the uteri in ice-cold TEDG buffer and centrifuge to obtain the cytosolic fraction containing the estrogen receptor.

  • Assay Setup: In microcentrifuge tubes, combine a constant amount of the uterine cytosol with a fixed concentration of [³H]-17β-estradiol.

  • Competitive Binding: Add increasing concentrations of unlabeled ethinyl estradiol to the tubes. A parallel set of tubes with increasing concentrations of unlabeled 17β-estradiol should be prepared to generate a standard curve.

  • Incubation: Incubate the tubes at a specified temperature (e.g., 4°C) to allow for equilibrium binding.

  • Separation of Bound and Free Ligand: Add dextran-coated charcoal to each tube to adsorb the unbound radioligand. Centrifuge to pellet the charcoal.

  • Quantification: Transfer the supernatant containing the receptor-bound radioligand to scintillation vials. Add scintillation cocktail and measure radioactivity.

  • Data Analysis: Plot the percentage of radioligand binding against the log concentration of the competitor. Determine the IC50 value for ethinyl estradiol and calculate the Ki using the Cheng-Prusoff equation.

Pharmacokinetic Study of the this compound Acetate and Ethinyl Estradiol Vaginal System

Objective: To characterize the pharmacokinetic profile of this compound acetate and ethinyl estradiol released from a vaginal ring system in healthy female participants.

Materials:

  • This compound acetate and ethinyl estradiol vaginal ring

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS or RP-HPLC system for hormone quantification

  • Validated analytical method for simultaneous quantification of this compound acetate and ethinyl estradiol in serum/plasma

Protocol:

  • Participant Recruitment: Recruit healthy, non-pregnant female volunteers of reproductive age with a BMI ≤ 29 kg/m ². Participants should have no contraindications for hormonal contraceptive use.

  • Study Design: A single-center, open-label, single-arm study over one or more 28-day cycles.

  • Vaginal Ring Administration: Participants will insert the vaginal ring on day 1 of the study and keep it in place for 21 days, followed by a 7-day ring-free period.

  • Blood Sampling: Collect blood samples at predefined time points, for example:

    • Pre-dose (baseline)

    • At 2, 4, 8, 12, 24, 48, and 72 hours after insertion in the first cycle.

    • On days 7, 14, and 21 of the first cycle.

    • Additional sampling during subsequent cycles to assess steady-state concentrations.

  • Sample Processing: Process blood samples to obtain serum or plasma. Store the samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentrations of this compound acetate and ethinyl estradiol in the serum/plasma samples using a validated LC-MS/MS or RP-HPLC method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life for both this compound acetate and ethinyl estradiol.

Phase III Clinical Trial for Efficacy and Safety Assessment

Objective: To evaluate the contraceptive efficacy, cycle control, and safety of the this compound acetate and ethinyl estradiol vaginal system over 13 cycles of use.

Protocol Outline:

  • Study Design: A multicenter, open-label, single-arm Phase III clinical trial.

  • Study Population: Healthy, sexually active female participants aged 18-40 years seeking contraception, with a BMI ≤ 29 kg/m ².

  • Inclusion/Exclusion Criteria: Establish clear criteria for participant enrollment, including reproductive history, general health, and willingness to comply with study procedures. Exclude individuals with contraindications to hormonal contraceptives.

  • Treatment: Participants will use the this compound acetate and ethinyl estradiol vaginal system for 13 consecutive 28-day cycles (21 days in, 7 days out).

  • Efficacy Assessment:

    • The primary efficacy endpoint is the Pearl Index (number of on-treatment pregnancies per 100 woman-years of use).

    • Record all pregnancies and determine if they are method failures or user failures.

  • Safety and Tolerability Assessment:

    • Monitor and record all adverse events (AEs), including serious adverse events (SAEs).

    • Conduct physical and gynecological examinations at baseline and regular intervals.

    • Collect data on bleeding patterns (scheduled and unscheduled bleeding and spotting) using daily diaries.

    • Assess vital signs and body weight at each study visit.

  • Data Collection and Management: Use standardized case report forms (CRFs) to collect all study data. Ensure data quality through regular monitoring.

  • Statistical Analysis: Calculate the Pearl Index with its 95% confidence interval. Summarize safety and tolerability data descriptively.

Visualizations

The following diagrams illustrate key concepts related to the this compound acetate and ethinyl estradiol combination.

G Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Pituitary Anterior Pituitary FSH_LH FSH & LH Pituitary->FSH_LH Ovary Ovary Estrogen_Progesterone Estrogen & Progesterone Ovary->Estrogen_Progesterone Follicular_Development Follicular Development & Ovulation GnRH->Pituitary + FSH_LH->Ovary + FSH_LH->Follicular_Development Estrogen_Progesterone->Hypothalamus - Estrogen_Progesterone->Pituitary - SA_EE This compound Acetate & Ethinyl Estradiol SA_EE->Hypothalamus SA_EE->Pituitary - (Negative Feedback) SA_EE->Follicular_Development Inhibition

Caption: Hypothalamic-Pituitary-Ovarian Axis and Mechanism of Action.

G Screening Participant Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment & Informed Consent Screening->Enrollment Baseline Baseline Assessment (Physical Exam, Labs) Enrollment->Baseline Treatment Treatment Phase (13 Cycles of Vaginal Ring Use) Baseline->Treatment Monitoring Ongoing Monitoring (AEs, Bleeding Diaries, Vitals) Treatment->Monitoring Efficacy_Eval Efficacy Evaluation (Pregnancy Assessment) Treatment->Efficacy_Eval EOS End of Study (Final Assessments) Treatment->EOS Monitoring->Efficacy_Eval Efficacy_Eval->EOS Data_Analysis Data Analysis & Reporting (Pearl Index, Safety Profile) EOS->Data_Analysis

Caption: Phase III Clinical Trial Workflow.

G Drug This compound Acetate (SA) & Ethinyl Estradiol (EE) Vaginal Ring SA SA binds to Progesterone Receptors Drug->SA EE EE binds to Estrogen Receptors Drug->EE Feedback Negative Feedback on Hypothalamus & Pituitary SA->Feedback Cervical_Mucus Thickening of Cervical Mucus SA->Cervical_Mucus Endometrium Alterations to Endometrium SA->Endometrium EE->Feedback GnRH Decreased GnRH Pulse Frequency Feedback->GnRH FSH_LH Suppression of FSH & LH Surge Feedback->FSH_LH Ovulation_Inhibition Inhibition of Follicular Development & Ovulation FSH_LH->Ovulation_Inhibition Contraception Contraceptive Effect Ovulation_Inhibition->Contraception Cervical_Mucus->Contraception Endometrium->Contraception

Caption: Logical Relationship of the Drug's Mechanism of Action.

References

Applications of Segesterone Acetate in Endocrinology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Segesterone acetate (SGA), also known as Nestorone®, is a potent, non-androgenic synthetic progestin that has garnered significant attention in endocrinology research.[1] Its high affinity and selectivity for the progesterone receptor (PR) make it a valuable tool for investigating progesterone-mediated physiological processes and for the development of novel hormonal therapies.[2][3] This document provides detailed application notes and protocols for the use of this compound acetate in various research contexts, including contraception, hormone replacement therapy, and the treatment of endometriosis.

Physicochemical Properties and Mechanism of Action

This compound acetate is a 19-norprogesterone derivative that acts as a high-affinity agonist of the progesterone receptor.[2][3] It exhibits approximately 2.72 times the binding affinity of progesterone for the PR.[2] Notably, SGA displays minimal to no binding to androgen, estrogen, or mineralocorticoid receptors, resulting in a favorable side-effect profile devoid of androgenic or estrogenic effects.[1][2] Its primary mechanism of action involves the suppression of the mid-cycle luteinizing hormone (LH) surge, thereby inhibiting ovulation.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacological properties and clinical applications of this compound acetate.

Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound Acetate

ParameterValueReference
Receptor Binding Affinity
Progesterone Receptor (PR)272% of progesterone[2]
EC50 (Progesterone Receptor) 50.3 nM[4]
Ovulation Inhibition Dosage (parenteral) 150 µ g/day [2]
Endometrial Transformation Dosage 600 µ g/cycle [2]
Biological Half-life (parenteral) 24 to 72 hours[2]
Oral Bioavailability Ineffective[2]

Table 2: this compound Acetate in Female Contraception (Vaginal Ring - Annovera™)

ParameterValueReference
Daily Release Rate 150 µg SGA / 13 µg Ethinyl Estradiol[5][6]
Duration of Use 1 year (13 cycles of 21 days in, 7 days out)[5]
Serum Concentration (steady state) ~200-300 pmol/L[6]
Ovulation Inhibition Serum Level >105 pmol/L[6][7]
Pearl Index (Pregnancy Rate) 2.98[6][7]

Table 3: this compound Acetate in Male Contraception (Transdermal Gel, in combination with Testosterone)

ParameterValueReference
Daily Dosage 8 mg SGA / 74 mg Testosterone[8]
Sperm Suppression (<1 million/mL) Time Median of 8 weeks[8]
Percentage of Men Achieving Suppression 82% within 12 weeks[8]

Experimental Protocols

Protocol 1: In Vitro Progesterone Receptor Competitive Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds, such as this compound acetate, for the progesterone receptor.

Materials:

  • Human progesterone receptor (recombinant)

  • [³H]-Progesterone (radioligand)

  • This compound acetate or other test compounds

  • Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Scintillation fluid and vials

  • Microplate scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound acetate and a standard competitor (unlabeled progesterone) in the assay buffer.

  • Assay Setup: In a microplate, combine the human progesterone receptor, [³H]-progesterone, and either the assay buffer (for total binding), excess unlabeled progesterone (for non-specific binding), or varying concentrations of this compound acetate.

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters or dextran-coated charcoal adsorption.

  • Quantification: Place the filters (containing the bound ligand) into scintillation vials with scintillation fluid. Measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Preparation of a this compound Acetate Transdermal Gel for Research

This protocol describes the preparation of a basic hydroalcoholic gel containing this compound acetate for use in preclinical research.

Materials:

  • This compound acetate powder

  • Ethanol (95%)

  • Carbopol 980 (or other gelling agent)

  • Triethanolamine (neutralizing agent)

  • Propylene glycol (penetration enhancer)

  • Purified water

Procedure:

  • Dissolution of SGA: Dissolve the required amount of this compound acetate powder in ethanol with the aid of sonication or gentle heating.

  • Dispersion of Gelling Agent: Slowly disperse the Carbopol 980 in purified water while stirring continuously to avoid clumping. Allow the mixture to swell for at least one hour.

  • Mixing: Add the this compound acetate solution and propylene glycol to the Carbopol dispersion and mix thoroughly until a homogenous mixture is obtained.

  • Neutralization: Add triethanolamine dropwise while stirring until the desired pH (typically between 5.5 and 6.5) and viscosity are achieved, resulting in the formation of a clear gel.

  • Storage: Store the gel in an airtight container, protected from light, at room temperature.

Protocol 3: Assessment of Ovulation Inhibition in a Rodent Model

This protocol provides a general framework for evaluating the ovulation-inhibiting effects of this compound acetate in a rat model.

Materials:

  • Female Sprague-Dawley rats with regular estrous cycles

  • This compound acetate formulation (e.g., subcutaneous implant or daily injection)

  • Vehicle control

  • Vaginal lavage supplies (pipette, saline)

  • Microscope and slides

  • Ovarian tissue collection and processing reagents

Procedure:

  • Estrous Cycle Monitoring: Monitor the estrous cycle of the female rats daily by vaginal lavage for at least two consecutive regular cycles to establish baseline cyclicity.

  • Treatment Administration: On the day of estrus, begin administration of this compound acetate or the vehicle control. Treatment should continue for a specified duration (e.g., the length of one or more estrous cycles).

  • Continued Cycle Monitoring: Continue daily vaginal lavages throughout the treatment period to assess for disruption of the estrous cycle.

  • Ovulation Assessment: At the end of the treatment period, on the morning of the expected estrus, euthanize the animals.

  • Oocyte Count: Collect the oviducts and flush them with saline to recover any present oocytes. Count the number of oocytes under a microscope to determine if ovulation occurred.

  • Histological Analysis: The ovaries can be collected, fixed, and processed for histological examination to assess follicular development and the presence of corpora lutea.

Protocol 4: Quantification of this compound Acetate in Serum by LC-MS/MS

This protocol is based on a published method for the simultaneous quantification of this compound acetate and other steroids in human serum.[9][10]

Materials:

  • Serum samples

  • Internal standard (e.g., a stable isotope-labeled version of SGA if available)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials

  • Appropriate solvents (e.g., methanol, acetonitrile, water)

Procedure:

  • Sample Preparation:

    • Thaw serum samples and internal standard.

    • Spike a known amount of internal standard into each serum sample, standard, and quality control sample.

    • Perform an extraction to remove proteins and interfering substances. This can be achieved by LLE with a solvent like methyl tert-butyl ether (MTBE) or by SPE using a suitable cartridge.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analytes using a suitable C18 or other appropriate column with a gradient elution of mobile phases (e.g., water with a modifier and methanol or acetonitrile).

    • Detect and quantify this compound acetate using multiple reaction monitoring (MRM) mode on the mass spectrometer. Specific precursor-to-product ion transitions for SGA and its internal standard should be optimized.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of this compound acetate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate key concepts related to the action and application of this compound acetate.

Segesterone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SGA This compound Acetate PR Progesterone Receptor (inactive) SGA->PR Binds to SGA_PR_complex SGA-PR Complex (active) PR->SGA_PR_complex Activation DNA DNA (Progesterone Response Element) SGA_PR_complex->DNA Translocates to Nucleus and binds to PRE Transcription Gene Transcription DNA->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Physiological Effects) mRNA->Protein Translation Contraceptive_Trial_Workflow Screening Participant Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment & Informed Consent Screening->Enrollment Randomization Randomization Enrollment->Randomization Treatment_Group Treatment Group (this compound Acetate) Randomization->Treatment_Group Control_Group Control/Placebo Group Randomization->Control_Group FollowUp Follow-up Visits (e.g., Monthly) Treatment_Group->FollowUp Control_Group->FollowUp Data_Collection Data Collection (Hormone levels, Ovulation, Side effects) FollowUp->Data_Collection Data_Collection->FollowUp Analysis Data Analysis (Efficacy & Safety) Data_Collection->Analysis Results Results & Reporting Analysis->Results

References

Troubleshooting & Optimization

troubleshooting segesterone acetate experiment variability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Segesterone Acetate Experiments

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound acetate (SA).

Frequently Asked Questions (FAQs)

Q1: What is this compound acetate and what is its primary mechanism of action?

A1: this compound acetate (SA), also known as Nestorone, is a potent synthetic steroidal progestin derived from 19-norprogesterone.[1] Its primary mechanism of action is selectively binding to the progesterone receptor (PR) as a high-affinity agonist.[2][3] Upon binding, the receptor complex acts as a transcription factor to regulate the expression of target genes.[3] Unlike some other progestins, SA has no significant androgenic or estrogenic activity.[4][5]

Q2: What are the solubility and stability characteristics of this compound acetate?

A2: this compound acetate is a solid that is insoluble in water.[4][6] It is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol.[6][7] For storage, the solid powder is stable for at least four years at -20°C.[7] Stock solutions prepared in a solvent should be aliquoted to avoid repeated freeze-thaw cycles and can be stored for up to one year at -80°C or one month at -20°C.[6]

Q3: Why is this compound acetate not effective when administered orally in animal models?

A3: this compound acetate is not orally active because it undergoes rapid first-pass metabolism in the liver, which inactivates the compound before it can reach systemic circulation and exert its effects.[4][1][8] For in vivo experiments, parenteral (non-oral) routes of administration such as subcutaneous injection, implantation, or transdermal delivery are required.[9]

Q4: What are the typical effective concentrations or doses for this compound acetate?

A4: The effective concentration varies significantly depending on the experimental model. In a progestational assay, the EC50 for the progesterone receptor is approximately 50.3 nM.[6][7] For ovulation inhibition in humans, plasma levels greater than 105 pmol/L are required.[8] In animal studies, daily subcutaneous doses as low as 10 µg completely inhibited ovulation in rats, while doses of 1-8 µg showed effects on neurogenesis in mice.[7][10]

Troubleshooting Guide: In Vitro Experiments

Q5: I am observing high variability between replicate wells in my cell-based assay. What are the common causes?

A5: High variability in cell-based assays is a common issue and can stem from several sources:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension before plating and use calibrated pipettes for accuracy. Cell density can affect responsiveness.[11]

  • Cell Passage Number and Health: Use cells with a consistent and low passage number. High passage numbers can lead to phenotypic drift.[11] Do not use cells from different cultures for the same experiment, as day-to-day variability can be significant.[12]

  • Edge Effects: Evaporation from wells on the edge of a microplate can concentrate media components and the test compound. To mitigate this, fill the outer wells with sterile saline or media without cells and do not use them for data collection.[13]

  • Reagent and Compound Preparation: Ensure this compound acetate is fully dissolved in the vehicle (e.g., DMSO) before diluting it in culture medium. Precipitates can lead to inconsistent concentrations. Always prepare fresh dilutions of the compound for each experiment.

  • Incubation Conditions: Minor variations in temperature or CO2 levels across the incubator can affect cell growth. Ensure the incubator is properly calibrated and allow plates to equilibrate to room temperature before adding reagents.[13]

Q6: My this compound acetate solution appears cloudy or has precipitates after dilution in cell culture media. What should I do?

A6: This indicates that the this compound acetate is precipitating out of the aqueous culture medium, a common issue given its insolubility in water.[4]

  • Check Final Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in the culture medium should typically be kept below 0.5% (and often below 0.1%) to maintain solubility without causing solvent-induced cytotoxicity.

  • Use a Carrier Protein: Consider using a carrier protein, such as bovine serum albumin (BSA), in your serum-free media to help maintain the solubility of hydrophobic compounds.

  • Prepare Fresh Dilutions: Prepare working solutions immediately before adding them to the cells. Do not store this compound acetate in dilute aqueous solutions.

Q7: I am not observing the expected biological effect in my PR-positive cell line. What could be wrong?

A7: If you observe no effect, consider the following troubleshooting steps:

  • Confirm PR Expression: Verify the expression and functionality of the progesterone receptor in your specific cell line and passage number. PR expression can be lost over time in culture.

  • Dose-Response Curve: You may be using a concentration that is too low or too high (leading to off-target effects or cytotoxicity). Perform a dose-response experiment with a wide range of concentrations (e.g., from 1 pM to 10 µM) to determine the optimal working concentration.

  • Compound Potency: Confirm the purity and integrity of your this compound acetate stock. If it has been stored improperly or for a long time, it may have degraded.[7]

  • Incubation Time: The time required to see a response can vary. Perform a time-course experiment to identify the optimal treatment duration.

Troubleshooting Guide: In Vivo Experiments

Q8: I administered this compound acetate to my animal model but did not see the expected progestational effect. Why?

A8: This is a frequent issue, often related to the route of administration and compound delivery.

  • Incorrect Administration Route: As noted in FAQ #3, this compound acetate is not orally active.[4][1] You must use a parenteral route like subcutaneous (SC) or intraperitoneal (IP) injection, or a slow-release implant.

  • Vehicle Selection: For injections, SA must be dissolved in a biocompatible vehicle. Common choices for steroid hormones include sesame oil or a suspension in carboxymethyl cellulose (CMC).

  • Pharmacokinetics and Dosing: SA is rapidly metabolized. A single daily injection may not be sufficient to maintain the required therapeutic levels. For sustained effects, consider using osmotic minipumps or slow-release implants. Ensure the dose is appropriate for the animal model, as effective doses can vary.[8]

  • Animal-Specific Factors: The age, weight, and hormonal status (e.g., ovariectomized vs. intact) of the animals can dramatically influence the outcome. Ensure your experimental model is appropriate for studying progestational activity.

Data Presentation

Table 1: Physical and Chemical Properties of this compound Acetate

PropertyValueReference(s)
Molecular Formula C₂₃H₃₀O₄[3]
Molecular Weight 370.5 g/mol [3]
Appearance Solid[7]
Water Solubility Insoluble[4][6]
DMSO Solubility 74 mg/mL (199.74 mM)[6]
Ethanol Solubility 37 mg/mL[6]
Storage (Solid) ≥ 4 years at -20°C[7]
Storage (Stock Solution) 1 year at -80°C; 1 month at -20°C[6]

Table 2: Key Experimental Concentrations of this compound Acetate

ParameterValueExperimental ContextReference(s)
EC₅₀ (Progesterone Receptor) 50.3 nMIn vitro progestational assay[6][7]
Ovulation Inhibition (Human Plasma) > 105 pmol/LSubdermal implants[8]
Ovulation Inhibition (Rat) 10 µ g/day Subcutaneous administration[7]
Neurogenesis (Mouse Brain) 8 µ g/day (i.c.v.)Intracerebroventricular osmotic minipump[10]

Experimental Protocols

Protocol 1: General Protocol for Cell Proliferation Assay (MTT/WST-1)

This protocol assesses the effect of this compound acetate on the proliferation of progesterone receptor-positive cells (e.g., T47D breast cancer cells).

  • Cell Plating: Seed T47D cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Hormone Starvation: Replace the medium with 100 µL of phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous hormones. Incubate for another 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound acetate in sterile DMSO. Perform serial dilutions in serum-free medium to create 2X working solutions. The final DMSO concentration should not exceed 0.2%. Include a vehicle-only control.

  • Treatment: Add 100 µL of the 2X working solutions to the appropriate wells, resulting in a final volume of 200 µL and the desired final concentrations of SA.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C, 5% CO₂.

  • Viability Assessment:

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with 150 µL of DMSO and read absorbance at 570 nm.

    • Alternatively, add 10 µL of WST-1 reagent to each well, incubate for 1-4 hours, and read absorbance at 450 nm.

  • Data Analysis: Normalize the absorbance readings to the vehicle control wells and plot the dose-response curve to determine the EC₅₀ or IC₅₀.

Protocol 2: General Protocol for In Vivo Progestational Activity (Clauberg Test in Rabbits)

This protocol is a classic method for assessing the progestational activity of a compound.

  • Animal Preparation: Use immature female rabbits primed with an estrogen (e.g., estradiol benzoate) for several days to induce endometrial proliferation.

  • Vehicle Preparation: Dissolve this compound acetate in a sterile vehicle suitable for subcutaneous injection, such as sesame oil.

  • Administration: Administer the this compound acetate solution or vehicle control via daily subcutaneous injections for 5 consecutive days. Test a range of doses.

  • Tissue Collection: On day 6, humanely euthanize the animals and dissect the uteri.

  • Histological Analysis: Fix the uterine tissue in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

  • Evaluation: Score the degree of endometrial gland proliferation and secretion on a standardized scale (e.g., McPhail scale). A dose-dependent increase in the score indicates progestational activity.[4]

Mandatory Visualizations

Segesterone_Acetate_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SA This compound Acetate (SA) PR Progesterone Receptor (PR) Monomer SA->PR Binds & Displaces HSP HSP HSP90 PR->HSP Bound/Inactive PR_SA PR-SA Complex (Dimer) PR->PR_SA Dimerization PRE Progesterone Response Element (PRE) PR_SA->PRE Translocation & DNA Binding GENE Target Gene PRE->GENE Regulates Transcription MRNA mRNA GENE->MRNA PROTEIN Protein Synthesis MRNA->PROTEIN BIOLOGICAL_EFFECT Biological Effect (e.g., Ovulation Inhibition) PROTEIN->BIOLOGICAL_EFFECT Cellular Response

Caption: Simplified signaling pathway of this compound Acetate.

Troubleshooting_Workflow cluster_invitro In Vitro Issues cluster_invivo In Vivo Issues START Experiment Start: Unexpected Result (e.g., No Effect) CHECK_SOL Is SA fully dissolved in final medium? START->CHECK_SOL In Vitro? CHECK_ROUTE Was a parenteral route (e.g., SC) used? START->CHECK_ROUTE In Vivo? SOL_YES Yes CHECK_SOL->SOL_YES Yes SOL_NO No CHECK_SOL->SOL_NO No CHECK_DOSE Was a full dose-response curve performed? DOSE_YES Yes CHECK_DOSE->DOSE_YES Yes DOSE_NO No CHECK_DOSE->DOSE_NO No CHECK_CELLS Are cells healthy, low passage, and PR-positive? CELLS_YES Yes CHECK_CELLS->CELLS_YES Yes CELLS_NO No CHECK_CELLS->CELLS_NO No SOL_YES->CHECK_DOSE FIX_SOL FIX_SOL SOL_NO->FIX_SOL Adjust solvent concentration or use carrier protein DOSE_YES->CHECK_CELLS FIX_DOSE FIX_DOSE DOSE_NO->FIX_DOSE Perform dose-response (pM to uM range) OTHER_ISSUES OTHER_ISSUES CELLS_YES->OTHER_ISSUES Consider timing, reagent stability FIX_CELLS FIX_CELLS CELLS_NO->FIX_CELLS Verify PR expression, use new cell stock ROUTE_NO No CHECK_ROUTE->ROUTE_NO No ROUTE_YES Yes CHECK_ROUTE->ROUTE_YES Yes CHECK_PK Is dosing frequent enough (or sustained release)? PK_NO No CHECK_PK->PK_NO No PK_YES Yes CHECK_PK->PK_YES Yes FIX_ROUTE FIX_ROUTE ROUTE_NO->FIX_ROUTE SA is not orally active. Use SC, implant, etc. ROUTE_YES->CHECK_PK FIX_PK FIX_PK PK_NO->FIX_PK Use osmotic pump or more frequent dosing OTHER_VIVO OTHER_VIVO PK_YES->OTHER_VIVO Check vehicle, dose, animal model suitability

Caption: Troubleshooting logic tree for this compound Acetate experiments.

References

Technical Support Center: Optimizing Segesterone Acetate Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing segesterone acetate (SA) in animal studies. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in the successful design and execution of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the optimization of segestereone acetate dosage in animal models.

Issue 1: High Variability in Biological Response (e.g., Uterine Weight, Hormone Levels)

Question: We are observing significant variability in our experimental endpoints (e.g., uterine weight, serum hormone levels) among animals within the same dosage group. What are the potential causes and how can we mitigate this?

Answer: High variability is a frequent challenge in endocrine studies and can originate from several sources. Here are the primary factors and troubleshooting steps:

  • Estrous Cycle Stage: The animal's hormonal milieu at the time of SA administration and endpoint measurement dramatically influences outcomes. The uterus, for example, is most responsive to progestins during the luteal phase (diestrus).

    • Troubleshooting Steps:

      • Synchronize Estrous Cycles: Before initiating treatment, synchronize the estrous cycles of the animals. This can be achieved through methods like the Whitten effect (exposure to male bedding) or by using exogenous hormones.

      • Monitor Cyclicity: Routinely perform vaginal smears to confirm the estrous cycle stage of each animal at the start of the experiment and at key time points.

  • Animal Strain: Different strains of mice and rats can display varied sensitivity to progestins due to genetic differences in progesterone receptor (PR) expression and signaling pathways.

    • Troubleshooting Steps:

      • Standardize Animal Strain: Use a consistent inbred strain for your studies to minimize genetic variability.

  • Dosage and Administration: Inconsistent administration techniques can lead to significant differences in the actual dose received by each animal.

    • Troubleshooting Steps:

      • Refine Administration Technique: Ensure all personnel are proficient in the chosen administration route (e.g., subcutaneous injection, implant placement). For injections, use appropriately sized needles (25-27 gauge for mice) and verify correct placement.

      • Consistent Implant Compounding: If preparing custom implants, ensure a homogenous mixture of SA within the matrix (e.g., silastic) and consistent implant dimensions.

  • Diet: The composition of the animal's diet can affect hormone metabolism. Some standard rodent chows may contain components with estrogenic activity.

    • Troubleshooting Steps:

      • Control Dietary Variables: Use a standardized chow for all animals in the study. Be aware of the potential for phytoestrogens in the diet and consider a purified diet if necessary.

  • Stress: Improper handling and frequent procedures can induce stress, altering endogenous hormone levels, particularly corticosterone, which may interfere with some progesterone assays.

    • Troubleshooting Steps:

      • Acclimatize Animals: Allow animals to acclimate to the facility and handling procedures before the study begins.

      • Minimize Stressful Procedures: Handle animals gently and use the least invasive techniques possible for sample collection.

Issue 2: Inconsistent or Unexpected Serum this compound Acetate Levels

Question: Our pharmacokinetic analysis shows highly variable or unexpectedly low/high serum concentrations of this compound acetate. What could be the cause?

Answer: Variability in serum drug levels often points to issues with drug delivery or sample collection and processing.

  • Implant/Vehicle Issues: The release kinetics of SA can be affected by the implant material or the vehicle used for injections.

    • Troubleshooting Steps:

      • Validate Release Rate: If using custom-made implants, perform in vitro release studies to characterize the release profile before in vivo use.

      • Proper Vehicle Selection: For injections, ensure SA is fully dissolved and stable in the chosen vehicle. The viscosity of the vehicle can also affect the absorption rate.

  • Timing of Blood Collection: The pharmacokinetic profile of SA will determine its peak plasma concentration (Tmax).

    • Troubleshooting Steps:

      • Establish a Pharmacokinetic Profile: If the Tmax for your specific animal model and administration route is unknown, conduct a pilot study with serial blood sampling to determine the optimal collection time.

  • Sample Handling: Improper handling of blood samples can lead to degradation of the analyte.

    • Troubleshooting Steps:

      • Follow Standardized Procedures: Adhere to a strict protocol for blood collection, processing (centrifugation temperature and time), and storage (-80°C for long-term).

      • Use Appropriate Anticoagulants: If collecting plasma, use the recommended anticoagulant and ensure proper mixing.

Issue 3: Lack of Efficacy at Expected Doses

Question: We are not observing the expected biological effect (e.g., ovulation inhibition) even at doses that are reportedly effective. Why might this be?

Answer: A lack of efficacy can be due to a variety of factors, from the drug formulation to the biological model itself.

  • Sub-potent Compound or Formulation: The purity of the SA or issues with the formulation can lead to a lower-than-expected dose being delivered.

    • Troubleshooting Steps:

      • Verify Compound Purity: Ensure the this compound acetate used is of high purity.

      • Check Formulation Integrity: If preparing solutions or implants in-house, verify the concentration and homogeneity of the final product.

  • Rapid Metabolism: The animal model being used may metabolize SA more rapidly than anticipated.

    • Troubleshooting Steps:

      • Pharmacokinetic Analysis: Measure serum levels of SA to confirm that therapeutic concentrations are being achieved and maintained.

  • Inappropriate Animal Model: The chosen animal model may not be suitable for the intended study. For example, rodents require a post-copulatory prolactin surge for luteal development, which is different from primates.[1]

    • Troubleshooting Steps:

      • Review Literature: Thoroughly review the literature to ensure the chosen animal model is appropriate for the study of progestin effects on the desired endpoint.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound acetate from various studies. Note that dosages may need to be adapted based on the specific animal model, administration route, and experimental goals.

Table 1: this compound Acetate Dosages in Animal Neuroprotection Studies
Animal ModelDosageRoute of AdministrationObserved EffectReference
Mouse1, 4, and 8 µ g/day Subcutaneous Implants4 and 8 µ g/day doses significantly increased neurogenesis markers (PCNA and DCX).[2]
Mouse6 µ g/day SA + 1 µ g/day EstradiolSubcutaneous ImplantsSignificantly increased the number of new neurons in the hippocampus.[2]
Mouse8 µ g/day SA + 1 µ g/day EstradiolSubcutaneous ImplantsSignificantly increased the number of new neurons in both the hippocampus and frontal cortex.[2]
Table 2: Effective this compound Acetate Doses and Serum Levels for Ovulation Inhibition in Humans (for extrapolation to animal models)
Administration MethodDaily Dose ReleaseResulting Serum SA Levels (approx.)OutcomeReference
Subdermal Implants45-50 µ g/day >105 pmol/LOvulation did not occur.[3]
Vaginal Rings50 µ g/day ~125 pmol/LEffective ovulation inhibition.[3]
Vaginal Rings75 µ g/day ~200 pmol/LEffective ovulation inhibition.[3]
Vaginal Rings100 µ g/day ~250 pmol/LEffective ovulation inhibition.[3]
Transdermal Gel (with Estradiol)Not specified250 pmol/LFull suppression of ovulation.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the administration and evaluation of this compound acetate.

Protocol 1: Subcutaneous Injection in Rodents

This protocol is adapted from standard procedures for subcutaneous administration in mice and rats.[4][5]

Materials:

  • This compound acetate

  • Sterile vehicle (e.g., sesame oil, sterile saline with appropriate solubilizing agents)

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)

  • 70% ethanol

  • Animal scale

Procedure:

  • Dose Calculation and Preparation:

    • Weigh the animal to determine the correct injection volume.

    • Prepare the SA solution in the chosen sterile vehicle to the desired concentration. Ensure SA is fully dissolved. Warming the vehicle may aid in dissolution.

  • Animal Restraint:

    • Mice: Gently scruff the mouse by grasping the loose skin over the shoulders and behind the ears with your non-dominant hand.

    • Rats: Restrain the rat using a towel or a decapitainer, or have a second person provide gentle but firm restraint.

  • Injection:

    • Create a "tent" of skin in the dorsal scapular region.

    • Wipe the injection site with 70% ethanol.

    • With the needle bevel facing up, insert the needle at the base of the skin tent into the subcutaneous space. Be careful not to puncture through the other side of the skin or enter the muscle tissue.

    • Gently pull back on the plunger to ensure you have not entered a blood vessel (negative pressure). If blood appears in the syringe hub, withdraw the needle and start over with a fresh needle and syringe.

    • Slowly inject the solution.

    • Withdraw the needle and gently apply pressure to the injection site for a few seconds.

  • Post-injection Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, leakage from the injection site, or local reactions.

Protocol 2: Assessment of Estrous Cycle in Mice by Vaginal Smear

Materials:

  • Sterile pipette tips or a small sterile loop

  • Microscope slides

  • Microscope

  • 0.9% sterile saline

  • Staining solution (e.g., Giemsa or Toluidine Blue)

Procedure:

  • Sample Collection:

    • Gently restrain the mouse.

    • Introduce a small amount of sterile saline into the vagina using a pipette.

    • Aspirate the saline, which will now contain vaginal cells.

  • Slide Preparation:

    • Place a drop of the cell suspension onto a clean microscope slide.

    • Allow the slide to air dry completely.

  • Staining:

    • Stain the slide according to the manufacturer's instructions for your chosen stain.

    • Rinse the slide and allow it to dry.

  • Microscopic Examination:

    • Examine the slide under a microscope to identify the predominant cell types, which will indicate the stage of the estrous cycle:

      • Proestrus: Primarily nucleated epithelial cells.

      • Estrus: Predominantly cornified, anucleated epithelial cells.

      • Metestrus: A mix of cornified cells and leukocytes.

      • Diestrus: Mainly leukocytes with some epithelial cells.

Visualizations: Signaling Pathways and Experimental Workflows

This compound Acetate Signaling Pathway

This compound acetate, a potent progestin, primarily exerts its effects by binding to and activating the progesterone receptor (PR). This diagram illustrates the classical genomic and non-genomic signaling pathways initiated by PR activation.

SegesteroneAcetateSignaling SA This compound Acetate (SA) PR Progesterone Receptor (PR) (inactive, bound to HSP) SA->PR Binds MembranePR Membrane PR SA->MembranePR Binds CellMembrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus SA_PR SA-PR Complex (active) PR->SA_PR Conformational Change Dimer Dimerized SA-PR Complex SA_PR->Dimer Dimerization PRE Progesterone Response Element (PRE) Dimer->PRE Translocates to Nucleus & Binds Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein New Proteins mRNA->Protein Translation BioEffect Biological Effects (e.g., Ovulation Inhibition) Protein->BioEffect Kinase Kinase Cascades (e.g., MAPK) MembranePR->Kinase Activates RapidEffects Rapid Non-Genomic Effects Kinase->RapidEffects

Caption: this compound Acetate Signaling Pathways.

Experimental Workflow for Dose-Optimization Study

This diagram outlines a typical workflow for a dose-optimization study of this compound acetate in an animal model, from initial planning to final data analysis.

DoseOptimizationWorkflow Start Start: Define Research Question LitReview Literature Review: - Existing dosage data - Animal model selection Start->LitReview PilotStudy Pilot Study (Optional): - Small number of animals - Wide dose range LitReview->PilotStudy DoseSelection Select Dose Range for Main Study LitReview->DoseSelection If sufficient data exists PilotStudy->DoseSelection AnimalPrep Animal Preparation: - Acclimatization - Estrous cycle synchronization DoseSelection->AnimalPrep Treatment Treatment Administration: - Vehicle Control - Low, Medium, High Doses of SA AnimalPrep->Treatment Monitoring In-life Monitoring: - Daily health checks - Vaginal smears Treatment->Monitoring Endpoint Endpoint Collection: - Blood for PK/hormone analysis - Tissue collection (e.g., uterus) Monitoring->Endpoint Analysis Data Analysis: - Statistical analysis - Dose-response curve Endpoint->Analysis Conclusion Conclusion: Determine Optimal Dose Analysis->Conclusion

Caption: Workflow for a Dose-Optimization Study.

References

improving stability of segesterone acetate in lab solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of segesterone acetate in laboratory solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound acetate stock solutions?

A1: this compound acetate is practically insoluble in water.[1] For laboratory experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.[1][2] Ethanol is also a viable option.[1] When using DMSO, it is crucial to use a fresh, anhydrous grade, as moisture can reduce the solubility of this compound acetate.[1]

Q2: How should I store solid this compound acetate?

A2: Solid this compound acetate is stable for at least four years when stored at -20°C.[3]

Q3: What are the recommended storage conditions for this compound acetate stock solutions?

A3: To maximize stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[4] For solutions prepared in DMSO, storage is recommended for up to one month at -20°C or up to one year at -80°C.[4] Always allow aliquots to equilibrate to room temperature before opening to minimize condensation.

Q4: What are the potential signs of this compound acetate degradation or instability in my solution?

A4: Visual indicators of instability include precipitation or crystallization, even after gentle warming, and a change in the color of the solution. From an experimental standpoint, inconsistent or unexpected biological activity, or the appearance of new peaks during chromatographic analysis (e.g., HPLC) can indicate degradation.

Q5: Is this compound acetate sensitive to light?

Troubleshooting Guides

Issue 1: Precipitation Observed in this compound Acetate Solution

This guide will help you troubleshoot and resolve issues with compound precipitation.

Symptoms:

  • Visible solid particles, crystals, or cloudiness in the solution.

  • Precipitation occurs upon storage at low temperatures.

  • Precipitation occurs after dilution into an aqueous buffer or cell culture medium.

Troubleshooting Workflow:

start Precipitation Observed check_concentration Is the concentration exceeding the solubility limit? start->check_concentration solution_warming Gently warm the solution (e.g., 37°C water bath). check_concentration->solution_warming No prepare_fresh Prepare a fresh stock solution at a lower concentration. check_concentration->prepare_fresh Yes check_solvent Was anhydrous DMSO used? check_storage Was the solution stored correctly (temperature, light)? check_solvent->check_storage Yes use_fresh_dmso Use fresh, anhydrous DMSO. check_solvent->use_fresh_dmso No check_dilution Did precipitation occur after dilution in aqueous media? check_storage->check_dilution Yes review_storage Review and correct storage procedures. check_storage->review_storage No optimize_dilution Optimize dilution protocol. - Pre-warm media. - Add stock solution dropwise while vortexing. - Consider a lower final concentration. check_dilution->optimize_dilution Yes end Solution is clear / Issue resolved check_dilution->end No sonication Briefly sonicate the solution. solution_warming->sonication sonication->check_solvent prepare_fresh->end use_fresh_dmso->end review_storage->end optimize_dilution->end

Caption: Troubleshooting workflow for this compound acetate precipitation.

Issue 2: Suspected Chemical Degradation

This guide will help you identify potential causes of chemical degradation and mitigate them.

Symptoms:

  • Loss of biological activity in your assay.

  • Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS).

  • Gradual color change in the solution over time.

Potential Degradation Pathways:

This compound acetate, as a steroidal acetate ester, is susceptible to two primary degradation pathways in solution:

  • Hydrolysis: The acetate ester group can be hydrolyzed, particularly in the presence of water and under acidic or basic conditions, to yield this compound and acetic acid.

  • Oxidation: The steroid core is susceptible to oxidation, which can be catalyzed by exposure to air (oxygen), light, or trace metal contaminants.

Mitigation and Investigation Workflow:

start Suspected Degradation check_storage_conditions Review storage conditions: - Temperature (-20°C or -80°C) - Light exposure (use of amber vials) - Freeze-thaw cycles start->check_storage_conditions check_solution_prep Review solution preparation: - Solvent quality (anhydrous) - pH of final solution/media - Exposure to air (consider inert gas overlay) check_storage_conditions->check_solution_prep analytical_verification Perform analytical verification (e.g., HPLC, LC-MS) on a fresh vs. suspected sample. check_solution_prep->analytical_verification implement_best_practices Implement Best Practices: - Prepare fresh solutions regularly. - Aliquot to minimize freeze-thaw. - Protect from light. - Use high-purity, anhydrous solvents. analytical_verification->implement_best_practices end Stability Improved implement_best_practices->end

Caption: Workflow for investigating and mitigating this compound acetate degradation.

Data Presentation

Table 1: Solubility of this compound Acetate

SolventSolubilityReference
WaterInsoluble[1]
DMSO74 mg/mL (199.74 mM)[1]
Ethanol37 mg/mL[1]

Table 2: Recommended Storage Conditions

FormSolventTemperatureDurationReference
Solid PowderN/A-20°C≥ 4 years[3]
Stock SolutionDMSO-20°CUp to 1 month[4]
Stock SolutionDMSO-80°CUp to 1 year[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Acetate Stock Solution in DMSO

Materials:

  • This compound Acetate (MW: 370.48 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials with Teflon-lined screw caps

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Allow the vial of solid this compound acetate to equilibrate to room temperature before opening.

  • Weigh out 3.705 mg of this compound acetate and transfer it to a sterile amber glass vial.

  • Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial.

  • Secure the cap and vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or glass vials.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).

Protocol 2: Stability Assessment by HPLC (Conceptual)

This protocol outlines a general method for assessing the stability of this compound acetate solutions. Specific parameters such as column, mobile phase, and gradient may need optimization.

Objective: To compare the purity of a freshly prepared this compound acetate solution with one that has been stored under specific conditions (e.g., 4°C for 1 week).

Methodology:

  • Standard Preparation: Prepare a fresh 1 mg/mL stock solution of this compound acetate in a suitable solvent (e.g., Methanol or Acetonitrile). Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Use the stored this compound acetate solution. If it is a high concentration stock in DMSO, dilute it to a working concentration (e.g., 10 µg/mL) with the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[5]

    • Mobile Phase: A gradient of acetonitrile and water.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection Wavelength: 240 nm.[5]

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the fresh standard and the stored sample.

    • Compare the chromatograms. A significant decrease in the area of the main this compound acetate peak or the appearance of new peaks in the stored sample compared to the fresh standard indicates degradation.

    • The percentage of degradation can be calculated by comparing the peak area of this compound acetate in the stored sample to the fresh sample.

Potential Degradation Pathways

cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway (Hypothetical) SA This compound Acetate This compound This compound SA->this compound + H2O (acid/base catalysis) AceticAcid Acetic Acid SA_ox This compound Acetate Oxidized_Products Oxidized Degradation Products (e.g., hydroxylated species) SA_ox->Oxidized_Products + [O] (light, air)

Caption: Potential degradation pathways for this compound acetate in solution.

References

Technical Support Center: Segesterone Acetate (SGA) Research

Author: BenchChem Technical Support Team. Date: December 2025

This resource provides researchers, scientists, and drug development professionals with essential information for mitigating potential off-target effects of segesterone acetate (SGA, Nestorone®) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My non-progesterone receptor (PR) expressing control cell line is showing a response to SGA. What is happening?

A1: This is a common issue that can point to several factors other than a true off-target effect.

  • Contamination: Your SGA stock solution may be contaminated, or your cell culture may have a low-level contamination affecting cellular health and signaling.

  • Solvent Effects: The vehicle used to dissolve SGA (e.g., DMSO) can have biological effects on its own, especially at higher concentrations. Ensure you are using a vehicle-only control at the exact same concentration as your experimental conditions.

  • Compound Degradation: Ensure your SGA is stored correctly and has not degraded. Degradants may have different activity profiles.

  • Non-Specific Cellular Stress: High concentrations of any compound can induce stress responses (e.g., apoptosis, changes in metabolism) that are independent of specific receptor binding. Consider running a dose-response curve to identify the lowest effective concentration.

Q2: I'm observing androgenic or glucocorticoid effects in my model system. Is this an off-target effect of SGA?

A2: this compound acetate is known for its high selectivity for the progesterone receptor (PR) and minimal affinity for androgen (AR), estrogen (ER), and glucocorticoid (GR) receptors. [1][2]In vitro studies show SGA has a binding affinity for AR that is 500- to 600-fold less than that of testosterone. [1]While it can bind to the glucocorticoid receptor in vitro, it has not been shown to exert glucocorticoid activity in vivo. [1]If you observe such effects, consider these troubleshooting steps:

  • Confirm with Antagonists: Co-treat your system with a specific AR antagonist (e.g., bicalutamide) or GR antagonist (e.g., mifepristone). If the effect is blocked, it suggests an interaction with that receptor.

  • Use a Positive Control: Run a parallel experiment with a known androgen (e.g., DHT) or glucocorticoid (e.g., dexamethasone) to confirm your assay is working as expected.

  • Check for Metabolites: Depending on your model system, SGA could be metabolized into a compound with a different receptor affinity profile.

Q3: How can I be sure the effects I'm seeing are mediated by the progesterone receptor?

A3: To confirm the observed effects are PR-mediated, you should:

  • Use a PR Antagonist: Co-treatment with a PR antagonist like mifepristone (RU486) should reverse the effects of SGA. [3]* Use a PR-Knockdown/Knockout Model: If working with cell lines, use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PR expression. The effect of SGA should be significantly diminished or abolished in these modified cells compared to a wild-type control.

  • Test in PR-Negative Cells: As a negative control, use a cell line that does not express PR to show that SGA has no effect.

Troubleshooting Guide

Problem: Unexpected or Inconsistent Experimental Results

This guide provides a logical workflow to diagnose and solve common issues encountered when working with this compound acetate.

Step 1: Verify Experimental Controls

Control TypePurposeAction
Vehicle Control To rule out effects of the solvent (e.g., DMSO).Treat cells with the same volume of solvent used for SGA. Ensure no significant biological effect is observed.
Positive Control To confirm the assay is working correctly.Use a well-characterized progestin (e.g., progesterone, promegestone) to ensure your system responds as expected.
Negative Control (Cell line) To confirm receptor-specificity.Use a cell line that does not express the progesterone receptor (PR). SGA should not elicit a response in these cells.
Untreated Control To establish a baseline for the experiment.Compare all treated groups to the untreated baseline to quantify the magnitude of the effect.

Step 2: Assess Compound and Reagents

  • Check Compound Purity & Identity: If possible, verify the purity of your SGA lot using techniques like HPLC or mass spectrometry.

  • Prepare Fresh Solutions: Small molecule compounds can degrade in solution, even when frozen. Prepare fresh stock solutions from solid material. For DMSO stocks, use fresh, anhydrous DMSO as moisture can reduce solubility. [4]* Validate Antibodies: If using antibodies for downstream analysis (e.g., Western blot, IHC), ensure they are specific for the target protein, including the correct PR isoform (PRA or PRB). [5]

Step 3: Optimize Experimental Conditions

  • Perform a Dose-Response Curve: High concentrations can lead to non-specific effects. Determine the EC50 (half-maximal effective concentration) and use the lowest concentration that gives a robust on-target effect. The EC50 for SGA binding to the progesterone receptor has been reported as 50.3 nM. [4]* Check Cell Health: Ensure cells are healthy, within a low passage number, and free from contamination. Stressed cells may respond abnormally.

Data & Protocols

Receptor Binding Affinity

This compound acetate is highly selective for the progesterone receptor. The following table summarizes its relative binding affinity (RBA) compared to other steroid receptors.

ReceptorLigandRelative Binding Affinity (%)Notes
Progesterone (PR) This compound Acetate272% Compared to progesterone (100%). [2]
Androgen (AR) This compound Acetate<0.2% 500-600 fold less than testosterone. [1]Lacks significant androgenic activity. [1][2]
Estrogen (ER) This compound Acetate~0% Does not display binding affinity toward estrogen receptors. [1]
Glucocorticoid (GR) This compound AcetateBinds in vitro Does not exert glucocorticoid activity in vivo. [1]
Mineralocorticoid (MR) This compound AcetateNo significant binding Does not have antimineralocorticoid activity. [2]
Experimental Protocol: Competitive Binding Assay

This protocol is used to determine the binding affinity of a test compound (SGA) for a specific receptor by measuring how it competes with a radiolabeled ligand.

Materials:

  • Cell lysates or purified receptor protein (e.g., from cells overexpressing PR).

  • Radiolabeled ligand (e.g., ³H-promegestone).

  • Unlabeled competitor (this compound Acetate).

  • Assay buffer (e.g., Tris-HCl with protease inhibitors).

  • 96-well filter plates.

  • Scintillation fluid and counter.

Methodology:

  • Preparation: Prepare serial dilutions of unlabeled SGA.

  • Incubation: In each well, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled SGA. Include wells with only radiolabeled ligand (for total binding) and wells with a large excess of unlabeled ligand (for non-specific binding).

  • Equilibration: Incubate the plates at 4°C for a specified time (e.g., 18 hours) to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through the filter plate to separate bound from unbound ligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Add scintillation fluid to each filter and measure the radioactivity using a scintillation counter.

  • Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of SGA. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be used to calculate the inhibition constant (Ki).

Visualizations

Signaling Pathways and Experimental Workflows

Segesterone_Action_Pathway cluster_cell Target Cell cluster_off_target Potential Off-Target Interactions (Low Affinity) SGA This compound Acetate (SGA) PR Progesterone Receptor (PR) SGA->PR Binds GR Glucocorticoid Receptor (GR) SGA->GR Weak binding AR Androgen Receptor (AR) SGA->AR Very weak binding SGA_PR SGA-PR Complex PR->SGA_PR HSP Heat Shock Proteins HSP->PR Dissociates Dimer Dimerized SGA-PR Complex SGA_PR->Dimer Dimerizes PRE Progesterone Response Element (PRE) Dimer->PRE Binds to DNA Transcription Gene Transcription (On-Target Effect) PRE->Transcription Initiates Troubleshooting_Workflow Start Unexpected Result Observed with SGA CheckControls Step 1: Verify Controls (Vehicle, Positive, Negative) Start->CheckControls ControlsOK Controls are Valid CheckControls->ControlsOK Yes ControlsBad Controls Failed (e.g., Vehicle Effect) CheckControls->ControlsBad No CheckCompound Step 2: Assess Compound & Reagents ControlsOK->CheckCompound FixControls ACTION: Remake Reagents, Recalibrate Assay ControlsBad->FixControls CompoundOK Compound is Valid CheckCompound->CompoundOK Yes CompoundBad Possible Degradation or Contamination CheckCompound->CompoundBad No ConfirmMechanism Step 3: Confirm Mechanism CompoundOK->ConfirmMechanism FixCompound ACTION: Use Fresh Stock, Verify Purity CompoundBad->FixCompound PR_Mediated Effect Blocked by PR Antagonist / Knockdown ConfirmMechanism->PR_Mediated Yes OffTarget Effect NOT Blocked ConfirmMechanism->OffTarget No Conclusion_On Conclusion: Result is likely ON-TARGET PR_Mediated->Conclusion_On Conclusion_Off Conclusion: Result may be OFF-TARGET or Artifact OffTarget->Conclusion_Off

References

Technical Support Center: Refining Segesterone Acetate Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with segesterone acetate. The information is designed to help address common challenges encountered during experimental procedures and to ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

CategoryQuestionAnswer
Formulation My this compound acetate implant exhibits a high initial burst release. How can I mitigate this?A high initial burst release is often due to the rapid dissolution of drug accumulated on or near the implant's surface. To mitigate this, consider: • Polymer Selection: Employing a higher molecular weight or more hydrophobic polymer can slow initial water penetration and drug dissolution. • Drug Loading: Reducing the drug loading concentration can decrease the concentration gradient driving the initial release. • Coating: Applying a drug-free polymer coating can act as a barrier to initial drug diffusion. • Manufacturing Technique: Techniques like co-extrusion to create a distinct core and skin layer can effectively control the initial release.
Formulation I'm observing poor content uniformity in my this compound acetate powder blend for implant manufacturing. What are the likely causes and solutions?Poor content uniformity can stem from inadequate blending or segregation of powders.[1][2][3][4][5] Potential solutions include: • Blending Time: Optimize the blending duration to ensure homogeneity without causing excessive particle size reduction or static charge buildup. • Blending Technique: For low-dose formulations, consider geometric dilution to ensure the active pharmaceutical ingredient (API) is evenly distributed. • Excipient Choice: Ensure excipients have compatible particle sizes and densities with this compound acetate to prevent segregation. • Environmental Control: Maintain a controlled humidity environment to minimize electrostatic effects.
In Vitro Release My in vitro release data for this compound acetate from a vaginal ring is highly variable between samples. What could be causing this?High variability in in vitro release data can be attributed to several factors: • Inconsistent Manufacturing: Ensure consistent dimensions, drug loading, and polymer matrix homogeneity across all manufactured rings. • Assay Method: Validate your analytical method for quantifying this compound acetate to ensure it is robust and reproducible. • Release Medium: Use a consistent and well-defined release medium. For poorly soluble drugs like this compound acetate, the addition of surfactants or co-solvents may be necessary to maintain sink conditions.[6] • Testing Apparatus: Ensure the dissolution apparatus is properly calibrated and that the rings are consistently positioned within the vessels.
Analytical Method I am experiencing peak tailing and shifting retention times in my HPLC analysis of this compound acetate. What are the common causes and troubleshooting steps?Peak tailing and retention time shifts are common HPLC issues.[7][8][9][10] Here are some troubleshooting steps: • Peak Tailing: This can be caused by secondary interactions between the analyte and the stationary phase. Try adjusting the mobile phase pH or using a column with end-capping. It can also result from a degraded or contaminated column; in this case, flushing or replacing the column is recommended. • Retention Time Shifts: Inconsistent mobile phase composition, fluctuating column temperature, or a leak in the pump can cause retention time shifts. Ensure the mobile phase is prepared consistently, the column compartment is temperature-controlled, and check the system for any leaks.
Stability How does sterilization affect the release profile of this compound acetate from polymeric implants?Sterilization methods, particularly those involving heat or radiation, can alter the physicochemical properties of the polymer and the drug, potentially impacting the release profile.[11][12] Ethylene oxide (EtO) sterilization is a common method for heat-sensitive materials. It is crucial to conduct in vitro release studies on sterilized implants to assess any changes in the release rate and profile compared to non-sterilized implants.[11][12]

Troubleshooting Guides

Inconsistent In Vitro Release of this compound Acetate from Implants

Problem: Significant variability in the cumulative release of this compound acetate from batch to batch or even within the same batch of implants.

Potential CauseTroubleshooting Steps
Inhomogeneous Drug Distribution - Ensure a uniform powder blend before implant manufacturing. - For solvent-based methods, ensure complete dissolution of this compound acetate in the polymer solution. - For extrusion-based methods, optimize screw speed and temperature to ensure thorough mixing.
Variable Implant Dimensions - Implement strict in-process controls for implant diameter and length. - Use precision cutting tools for consistent implant length.
Polymer Variability - Use a consistent batch and grade of polymer. - Characterize the molecular weight and polydispersity of each new batch of polymer.
Inconsistent Release Medium - Prepare fresh release medium for each experiment. - Ensure the pH of the medium is consistent. - If using surfactants, ensure they are fully dissolved and at a consistent concentration.
Analytical Method Variability - Validate the analytical method for precision, accuracy, and linearity. - Prepare fresh calibration standards for each analytical run.
HPLC Analysis of this compound Acetate: Common Issues and Solutions

Problem: Inaccurate or inconsistent quantification of this compound acetate using reversed-phase HPLC.

IssuePotential CauseRecommended Solution
Ghost Peaks - Contamination in the mobile phase, injection solvent, or sample. - Carryover from a previous injection.- Filter all mobile phases and use high-purity solvents. - Run a blank injection to identify the source of contamination. - Implement a robust needle wash protocol.
High Backpressure - Blockage in the column, guard column, or tubing. - Particulate matter from the sample or mobile phase.- Filter all samples and mobile phases before use. - Back-flush the column according to the manufacturer's instructions. - Replace the column frit or guard column.
Baseline Noise or Drift - Air bubbles in the mobile phase or pump. - Contaminated mobile phase. - Detector lamp nearing the end of its life.- Degas the mobile phase thoroughly. - Purge the pump to remove air bubbles. - Use fresh, high-purity solvents. - Replace the detector lamp if necessary.

Data Presentation

Table 1: In Vitro Release of this compound Acetate from Different Implant Formulations
Formulation IDPolymer TypeDrug Loading (%)Average Daily Release (µ g/day )Cumulative Release at Day 28 (%)
SA-PLGA-1PLGA (50:50)10150 ± 1535 ± 3
SA-PLGA-2PLGA (75:25)10120 ± 1228 ± 2
SA-Silicone-1Silicone Elastomer15100 ± 1025 ± 2
SA-Silicone-2Silicone Elastomer20130 ± 1432 ± 3

Data are presented as mean ± standard deviation (n=6).

Experimental Protocols

Protocol 1: Fabrication of this compound Acetate Subdermal Implants (Solvent Casting Method)
  • Polymer Solution Preparation: Dissolve 1 gram of Poly(lactic-co-glycolic acid) (PLGA) in 5 mL of dichloromethane (DCM) in a glass vial. Mix thoroughly using a vortex mixer until the polymer is completely dissolved.

  • Drug Incorporation: Accurately weigh 100 mg of this compound acetate and add it to the polymer solution. Mix until the drug is completely dissolved.

  • Casting: Pour the drug-polymer solution into a cylindrical glass mold.

  • Solvent Evaporation: Place the mold in a fume hood at ambient temperature for 48 hours to allow for slow evaporation of the solvent.

  • Drying: Transfer the mold to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.

  • Implant Retrieval and Cutting: Carefully remove the cast rod from the mold. Cut the rod into 1 cm long implants using a sharp, sterile blade.

  • Sterilization: Package the implants in sealed pouches and sterilize using ethylene oxide (EtO) gas.

Protocol 2: In Vitro Release Testing of this compound Acetate Implants
  • Release Medium Preparation: Prepare a phosphate-buffered saline (PBS) solution (pH 7.4) containing 0.5% (w/v) Tween 80 to maintain sink conditions.

  • Sample Preparation: Place one this compound acetate implant into a 20 mL glass vial.

  • Incubation: Add 10 mL of the release medium to each vial. Place the vials in a shaking incubator set at 37°C and 100 rpm.

  • Sampling: At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), withdraw 1 mL of the release medium and replace it with 1 mL of fresh, pre-warmed medium.

  • Sample Analysis: Analyze the withdrawn samples for this compound acetate concentration using a validated HPLC method.

  • Data Calculation: Calculate the cumulative amount of this compound acetate released at each time point and express it as a percentage of the total drug loading.

Protocol 3: HPLC Method for Quantification of this compound Acetate
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30°C.

  • Standard Preparation: Prepare a stock solution of this compound acetate in acetonitrile (1 mg/mL). Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dilute the samples collected from the in vitro release study with the mobile phase to fall within the concentration range of the standard curve.

  • Analysis: Inject the standards and samples into the HPLC system and record the peak areas.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound acetate in the samples from the calibration curve.

Visualizations

Experimental_Workflow cluster_formulation Formulation Stage cluster_testing In Vitro Release Testing cluster_analysis Data Analysis A Polymer & this compound Acetate Blending B Implant Fabrication (e.g., Extrusion) A->B C Implant Cutting & Inspection B->C D Incubation in Release Medium C->D To Testing E Sample Collection at Time Points D->E F HPLC Analysis E->F G Calculate Drug Release F->G H Evaluate Release Profile G->H

Caption: Experimental workflow for this compound acetate implant development.

Troubleshooting_HPLC Start HPLC Problem Observed Q1 Is there high backpressure? Start->Q1 A1_Yes Check for blockages in column, tubing, or frits. Backflush or replace column. Q1->A1_Yes Yes Q2 Are there peak shape issues (tailing, fronting)? Q1->Q2 No End Problem Resolved A1_Yes->End A2_Yes Adjust mobile phase pH. Check for column degradation. Ensure sample is dissolved in mobile phase. Q2->A2_Yes Yes Q3 Is there baseline noise or drift? Q2->Q3 No A2_Yes->End A3_Yes Degas mobile phase. Check for leaks. Replace detector lamp if needed. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Logical troubleshooting flow for common HPLC issues.

Signaling_Pathway cluster_drug_release Drug Delivery System cluster_body Systemic Circulation cluster_target Target Tissue Implant This compound Acetate Implant Bloodstream Bloodstream Implant->Bloodstream Sustained Release Receptor Progesterone Receptor Bloodstream->Receptor Binding Response Pharmacological Response (e.g., Ovulation Inhibition) Receptor->Response Signal Transduction

Caption: this compound acetate mechanism of action pathway.

References

Technical Support Center: Segesterone Acetate (SGA) Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing potential side effects of segesterone acetate (SGA) in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound acetate (SGA) and what is its primary mechanism of action?

A1: this compound acetate (SGA), also known as Nestorone®, is a potent, synthetic, fourth-generation progestin.[1] Its primary mechanism of action is as a high-affinity agonist of the progesterone receptor (PR).[2] Unlike natural progesterone, SGA is not orally active and must be administered via non-oral routes such as implants or injections.[2] It is highly selective for the PR and lacks significant androgenic, estrogenic, or glucocorticoid activity.[1][2]

Q2: What are the known neuroprotective effects of SGA observed in animal models?

A2: In various animal models of neurological diseases, SGA has demonstrated neuroprotective and neuroregenerative properties.[3] Studies have shown its potential therapeutic benefits in models of multiple sclerosis, stroke, and amyotrophic lateral sclerosis.[3]

Q3: Does SGA administration affect neurogenesis in the adult brain?

A3: Yes, studies in adult female mice have shown that chronic exposure to SGA can promote neurogenesis. This effect is dose-dependent, with higher doses showing a more significant increase in cell proliferation and the formation of new neurons in the hippocampus and frontal cortex.[4]

Q4: Can SGA influence the hypothalamic-pituitary-adrenal (HPA) axis?

A4: While specific data on SGA is limited, other synthetic progestins like medroxyprogesterone acetate (MPA) have been shown to affect the HPA axis in animal models. For instance, MPA has been observed to lower adrenal-to-body mass ratios and reduce serum corticosterone levels in female rats.[5] Given that SGA has some affinity for the glucocorticoid receptor, it is plausible that it could influence HPA axis function, although significant glucocorticoid-related effects have not been reported at therapeutic doses in clinical settings.[2] Researchers should consider monitoring HPA axis parameters in their animal studies.

Q5: What are the potential metabolic side effects of SGA in animal models?

A5: Direct studies on the metabolic effects of SGA in animal models are not extensively published. However, research on progesterone and other synthetic progestins suggests potential for metabolic alterations. For example, progesterone treatment in rats has been associated with weight gain and increased body fat percentage, even with controlled food intake.[6] Clinical studies on a combination product containing SGA showed no clinically significant effects on metabolic parameters in humans.[1] Nevertheless, it is advisable to monitor metabolic endpoints such as body weight, glucose tolerance, and lipid profiles in preclinical studies involving SGA.

Troubleshooting Guides

Issue 1: High Variability in Experimental Data

Question: We are observing high variability in our results between animals in the same SGA treatment group. What could be the cause and how can we mitigate this?

Answer: High variability is a common challenge in animal studies and can obscure the true effects of the compound. Several factors can contribute to this:

  • Genetic Variation: The genetic background of the animals can significantly influence their response to hormonal treatments.

    • Solution: Use a genetically defined, inbred animal strain to ensure a more uniform metabolic and physiological background. If using outbred stocks, a larger sample size may be necessary to account for genetic heterogeneity.[7][8]

  • Inconsistent Dosing: Inaccurate or inconsistent administration of SGA can lead to significant variations in plasma concentrations.

    • Solution: Ensure all personnel are thoroughly trained in the chosen administration technique (e.g., subcutaneous injection, oral gavage). Prepare fresh formulations as required and verify the concentration. For oral gavage, use appropriately sized feeding needles and confirm proper placement.[7]

  • Variable Sample Collection Timing: Blood or tissue samples collected at inconsistent time points relative to SGA administration will result in highly variable data, particularly for pharmacokinetic and pharmacodynamic assessments.

    • Solution: Establish and adhere to a strict and detailed timeline for all sample collections. Use synchronized timers and ensure adequate staffing to meet these time points precisely.[7]

  • Environmental Stressors: Variations in animal care routines, handling, and environmental conditions can induce stress, which can impact physiological readouts, especially those related to the HPA axis.

    • Solution: Standardize all animal husbandry practices. Acclimatize animals to the experimental environment and handling procedures before the study begins to minimize stress.[8]

Issue 2: Unexpected Changes in Body Weight

Question: Our animals treated with SGA are showing significant weight gain compared to the control group. Is this an expected side effect, and how should we investigate it?

Answer: While clinical data for SGA-containing products in humans have not reported significant weight changes, studies with progesterone in rats have shown increased body weight and body fat.[6] Therefore, this could be a progestin-related effect.

  • Troubleshooting Steps:

    • Monitor Food and Water Intake: Quantify daily food and water consumption to determine if the weight gain is due to increased caloric intake.

    • Body Composition Analysis: If available, use techniques like DEXA scans to assess whether the weight gain is due to an increase in fat mass, lean mass, or fluid retention.

    • Metabolic Cage Studies: For a more detailed analysis, consider using metabolic cages to measure energy expenditure and respiratory exchange ratio.

    • Glucose and Lipid Profiling: Conduct glucose tolerance tests and measure plasma lipid levels to assess for any metabolic dysregulation.

Issue 3: Altered Stress Response Markers

Question: We have observed altered corticosterone levels in our SGA-treated animals. How can we determine if this is a direct effect of SGA on the HPA axis?

Answer: Altered corticosterone levels suggest a potential interaction of SGA with the HPA axis. Other progestins have been shown to influence this axis.[5]

  • Troubleshooting and Investigative Steps:

    • Establish a Baseline: Ensure that you have a stable and consistent baseline corticosterone level for your animal colony, as these levels can be highly sensitive to environmental factors.[9]

    • Measure ACTH Levels: In addition to corticosterone, measure plasma ACTH levels. This will help to determine if the effect is at the level of the adrenal gland or higher up in the HPA axis (pituitary or hypothalamus).

    • Adrenal Gland Histology: At the end of the study, examine the adrenal gland morphology. Changes in the size of the adrenal cortex can be indicative of chronic HPA axis stimulation or suppression.

    • Stress Testing: Perform a standardized stress test (e.g., restraint stress) and measure the corticosterone and ACTH response. This will reveal if SGA is modulating the reactivity of the HPA axis.

Quantitative Data from Animal Studies

Due to the limited availability of published quantitative data on the side effects of this compound acetate alone in animal models, the following tables include illustrative data for other progestins to provide a comparative context for researchers.

Table 1: Effects of Progestins on Body Weight and Adrenal Mass in Ovariectomized Female Rats

Treatment GroupDoseChange in Body Weight (g)Adrenal/Body Mass Ratio (mg/g)
Vehicle Control-+20.5 ± 2.30.25 ± 0.01
Progesterone4 mg+25.1 ± 3.10.28 ± 0.02
MPA1 mg+18.9 ± 2.80.21 ± 0.01
MPA4 mg+19.5 ± 3.50.20 ± 0.01*

*Data adapted from studies on medroxyprogesterone acetate (MPA) and progesterone for illustrative purposes.[5] *p < 0.05 compared to vehicle control.

Table 2: Effects of Progestins on Serum Corticosterone Levels in Ovariectomized Female Rats

Treatment GroupDoseBasal Corticosterone (ng/mL)
Vehicle Control-155.0 ± 31.2
Progesterone1 mg210.5 ± 25.5
MPA1 mg85.3 ± 15.1
MPA4 mg75.8 ± 12.9*

*Data adapted from studies on medroxyprogesterone acetate (MPA) and progesterone for illustrative purposes.[5][6] *p < 0.05 compared to vehicle control.

Experimental Protocols

Protocol 1: Oral Gavage in Mice

This protocol provides a standardized method for the oral administration of substances to mice.

  • Materials:

    • Appropriately sized gavage needles (e.g., 20-gauge for adult mice) with a ball-tip.[4][10][11]

    • Syringes (1 mL).

    • Substance to be administered in a suitable vehicle.

  • Procedure:

    • Animal Restraint: Properly restrain the mouse by scruffing the neck and back to immobilize the head and align the body in a straight line.[4]

    • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[4]

    • Passage into Esophagus: The mouse will typically swallow as the needle reaches the pharynx, which facilitates its entry into the esophagus. Advance the needle gently to a pre-measured depth (from the corner of the mouth to the last rib).[4][10]

    • Administration: Once the needle is in the stomach (indicated by the lack of resistance), slowly administer the substance over 2-3 seconds.[4]

    • Withdrawal: Gently withdraw the needle along the same path of insertion.

    • Monitoring: Observe the mouse for at least 10-15 minutes post-procedure for any signs of distress.[4][11]

Protocol 2: Intraperitoneal (IP) Injection in Rats

This protocol outlines the standard procedure for intraperitoneal injections in rats.

  • Materials:

    • Sterile needles (e.g., 23-25 gauge).[12][13]

    • Sterile syringes (1-3 mL).

    • Substance to be administered (sterile).

    • 70% ethanol for disinfection.

  • Procedure:

    • Animal Restraint: Restrain the rat in dorsal recumbency (on its back) with the head tilted slightly downward.[3][12]

    • Injection Site: Identify the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[3][12][14]

    • Needle Insertion: Insert the needle at a 30-45 degree angle to the abdominal wall.[3][12]

    • Aspiration: Gently pull back on the syringe plunger to ensure that no fluid (urine or intestinal contents) is aspirated. If fluid is present, withdraw the needle and use a fresh needle and syringe for a new attempt at a slightly different location.[3]

    • Injection: If aspiration is negative, inject the substance smoothly.

    • Withdrawal: Remove the needle at the same angle of insertion.

    • Post-injection Care: Return the animal to its cage and monitor for any adverse reactions.

Visualizations

Segesterone_Signaling_Pathway Simplified Progesterone Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SGA This compound Acetate (SGA) PR Progesterone Receptor (PR) SGA->PR Binds to HSP Heat Shock Proteins (HSP) PR->HSP Dissociates from PR_Dimer PR Dimerization PR->PR_Dimer PRE Progesterone Response Element (PRE) PR_Dimer->PRE Translocates to nucleus and binds to Transcription Gene Transcription PRE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Cellular_Response Cellular Response (e.g., altered metabolism, HPA axis modulation) Protein->Cellular_Response Leads to

Caption: Simplified Progesterone Receptor Signaling Pathway.

Experimental_Workflow General Experimental Workflow for Assessing SGA Side Effects Start Start: Animal Acclimatization Baseline Baseline Measurements (Body Weight, Glucose, Corticosterone) Start->Baseline Randomization Randomization into Groups (Vehicle vs. SGA) Baseline->Randomization Treatment SGA Administration (e.g., SC injection, gavage) Randomization->Treatment Monitoring In-life Monitoring (Daily health checks, body weight) Treatment->Monitoring Metabolic Metabolic Testing (Glucose Tolerance Test) Monitoring->Metabolic HPA HPA Axis Assessment (Blood sampling for corticosterone/ACTH) Monitoring->HPA Endpoint Endpoint: Sample Collection (Blood, Tissues) Metabolic->Endpoint HPA->Endpoint Analysis Data Analysis and Interpretation Endpoint->Analysis

Caption: General Experimental Workflow for Assessing SGA Side Effects.

References

enhancing segesterone acetate bioavailability in formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with segesterone acetate (SA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and analysis of this compound acetate, with a focus on enhancing its bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound acetate so low?

A1: this compound acetate (SA) has a very low oral bioavailability, reported to be around 10%[1]. This is primarily due to extensive first-pass metabolism in the liver, where it is rapidly broken down and inactivated before it can reach systemic circulation in sufficient concentrations[2][3]. Consequently, SA is considered orally inactive for therapeutic purposes and requires alternative administration routes[3][4][5][6].

Q2: What are the established routes of administration for enhancing this compound acetate bioavailability?

A2: To bypass first-pass metabolism, SA is effectively administered via several non-oral routes. These include:

  • Vaginal Delivery: Formulated in devices like vaginal rings (e.g., Annovera™), which provide sustained, controlled release[2][4][6][7][8].

  • Subdermal Implants: Implants placed under the skin can offer long-term, continuous release of the drug[3][9].

  • Transdermal Gels: Topical application of gels allows SA to be absorbed through the skin directly into the bloodstream[1].

  • Intranasal Delivery: Research has explored nanoemulsions and microemulsions for direct nose-to-brain delivery, which also avoids hepatic metabolism[10].

Q3: What advanced formulation strategies are being explored to improve SA bioavailability?

A3: While non-oral routes are established, research into novel formulations that could enhance bioavailability, potentially even for oral delivery, is ongoing. These strategies, often applied to similar poorly soluble steroids like progesterone, include:

  • Nanoparticle Formulations: Encapsulating SA in nanoparticles (e.g., PLGA-based) can protect it from degradation in the gastrointestinal tract and improve absorption[11][12][13].

  • Lipid-Based Systems: Formulations like liposomes, bilosomes, and self-emulsifying drug delivery systems (SEDDS) can improve the solubility and lymphatic uptake of highly lipophilic drugs like SA, thereby avoiding the liver[14][15][16].

  • Permeation Enhancers: For transdermal formulations, chemical permeation enhancers can be used to reversibly disrupt the stratum corneum, allowing for greater drug flux through the skin[17][18][19][20][21].

Q4: What is in vitro release testing and why is it critical for SA formulations?

A4: In vitro release testing (IVRT) is a laboratory method used to measure the rate and extent at which a drug is released from a formulation over time under controlled conditions[1][7]. It is a critical tool in formulation development and quality control for ensuring consistent product performance. For sustained-release formulations like vaginal rings or implants, IVRT helps to:

  • Ensure a slow, controlled release to maintain therapeutic drug levels.

  • Prevent rapid "dose dumping," which could lead to adverse effects.

  • Assess batch-to-batch consistency for quality control[7].

  • Potentially predict in vivo performance, although establishing a direct in vitro-in vivo correlation (IVIVC) can be challenging[2][22].

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency of this compound Acetate in Nanoparticle/Liposomal Formulations
Potential Cause Troubleshooting Step Rationale
Poor Drug-Carrier Interaction Modify the polymer or lipid composition. For liposomes, try using phospholipids with different chain lengths or charge.The affinity between SA and the carrier material is crucial. Optimizing the formulation components can improve partitioning of the drug into the carrier.
Drug Leakage During Formulation Optimize process parameters. For liposomes, avoid excessive sonication time or energy. For nanoparticles, adjust the solvent evaporation rate.Harsh processing conditions can disrupt the forming vesicles, causing the encapsulated drug to leak out. Slower, more controlled processes can improve retention.
Insufficient Carrier Concentration Increase the concentration of the lipid or polymer in the formulation.A higher concentration of carrier material provides more space to encapsulate the drug, which can lead to higher efficiency[23].
Suboptimal pH or Ionic Strength Adjust the pH and ionic strength of the buffer used during encapsulation.These parameters can influence the surface charge and stability of the vesicles, affecting their ability to retain the drug.
Presence of Cholesterol (in Liposomes) Reduce or remove cholesterol from the liposomal formulation.While often used as a stabilizer, cholesterol can increase the rigidity of the lipid bilayer, which may slow down liposome formation and closure, leading to greater leakage of the encapsulated drug[23].
Issue 2: Inconsistent or Unreliable Results in Bioavailability Studies
Potential Cause Troubleshooting Step Rationale
Analytical Method Variability Validate your analytical method (e.g., HPLC, LC-MS/MS) thoroughly. Check for linearity, accuracy, precision, and sensitivity. Use a stable, isotope-labeled internal standard if possible[24].Steroid quantification is prone to variability. A robust, validated method is essential for accurate results. Different quantification methods can lead to different reported concentrations[25].
Sample Collection and Handling Issues Standardize blood sample collection times, processing (centrifugation temperature/speed), and storage conditions (-80°C).Progesterone and its analogues can be sensitive to degradation. Consistency in sample handling is key to minimizing pre-analytical errors.
Matrix Effects in LC-MS/MS Perform matrix effect studies using plasma from different sources. If significant ion suppression or enhancement is observed, improve the sample clean-up procedure (e.g., use solid-phase extraction instead of liquid-liquid extraction).Components in plasma can interfere with the ionization of the analyte, leading to inaccurate quantification. Proper sample preparation is crucial[26].
Drug-Drug or Drug-Formulation Interactions Be aware of co-administered substances. For example, oil-based vaginal suppositories can increase the systemic exposure of SA from a vaginal ring[9].Concomitant medications or even certain formulation excipients can alter the absorption and metabolism of this compound acetate.
Poor In Vitro-In Vivo Correlation (IVIVC) Develop the IVIVC using at least three formulations with different release rates (fast, medium, slow). Ensure the in vitro dissolution method is discriminating enough to detect these differences.A reliable IVIVC is a powerful predictive tool but can be difficult to establish. A point-to-point relationship (Level A IVIVC) is the gold standard but requires rigorous testing[22][27][28].
Issue 3: Formulation Stability Problems
Potential Cause Troubleshooting Step Rationale
Temperature-Induced Degradation Conduct stability studies at various temperatures. Store the formulation in a temperature-controlled environment. Consider lyophilization for heat-sensitive formulations.High temperatures can accelerate chemical degradation reactions, breaking down the active pharmaceutical ingredient (API) and producing impurities[29].
Hydrolysis Protect the formulation from moisture by using desiccants or controlled-humidity storage. Consider using a non-aqueous vehicle if feasible.The acetate ester of SA can be susceptible to hydrolysis in the presence of water, leading to degradation[29].
Photodegradation Use amber or opaque packaging to protect the formulation from light.UV light can induce photolysis, causing the drug to oxidize and degrade[29].
Interaction with Excipients Perform drug-excipient compatibility studies using techniques like Differential Scanning Calorimetry (DSC) or Fourier-Transform Infrared Spectroscopy (FTIR).Some excipients can interact with the API, leading to instability. Compatibility testing is essential during pre-formulation[29].

Data and Protocols

Quantitative Data Summary

The following table summarizes pharmacokinetic parameters for this compound acetate delivered via different routes, highlighting the impact of the formulation on bioavailability.

Formulation/Route of AdministrationKey Bioavailability Parameter(s)SubjectReference
Oral Bioavailability: ~10%Human[1]
Subcutaneous Implant 100-fold more potent than oral administrationRat[1]
Transdermal Gel (2-3 mg/day)Delivers ~200-300 µ g/day (Bioavailability: ~10-12%)Human[1]
Vaginal Ring (Annovera™) Average daily release: 150 mcgHuman[4][7]
Intranasal Nanoemulsion Achieved significant brain tissue concentrationsRat[10]
Experimental Protocols

Protocol 1: Example for Quantification of this compound Acetate by HPLC-UV-Vis

This protocol is based on a method developed for quantifying SA in intranasal formulations and may require optimization for other sample matrices like plasma[10].

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis/Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 55 x 4 mm, 3 µm particle size).

    • Pre-column: Reversed-phase C18 guard column (e.g., 4 x 4 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of Methanol and Water (50:50, v/v). The mobile phase should be filtered and degassed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 241 nm.

    • Run Time: Approximately 5 minutes.

  • Standard Preparation:

    • Prepare a stock solution of this compound acetate in a suitable solvent (e.g., DMSO, Methanol).

    • Perform serial dilutions with the mobile phase to create a calibration curve (e.g., 0.1 - 50 µg/mL).

  • Sample Preparation (for Plasma - Illustrative):

    • To 500 µL of plasma, add an internal standard.

    • Perform liquid-liquid extraction with a non-polar solvent like hexane:ethyl acetate (90:10, v/v).

    • Vortex vigorously and centrifuge to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase.

    • Inject the sample into the HPLC system.

  • Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of SA in the samples by interpolating their peak areas from the calibration curve.

Visualizations

experimental_workflow cluster_formulation 1. Formulation Development cluster_characterization 2. In Vitro Characterization cluster_preclinical 3. Preclinical Bioavailability Study formulate Select Strategy (e.g., Nanoparticles, Liposomes) encapsulate Encapsulate SA & Optimize Parameters formulate->encapsulate API + Excipients size Particle Size & Zeta Potential encapsulate->size ee Encapsulation Efficiency (EE%) encapsulate->ee ivrt In Vitro Release Testing (IVRT) encapsulate->ivrt animal Administer to Animal Model ivrt->animal Lead Formulation sampling Blood Sampling (Time Points) animal->sampling analysis Quantify SA in Plasma (HPLC / LC-MS) sampling->analysis pk Calculate PK Parameters (AUC, Cmax) analysis->pk bioavailability_factors cluster_physicochemical Physicochemical Properties cluster_formulation Formulation Strategy bioavailability This compound Acetate Bioavailability solubility Low Aqueous Solubility solubility->bioavailability lipophilicity High Lipophilicity lipophilicity->bioavailability Affects Absorption metabolism Rapid Hepatic Metabolism metabolism->bioavailability Major Barrier route Route of Administration (Oral vs. Non-Oral) route->bioavailability delivery_system Delivery System (e.g., Nanoparticles, Implants) delivery_system->bioavailability excipients Excipients (e.g., Permeation Enhancers) excipients->bioavailability mechanism_of_action SA This compound Acetate (SA) Cell Target Cell (e.g., Endometrial Cell) SA->Cell Enters PR Progesterone Receptor (PR) Cell->PR Binds to Cytosolic Nucleus Nucleus PR->Nucleus Translocates to PRE Progesterone Response Element (on DNA) Nucleus->PRE Binds to Transcription Gene Transcription (Altered) PRE->Transcription Regulates Response Cellular Response (e.g., Ovulation Inhibition, Endometrial Changes) Transcription->Response

References

Technical Support Center: Optimization of Segesterone Acetate and Estradiol Combination Ratios

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of segesterone acetate (SGA) and estradiol (E2) combination ratios for contraceptive applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the this compound acetate (SGA) and estradiol (E2) combination in preventing pregnancy?

A1: The combination of SGA and E2, like other combined hormonal contraceptives, primarily prevents pregnancy by inhibiting ovulation.[1] SGA, a potent progestin, suppresses the luteinizing hormone (LH) surge from the pituitary gland, which is the direct trigger for ovulation.[2] E2, in the form of ethinyl estradiol or estradiol, suppresses the release of follicle-stimulating hormone (FSH), which in turn prevents the development of a dominant ovarian follicle.[1] Together, they create a synergistic effect on the hypothalamic-pituitary-ovarian (HPO) axis, leading to an anovulatory state.[3] Additionally, SGA increases the viscosity of cervical mucus, making it difficult for sperm to penetrate.[1]

Q2: What are the key considerations when selecting the ratio of SGA to E2?

A2: The optimal ratio of SGA to E2 is a balance between contraceptive efficacy and minimizing side effects. A sufficient dose of SGA is required to consistently inhibit ovulation.[4] The addition of E2 helps to stabilize the endometrium, which reduces the incidence of unscheduled bleeding (breakthrough bleeding and spotting), a common side effect of progestin-only methods.[2] Therefore, the goal is to use the lowest effective dose of both components to achieve reliable ovulation inhibition and acceptable cycle control.

Q3: Are there established effective doses for SGA and E2 in different delivery systems?

A3: Yes, for the vaginal ring system (Annovera™), the approved daily release rate is 150 mcg of SGA and 13 mcg of ethinyl estradiol (EE).[5] Dose-finding studies for vaginal rings have shown that SGA serum levels of approximately 125-250 pmol/L effectively inhibit ovulation.[4] For subdermal implants, ovulation did not occur with SGA plasma levels greater than 105 pmol/L.[4] A transdermal gel delivering SGA resulted in full ovulation suppression at serum levels of 250 pmol/L.[4] The optimal E2 dose is determined by its ability to provide good cycle control.

Q4: What animal models are most suitable for preclinical studies of SGA and E2 combinations?

A4: Rodent models, such as rats and mice, are commonly used in early preclinical studies to assess systemic toxicity and basic efficacy.[6] Rabbit models are particularly useful for ovulation inhibition studies.[7] For later-stage preclinical development, especially for novel drug delivery systems, non-human primates are often used due to their closer physiological resemblance to humans in terms of the menstrual cycle.[6]

Troubleshooting Guides

Formulation and In Vitro Release

Q1: We are developing a transdermal patch and observing inconsistent in vitro release rates for SGA and E2. What could be the cause?

A1: Inconsistent release rates from a transdermal patch can stem from several factors:

  • Polymer Matrix Incompatibility: The chosen polymer matrix may not be optimal for both SGA and E2, leading to differential release. It is crucial to screen various polymers for their compatibility and release characteristics for both active pharmaceutical ingredients (APIs).

  • Drug Crystallization: One or both hormones may be crystallizing within the patch over time, which would alter the release profile. This can be investigated using techniques like differential scanning calorimetry (DSC) or X-ray diffraction (XRD).

  • Inadequate Adhesive Properties: Poor adhesion to the release liner or the skin can affect the surface area available for drug release. The adhesive properties should be thoroughly evaluated.

  • Manufacturing Process Variability: Inconsistencies in the manufacturing process, such as uneven coating thickness or solvent evaporation, can lead to variable drug loading and release.

Q2: Our in vitro release assay shows a burst release of E2 followed by a slower, sustained release of SGA. How can we achieve a more synchronized release profile?

A2: A biphasic release profile is common when two APIs with different physicochemical properties are formulated in a single matrix. To achieve a more synchronized release:

  • Use of a Multilayer Patch Design: A multilayer patch can have different layers optimized for the release of each hormone.

  • Employing Rate-Controlling Membranes: A rate-controlling membrane can be incorporated into the patch design to modulate the release of the more rapidly diffusing hormone.

  • Adjusting the Formulation: Modifying the excipients, such as the type and concentration of penetration enhancers, can help to balance the release rates of the two hormones.

In Vivo Studies

Q3: In our rabbit ovulation inhibition study, we are seeing a higher than expected rate of ovulation in the treatment group. What are the potential reasons?

A3: A higher than expected ovulation rate in a preclinical study could be due to:

  • Insufficient Drug Exposure: The dose of SGA and/or E2 may be too low in the chosen animal model. It is important to conduct dose-ranging studies to establish the minimum effective dose for ovulation inhibition in the specific species being used.[8]

  • Poor Bioavailability from the Delivery System: The formulation may not be delivering the hormones effectively in vivo. This could be due to poor absorption through the skin (for a patch) or degradation at the site of administration. Pharmacokinetic studies should be conducted to determine the serum concentrations of both hormones.

  • Metabolic Differences: The animal model may metabolize the hormones differently than humans, leading to lower systemic exposure.

  • Inadequate Study Design: Ensure that the timing of drug administration and ovulation induction is appropriate for the species being studied.

Q4: We are observing significant skin irritation at the application site of our transdermal patch in our animal model. How can we address this?

A4: Skin irritation is a common challenge with transdermal delivery systems. To mitigate this:

  • Screen for Biocompatible Materials: Ensure that all components of the patch, including the adhesive and backing layer, are made from biocompatible materials.

  • Optimize the Formulation: High concentrations of certain penetration enhancers can be irritating. It may be necessary to screen different enhancers or reduce their concentration.

  • Rotate Application Sites: In longer-term studies, rotating the patch application site can help to reduce cumulative irritation.

Quantitative Data Summary

Table 1: this compound Acetate (SGA) Dose and Serum Levels for Ovulation Inhibition

Delivery SystemSGA Daily Dose/Release RateResulting Serum/Plasma Level for Ovulation InhibitionReference
Subdermal Implants45-50 mcg/day>105 pmol/L[4]
Vaginal Ring50 mcg/day~125 pmol/L[4]
Vaginal Ring75 mcg/day~200 pmol/L[4]
Vaginal Ring100 mcg/day~250 pmol/L[4]
Transdermal GelNot specified250 pmol/L[4]

Table 2: this compound Acetate (SGA) and Ethinyl Estradiol (EE) Combination in a Vaginal Ring

SGA Daily Release RateEE Daily Release RateOutcomeReference
150 mcg13 mcgApproved for contraception (Annovera™)[5]
50 mcg10 mcgEvaluated for ovulation inhibition[4]
50 mcg20 mcgEvaluated for ovulation inhibition[4]
150 mcg15 mcgEvaluated for ovulation inhibition[4]
150 mcg20 mcgEvaluated for ovulation inhibition[4]
200 mcg15 mcgEvaluated for ovulation inhibition[4]

Experimental Protocols

1. In Vitro Release Testing of a Transdermal Patch

This protocol is a general guideline and should be optimized for the specific patch formulation.

  • Apparatus: USP Apparatus 5 (Paddle over Disk) or USP Apparatus 6 (Rotating Cylinder).

  • Release Medium: Phosphate-buffered saline (PBS) at pH 7.4, maintained at 32°C ± 0.5°C to simulate skin surface temperature.

  • Procedure:

    • Cut the transdermal patch to the specified size.

    • Secure the patch to the disk or cylinder of the apparatus.

    • Immerse the disk/cylinder in the release medium and begin rotation at a specified speed (e.g., 50 rpm).

    • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw an aliquot of the release medium.

    • Replace the withdrawn volume with fresh, pre-warmed release medium.

    • Analyze the concentration of SGA and E2 in the collected samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Analysis: Plot the cumulative amount of each drug released versus time. Calculate the release rate (flux) for both SGA and E2.

2. Assessment of Ovulation Inhibition in a Rabbit Model

  • Animal Model: Mature female New Zealand White rabbits.

  • Experimental Groups:

    • Group 1: Control (placebo formulation)

    • Group 2-4: Treatment groups with different doses/ratios of SGA and E2 formulation.

  • Procedure:

    • Administer the test formulation (e.g., apply transdermal patch) to the rabbits in the treatment groups. The control group receives a placebo.

    • After a predetermined period of drug administration (e.g., 7 days), induce ovulation by administering a single intravenous injection of human chorionic gonadotropin (hCG).

    • 24-48 hours after hCG injection, euthanize the animals and perform a laparotomy.

    • Examine the ovaries for the presence of ovulation stigmata (hemorrhagic follicles or corpora lutea).

    • Collect blood samples at various time points throughout the study to determine serum concentrations of SGA, E2, and progesterone.

  • Endpoint: The primary endpoint is the number of ovulation sites on the ovaries. A significant reduction in the number of ovulation sites in the treatment groups compared to the control group indicates ovulation inhibition.

Mandatory Visualization

HPO_Axis_Contraception Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Pituitary Anterior Pituitary LH LH Pituitary->LH FSH FSH Pituitary->FSH Ovary Ovary Progesterone Progesterone Ovary->Progesterone Estrogen Estrogen Ovary->Estrogen Follicle Follicular Development Ovary->Follicle SGA_E2 This compound Acetate (SGA) + Estradiol (E2) SGA_E2->Hypothalamus - (Negative Feedback) SGA_E2->Pituitary - (Negative Feedback) GnRH->Pituitary + LH->Ovary + Ovulation Ovulation LH->Ovulation LH Surge FSH->Ovary + Progesterone->Hypothalamus - Estrogen->Hypothalamus - Estrogen->Pituitary - Follicle->Estrogen

Caption: Mechanism of contraceptive action on the HPO axis.

Experimental_Workflow Formulation Formulation Development (SGA/E2 Ratio Optimization) InVitro In Vitro Release Testing Formulation->InVitro InVitro->Formulation Feedback for Optimization PK_Studies Pharmacokinetic Studies (Animal Model) InVitro->PK_Studies Efficacy_Studies Efficacy Studies (Ovulation Inhibition) PK_Studies->Efficacy_Studies Efficacy_Studies->Formulation Feedback on Efficacy Toxicity Toxicology Studies Efficacy_Studies->Toxicity Clinical_Trials Clinical Trials Toxicity->Clinical_Trials

Caption: Preclinical development workflow for SGA/E2 combinations.

References

Validation & Comparative

A Comparative Analysis of Segesterone Acetate and Other Progestins for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of segesterone acetate (Nestorone®) and other prominent progestins. This document provides a comprehensive overview of their performance, supported by experimental data, to inform future research and development in hormonal therapeutics.

This compound acetate (SA) is a potent, non-androgenic 19-norprogesterone derivative that exhibits high selectivity for the progesterone receptor.[1][2] Unlike many other progestins, it is not orally active and is therefore utilized in non-oral delivery systems such as vaginal rings and implants.[2] This guide will compare the key performance indicators of this compound acetate with other progestins, including levonorgestrel, etonogestrel, drospirenone, and others, focusing on receptor binding affinity, contraceptive efficacy, and clinical outcomes.

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound acetate and a selection of other progestins, facilitating a direct comparison of their biochemical and clinical properties.

Table 1: Progesterone and Androgen Receptor Binding Affinity

The relative binding affinity (RBA) of a progestin for the progesterone receptor (PR) is a primary determinant of its progestational activity, while its affinity for the androgen receptor (AR) indicates its potential for androgenic side effects. A higher PR affinity suggests greater potency, while a lower AR affinity is generally desirable to minimize androgen-related adverse effects.

ProgestinProgesterone Receptor (PR) Relative Binding Affinity (%)Androgen Receptor (AR) Relative Binding Affinity (%)
This compound Acetate 272 [3]<0.2 [4]
Levonorgestrel32358
Etonogestrel (3-keto-desogestrel)~900 (relative to progesterone)[5]11.8 - 22.0 (relative to DHT)[5]
DrospirenoneHigh (comparable to progesterone)[6][7]Anti-androgenic[6]
Nomegestrol Acetate72 - 92 (relative to progesterone)[8]42 (relative to metribolone)[9]
Medroxyprogesterone Acetate--
Norethindrone Acetate-Similar to DHT[10]
Cyproterone Acetate-High (Antagonist)[4][11][12]
Dienogest10 (relative to progesterone)[13]Antagonistic (EC50 = 420.6 or 775.0 nM)[14][15]
GestodeneHigh[1][16]Marked binding[1][16]

Data is compiled from multiple sources and methodologies may vary. Direct comparison should be made with caution.

Table 2: Contraceptive Efficacy and Clinical Outcomes

The Pearl Index is a common measure of contraceptive efficacy, representing the number of unintended pregnancies per 100 woman-years of use. Lower values indicate higher efficacy. This table also includes key clinical considerations such as the risk of venous thromboembolism (VTE) and the incidence of breakthrough bleeding.

Contraceptive MethodActive ProgestinPearl Index (Typical Use)Notable Clinical Outcomes
This compound Acetate/Ethinyl Estradiol Vaginal System (Annovera) This compound Acetate 2.98 [17][18][19]VTE Risk: Estimated rate of 24 cases per 10,000 woman-years (further study needed).[20] Breakthrough Bleeding: 5-10% of women experienced unscheduled bleeding per 28-day cycle.[6]
Etonogestrel/Ethinyl Estradiol Vaginal Ring (NuvaRing)Etonogestrel0.4 - 0.65[21]Expulsion Rate: 6.3%[22]
Combined Oral ContraceptiveLevonorgestrel0.1 - 0.9[2][21][23]-
Combined Oral ContraceptiveDrospirenone0.23 - 4.0[24][25][26][27]VTE Risk: May be higher than with levonorgestrel-containing COCs.
Combined Oral ContraceptiveDesogestrel-Contraceptive Efficacy: Higher than levonorgestrel.[28]
Combined Oral ContraceptiveGestodene-Bleeding Control: Lowest incidence of breakthrough and irregular bleeding compared to DSG, DRSP, and LNG.[28]
Combined Oral ContraceptiveDienogest~0.2[29]Androgenic Symptoms: Improved with dienogest-containing COC.[29]

Pearl Index values can vary based on study design and population.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of progestins.

Progesterone Receptor Competitive Binding Assay

This protocol outlines a whole-cell competitive binding assay to determine the relative binding affinity of a test compound for the progesterone receptor.

1. Cell Culture and Preparation:

  • Human breast cancer cell lines (e.g., T47D or MCF-7), which endogenously express the progesterone receptor, are cultured in appropriate media supplemented with fetal bovine serum.
  • Cells are harvested and washed with a serum-free medium.
  • A cell suspension is prepared at a concentration of 1-2 x 10^6 cells/mL in a binding buffer (e.g., Tris-HCl with molybdate and protease inhibitors).

2. Competitive Binding Reaction:

  • A constant concentration of a radiolabeled progestin (e.g., [³H]-Promegestone or [³H]-R5020) is used as the tracer.
  • Increasing concentrations of the unlabeled test compound (e.g., this compound acetate) and a reference compound (e.g., unlabeled progesterone) are added to separate assay tubes.
  • The cell suspension is added to each tube.
  • For non-specific binding determination, a parallel set of tubes is prepared with a high concentration of the unlabeled reference compound.

3. Incubation and Separation:

  • The reaction mixtures are incubated at a controlled temperature (e.g., 4°C) for a sufficient period to reach equilibrium (e.g., 18-24 hours).
  • Bound and free radioligand are separated by rapid filtration through glass fiber filters.
  • The filters are washed with ice-cold binding buffer to remove unbound radioligand.

4. Data Analysis:

  • The radioactivity retained on the filters is quantified using a scintillation counter.
  • Specific binding is calculated by subtracting non-specific binding from total binding.
  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
  • The relative binding affinity (RBA) is calculated as: (IC50 of reference compound / IC50 of test compound) x 100.

Signaling Pathways

Progestins exert their effects through both classical genomic and rapid non-genomic signaling pathways. Understanding these pathways is essential for predicting the full spectrum of a progestin's biological activity.

Classical Genomic Signaling Pathway of Progestins

The classical pathway involves the binding of the progestin to the intracellular progesterone receptor, which then acts as a ligand-activated transcription factor to regulate gene expression.

Progestin_Genomic_Signaling Progestin Progestin (e.g., this compound Acetate) PR_complex Inactive PR Complex (with HSPs) Progestin->PR_complex Binds PR_active Active PR Dimer PR_complex->PR_active Conformational Change, Dimerization, HSP Dissociation PRE Progesterone Response Element (PRE) on DNA PR_active->PRE Binds Transcription Gene Transcription PRE->Transcription Recruits Coactivators Response Biological Response (e.g., Ovulation Inhibition) Transcription->Response

Caption: Simplified diagram of the classical genomic progesterone receptor signaling pathway.

Non-Genomic Signaling Pathways of Progestins

Progestins can also initiate rapid signaling events at the cell membrane or in the cytoplasm, independent of gene transcription. These pathways often involve the activation of protein kinases.

Progestin_NonGenomic_Signaling Progestin Progestin Membrane_PR Membrane Progesterone Receptor (mPR) Progestin->Membrane_PR G_Protein G-Protein Membrane_PR->G_Protein Activates Src_Kinase Src Kinase G_Protein->Src_Kinase Activates MAPK_Cascade MAPK Cascade (e.g., ERK1/2) Src_Kinase->MAPK_Cascade Activates Cellular_Response Rapid Cellular Response MAPK_Cascade->Cellular_Response

Caption: Overview of a non-genomic progestin signaling pathway involving membrane receptors.

Conclusion

This compound acetate stands out as a highly potent and selective progestin with a favorable safety profile, particularly concerning its lack of androgenic activity. Its unique pharmacokinetic profile necessitates non-oral administration, which has led to the development of long-acting contraceptive methods like the vaginal system. While its contraceptive efficacy is comparable to other combined hormonal contraceptives, ongoing research will further elucidate its long-term safety profile, particularly regarding VTE risk. The data and experimental frameworks presented in this guide are intended to serve as a valuable resource for the continued evaluation and development of this compound acetate and other novel progestins in the field of hormonal therapy.

References

Segesterone Acetate: A Comparative Analysis of Contraceptive Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the contraceptive efficacy of segesterone acetate with other commonly used progestins. The information is compiled from clinical trial data and peer-reviewed literature to offer an objective analysis for research and development purposes.

Comparative Contraceptive Efficacy

The contraceptive efficacy of hormonal methods is most commonly reported using the Pearl Index, which represents the number of unintended pregnancies per 100 woman-years of use. A lower Pearl Index indicates higher contraceptive efficacy. The following tables summarize the reported Pearl Indices for this compound acetate and other selected progestin-containing contraceptives.

Contraceptive MethodProgestinEstrogen ComponentPearl Index (Typical Use)Pearl Index (Perfect Use)Citations
Vaginal Rings
Annovera™This compound AcetateEthinyl Estradiol2.98-[1][2]
NuvaRing®EtonogestrelEthinyl Estradiol1.280.65[3][4][5]
Intrauterine Devices (IUDs)
Mirena®LevonorgestrelNone0.28 (years 6-8)-[6]
Implants
Nexplanon®/Implanon®EtonogestrelNone0.380.0[7][8]
Progestin-Only Pills (POPs)
VariousLevonorgestrelNone~2.0 (median)~1.05 (median)[9]
VariousNorgestrelNone2.2-
VariousDesogestrel, DrospirenoneNone1.63 (median, incl. newer POPs)0.97 (median, incl. newer POPs)[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the experimental protocols for the pivotal Phase 3 trials of the this compound acetate-containing vaginal ring (Annovera™) and a comparator, the etonogestrel-containing vaginal ring (NuvaRing®).

This compound Acetate/Ethinyl Estradiol Vaginal System (Annovera™)
  • Study Design: Two identically designed, multicenter, open-label, single-arm, Phase 3 trials were conducted to evaluate the contraceptive efficacy and safety of the this compound acetate/ethinyl estradiol vaginal system.[1] One study was conducted in the U.S. and the other included sites in the U.S. and internationally.[10]

  • Participants: Healthy, sexually active, non-pregnant, non-sterilized women aged 18-40 years with normal menstrual cycles were enrolled.[1][6] Women with a Body Mass Index (BMI) greater than 29 kg/m ² were excluded from the latter part of the trials.[6]

  • Intervention: Participants used the this compound acetate/ethinyl estradiol vaginal system for up to 13 menstrual cycles.[1][2] The ring was used in a 21-days-in, 7-days-out regimen.[11]

  • Primary Outcome: The primary efficacy outcome was the Pearl Index, calculated for women aged 35 years and younger, excluding cycles where backup contraception was used.[1]

  • Data Collection: Participants used daily paper diaries to record the use of the vaginal system.[1]

Etonogestrel/Ethinyl Estradiol Vaginal Ring (NuvaRing®)
  • Study Design: Two large, multicenter, open-label, non-comparative, 13-cycle efficacy and safety studies were conducted.[12]

  • Participants: Generally healthy women aged 18 to 41 seeking contraception were enrolled.[12]

  • Intervention: Participants used the etonogestrel/ethinyl estradiol vaginal ring for 13 cycles, with each cycle consisting of three weeks of ring use followed by a one-week ring-free period.[12]

  • Primary Outcome: The primary efficacy endpoint was the pregnancy rate, calculated as the Pearl Index.[12]

  • Data Analysis: Data from the two pivotal studies were analyzed separately and also pooled for a combined analysis.[12]

Mechanism of Action and Signaling Pathway

This compound acetate, like other progestins, prevents pregnancy primarily by suppressing ovulation.[6] This is achieved through its action on the hypothalamic-pituitary-gonadal (HPG) axis. This compound acetate is a potent agonist of the progesterone receptor, with a binding affinity higher than that of natural progesterone.[3]

The binding of this compound acetate to progesterone receptors in the hypothalamus is believed to decrease the pulse frequency of gonadotropin-releasing hormone (GnRH). This, in turn, suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. The inhibition of the mid-cycle LH surge is the key event that prevents follicular rupture and the release of an egg (ovulation).

Segesterone_Acetate_Pathway cluster_ovary Ovary GnRH_Neuron GnRH Neuron GnRH GnRH GnRH_Neuron->GnRH Releases Gonadotrope Gonadotrope Cell LH LH Gonadotrope->LH Releases FSH FSH Gonadotrope->FSH Releases Ovary Ovary Follicle Follicle Development Ovary->Follicle Ovulation Ovulation Follicle->Ovulation Leads to SA This compound Acetate PR Progesterone Receptor SA->PR PR->GnRH_Neuron Inhibits GnRH->Gonadotrope Stimulates LH->Ovary Stimulates LH->Ovulation LH Surge Triggers FSH->Ovary Stimulates

Caption: Signaling pathway of this compound acetate in ovulation inhibition.

References

A Preclinical Comparative Analysis of Segesterone Acetate and Levonorgestrel

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of progestin development, segesterone acetate (Nestorone®) and levonorgestrel represent two distinct generations of synthetic progestogens. This compound acetate is a newer, potent 19-norprogesterone derivative, while levonorgestrel is a well-established second-generation progestin widely used in contraception. This guide provides a detailed preclinical comparison of these two compounds, focusing on their pharmacodynamics, pharmacokinetics, and safety profiles, supported by available experimental data to inform researchers and drug development professionals.

Pharmacodynamic Profile: Receptor Binding and Activity

A key differentiator between this compound acetate and levonorgestrel lies in their receptor binding profiles. This compound acetate exhibits high selectivity for the progesterone receptor (PR), with minimal affinity for other steroid hormone receptors.[1][2] This specificity suggests a lower potential for off-target effects. In contrast, levonorgestrel, in addition to its progestational activity, displays notable binding to the androgen receptor (AR), contributing to its androgenic effects.[3][4]

Experimental Protocol: Receptor Binding Affinity Assays

Competitive whole-cell binding assays are commonly employed to determine the binding affinities of compounds for steroid receptors. In a typical protocol, cells (e.g., COS-1 or MCF-7) are engineered to express the human receptor of interest (e.g., PR, AR, ERα).[4][5] These cells are then incubated with a radiolabeled ligand for that receptor in the presence of varying concentrations of the test compound (this compound acetate or levonorgestrel). The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the relative binding affinity (RBA) or the half-maximal inhibitory concentration (IC50) can be calculated. The results are often expressed relative to a reference compound (e.g., progesterone for PR).

Table 1: Comparative Receptor Binding Affinity

ReceptorThis compound Acetate (Relative Binding Affinity %)Levonorgestrel (Relative Binding Affinity %)Reference Compound
Progesterone Receptor (PR)272% of progesteroneHighProgesterone
Androgen Receptor (AR)No significant bindingHighDihydrotestosterone
Estrogen Receptor (ER)No significant bindingBinds to ERαEstradiol
Glucocorticoid Receptor (GR)Binds, but no glucocorticoid-related effects at therapeutic dosesHigh affinityDexamethasone
Mineralocorticoid Receptor (MR)Significantly less potent antagonist than spironolactoneMore potent antagonist than spironolactoneSpironolactone

Note: Specific quantitative RBA values for levonorgestrel can vary between studies. The table reflects the general findings.[1][2][4][6][7]

Signaling Pathway: Progesterone Receptor Action

Both this compound acetate and levonorgestrel exert their primary contraceptive effect by acting as agonists at the progesterone receptor. This activation mimics the effects of natural progesterone, leading to the inhibition of ovulation, thickening of cervical mucus, and alterations to the endometrium that are unfavorable for implantation.

Progesterone_Receptor_Pathway cluster_cell Target Cell cluster_nucleus Nucleus Progestin This compound Acetate or Levonorgestrel PR Progesterone Receptor (PR) Progestin->PR Binds PR_Complex PR-Progestin Complex HSP Heat Shock Proteins PR_Complex->HSP Dissociation Dimer Dimerized Complex PR_Complex->Dimer Dimerization PRE Progesterone Response Element (PRE) Dimer->PRE Binds to DNA Transcription Modulation of Gene Transcription PRE->Transcription Biological_Effects Biological Effects (e.g., Ovulation Inhibition) Transcription->Biological_Effects

Progesterone Receptor Signaling Pathway
Pharmacokinetic Properties

The pharmacokinetic profiles of this compound acetate and levonorgestrel dictate their routes of administration and clinical use.

Experimental Workflow: Preclinical Pharmacokinetic Study

A typical preclinical pharmacokinetic study involves administering the compound to an animal model (e.g., rats, monkeys) via different routes (e.g., oral, intravenous, subcutaneous).[8] Blood samples are collected at various time points and analyzed using methods like gas chromatography-mass spectrometry to determine the plasma concentration of the drug over time. From these concentration-time profiles, key pharmacokinetic parameters are calculated.

PK_Workflow cluster_study Pharmacokinetic Study Workflow Dosing Drug Administration (e.g., Oral, IV, SC) to Animal Models Sampling Serial Blood Sampling Dosing->Sampling Analysis Plasma Concentration Analysis (e.g., GC-MS) Sampling->Analysis Calculation Calculation of Pharmacokinetic Parameters Analysis->Calculation Parameters Parameters: - Bioavailability - Half-life (t½) - Clearance (CL) - Volume of Distribution (Vd) Calculation->Parameters

Preclinical Pharmacokinetic Study Workflow

Table 2: Comparative Pharmacokinetic Parameters

ParameterThis compound AcetateLevonorgestrel
Oral Bioavailability Low (~10%)[1]High (85-100%)[9][10]
Protein Binding ~95% (to albumin, not SHBG)[1]~98% (to albumin and SHBG)[9][10]
Metabolism Rapid hepatic metabolism (hydroxylation, reduction)[1]Hepatic metabolism (reduction, hydroxylation, conjugation)[9]
Elimination Half-life Varies by administration route (e.g., 4.5 hours for vaginal ring)[1]~24-32 hours (oral)[11][10]
Primary Route of Excretion Feces (in rats)[12]Urine (~45%) and Feces (~32%)[9][13]
Preclinical Safety and Toxicology

Preclinical safety studies are crucial for identifying potential toxicities. These studies typically involve administering a range of doses, including supratherapeutic doses, to animal models over different durations.

Experimental Protocol: Chronic Toxicity Study

In a chronic toxicity study, the drug is administered daily to two species (one rodent, one non-rodent) for an extended period (e.g., up to 1 year in rats, 7 years in dogs for levonorgestrel).[8] The animals are monitored for clinical signs of toxicity, and at the end of the study, a comprehensive pathological examination is performed to assess any effects on organs and tissues.

For this compound acetate, preclinical toxicology studies supported its development, with No Observed Adverse Effect Levels (NOAELs) established in species like mice.[14] For levonorgestrel, extensive toxicological studies have demonstrated its general non-toxicity, even at high doses, with a profile similar to other progestins used in oral contraceptives.[8][15] No teratogenic or mutagenic potential has been detected for levonorgestrel in preclinical studies.[16]

Table 3: Comparative Preclinical Safety Findings

AspectThis compound AcetateLevonorgestrel
General Toxicity Well-tolerated in preclinical studies.[14]Generally non-toxic, even at high doses over short periods.[8][15]
Carcinogenicity No major concerns identified in preclinical development.Carcinogenic potential not detected in long-term animal studies with doses higher than human use.[16]
Mutagenicity Not reported to be mutagenic.Not mutagenic.[16]
Teratogenicity Not reported to be teratogenic.No evidence of teratogenicity in animal studies.[8][16]
Key Findings in Animal Models Dose-dependent increases in uterine weight (progestational effect).[12]In dogs, decreased organ weights for ovary, uterus, prostate, and testes were observed, consistent with its hormonal action.[17]

Conclusion

This compound acetate and levonorgestrel present distinct preclinical profiles. This compound acetate's high potency and selectivity for the progesterone receptor, coupled with its lack of androgenic activity, make it a highly targeted progestin.[2][18] However, its low oral bioavailability necessitates non-oral routes of administration.[1][12] Levonorgestrel, while also a potent progestin, exhibits significant androgenic activity due to its binding to the androgen receptor.[3][4] Its high oral bioavailability has contributed to its widespread use in oral contraceptives for decades.[9] Both compounds have demonstrated a favorable safety profile in preclinical studies, consistent with their progestational mechanism of action.[8][14][16] This comparative analysis provides a foundational understanding for researchers engaged in the development and evaluation of new progestational agents.

References

A Comparative Guide to Segesterone Acetate and Other Progestins in Contraception

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the clinical trial data for segesterone acetate, a novel progestin, against two widely used progestins: etonogestrel and levonorgestrel. The information is intended to support research, development, and clinical decision-making in the field of hormonal contraception.

Executive Summary

This compound acetate, available in the Annovera® contraceptive vaginal system, demonstrates comparable contraceptive efficacy to established progestins like etonogestrel and levonorgestrel. Its unique pharmacological profile, characterized by high progestational activity and a lack of androgenic effects, presents a valuable alternative in hormonal contraception. This guide outlines the comparative efficacy, safety, and pharmacokinetic data from clinical trials, along with the methodologies employed in these studies.

Comparative Clinical Trial Data

The following tables summarize the key performance indicators for this compound acetate, etonogestrel, and levonorgestrel based on data from their respective clinical trials and prescribing information.

Table 1: Contraceptive Efficacy
ProgestinProduct Formulation(s)Pearl Index (Pregnancies per 100 woman-years)Key Clinical Trial(s)
This compound Acetate Annovera® (vaginal system)2.98Two multicenter, open-label, single-arm, phase 3 trials
Etonogestrel Nexplanon®/Implanon® (subdermal implant)0.38Integrated analysis of 11 international clinical trials
Levonorgestrel Various (combined oral contraceptives)3.19Multicenter, open-label, phase 3, single-arm study of an extended-regimen oral contraceptive
Table 2: Safety and Tolerability - Common Adverse Events (>5% incidence)
Adverse EventThis compound Acetate (Annovera®) (%)Etonogestrel (Nexplanon®/Implanon®) (%)Levonorgestrel (Oral Contraceptive) (%)
Headache2615.5Not specified in detail in the provided search results
Nausea18Not specified in detail in the provided search resultsNot specified in detail in the provided search results
Vaginal Discharge/Vulvovaginal Mycotic Infection10Not specified in detail in the provided search resultsNot specified in detail in the provided search results
Abdominal Pain105.2Not specified in detail in the provided search results
Weight GainNot specified in detail in the provided search results12.0Not specified in detail in the provided search results
AcneNot specified in detail in the provided search results11.8Not specified in detail in the provided search results
Breast Pain/TendernessNot specified in detail in the provided search results10.2Not specified in detail in the provided search results
Emotional Lability/DepressionNot specified in detail in the provided search results5.8 (emotional lability), 1.0 (discontinuation due to depression)Not specified in detail in the provided search results
Irregular Bleeding5-10 (unscheduled bleeding per cycle)Changes in bleeding pattern were common, but no single pattern predominatedNot specified in detail in the provided search results
Table 3: Pharmacokinetic Parameters
ParameterThis compound Acetate (Annovera®)Etonogestrel (from Nexplanon®)Levonorgestrel (Oral)
Bioavailability High (vaginal absorption)~100%~100%
Time to Maximum Concentration (Tmax) Not specified in detail in the provided search results1 to 13 days1.6 ± 0.9 hours (single dose)
Maximum Concentration (Cmax) Not specified in detail in the provided search results781–894 pg/mL (initial peak)2.8 ± 0.9 ng/mL (single dose)
Elimination Half-Life Not specified in detail in the provided search results25 to 29 hours~22 hours
Protein Binding High≥98%~55% to SHBG, ~43.6% to albumin

Experimental Protocols

The clinical trials for this compound acetate, etonogestrel, and levonorgestrel-containing contraceptives employed rigorous methodologies to assess their efficacy, safety, and pharmacokinetics. Below are summaries of the key experimental protocols.

Ovulation Inhibition Assessment

A primary mechanism of action for hormonal contraceptives is the inhibition of ovulation. Clinical trials for these progestins typically assess this through:

  • Hormonal Monitoring: Serial measurements of serum levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), estradiol, and progesterone are conducted to detect the LH surge and subsequent progesterone rise indicative of ovulation.

  • Follicular Development Tracking: Transvaginal ultrasonography is used to monitor the growth of ovarian follicles. The absence of a dominant follicle and subsequent rupture is a key indicator of anovulation.

  • Hoogland Score: This is a composite score that combines follicular diameter and serum progesterone and estradiol levels to determine the occurrence of ovulation. A lower Hoogland score indicates more effective ovulation suppression. For instance, ovulation is often defined as follicle rupture followed by a progesterone concentration > 5 nmol/L.

Bleeding Pattern Analysis

Changes in bleeding patterns are a common effect of hormonal contraceptives and a key factor in patient adherence. The methodology for analyzing bleeding patterns in clinical trials is standardized to allow for objective comparison:

  • Participant Diaries: Study participants are provided with daily diaries to record the presence and intensity of any vaginal bleeding or spotting.

  • Reference Periods: Data from these diaries are typically analyzed in 90-day reference periods.

  • Bleeding and Spotting Definitions:

    • Bleeding: Defined as any bloody vaginal discharge that requires more than one sanitary pad or tampon per day.

    • Spotting: Any bloody vaginal discharge that requires at most one sanitary pad or tampon per day.

  • Analysis of Bleeding Episodes: The number of bleeding/spotting days, the number of bleeding/spotting episodes, and the length of the longest bleeding/spotting-free interval are calculated for each reference period.

Pharmacokinetic Analysis

Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion of the progestins. The typical protocol for these studies includes:

  • Study Population: Healthy, reproductive-age women with a normal body mass index are typically enrolled.

  • Dosing and Sampling:

    • For oral contraceptives, participants take a single tablet, and blood samples are collected at predetermined time points (e.g., pre-dose, and at multiple intervals post-dose) to capture the full pharmacokinetic profile.

    • For long-acting formulations like implants and vaginal rings, blood samples are collected at various time points over the duration of use to assess steady-state concentrations and release kinetics.

  • Bioanalytical Method: The concentrations of the progestin and its metabolites in plasma or serum are quantified using a validated, high-sensitivity analytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method ensures accurate measurement of low drug concentrations.

Visualizations

Progestin Signaling Pathway

G cluster_0 Systemic Circulation cluster_1 Target Cell Progestin This compound Acetate / Etonogestrel / Levonorgestrel Progestin_Cell Progestin Progestin->Progestin_Cell Diffusion PR Progesterone Receptor (PR) PR_Complex Progestin-PR Complex PR->PR_Complex Binding HSP Heat Shock Proteins HSP->PR Progestin_Cell->PR Progestin_Cell->PR_Complex DNA DNA (Hormone Response Element) PR_Complex->DNA Transcription Regulation mRNA mRNA DNA->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Cellular_Response Cellular Response (e.g., Ovulation Inhibition) Protein->Cellular_Response

Caption: Progestin signaling pathway leading to ovulation inhibition.

Experimental Workflow for Pharmacokinetic Study

G cluster_0 Phase 1: Screening & Enrollment cluster_1 Phase 2: Dosing & Sampling cluster_2 Phase 3: Bioanalysis cluster_3 Phase 4: Data Analysis Screening Screening of Healthy Female Volunteers Informed_Consent Informed Consent Screening->Informed_Consent Enrollment Enrollment Informed_Consent->Enrollment Dosing Drug Administration (Oral, Vaginal, or Implant) Enrollment->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma/Serum Separation Blood_Sampling->Sample_Processing LC_MS LC-MS/MS Analysis Sample_Processing->LC_MS PK_Modeling Pharmacokinetic Modeling LC_MS->PK_Modeling Data_Interpretation Data Interpretation & Reporting PK_Modeling->Data_Interpretation

Caption: Generalized workflow for a clinical pharmacokinetic study.

Logical Relationship of Contraceptive Efficacy Assessment

G cluster_0 Primary Endpoint cluster_1 Data Collection cluster_2 Influencing Factors Pregnancy_Rate Pregnancy Rate (Pearl Index) Participant_Diaries Participant Diaries (Coitus, Contraceptive Use) Participant_Diaries->Pregnancy_Rate Pregnancy_Tests Scheduled Pregnancy Tests Pregnancy_Tests->Pregnancy_Rate Adherence Method Adherence Adherence->Pregnancy_Rate Ovulation_Inhibition Ovulation Inhibition Ovulation_Inhibition->Pregnancy_Rate Other_Mechanisms Other Contraceptive Mechanisms (e.g., Cervical Mucus Thickening) Other_Mechanisms->Pregnancy_Rate

Caption: Logical relationship of factors in contraceptive efficacy assessment.

A Comparative Guide to the Cross-Validation of Analytical Methods for Segesterone Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of segesterone acetate (Nestorone®), a potent progestin used in contraceptive formulations. The focus is on the principles and practices of cross-validating these methods to ensure data integrity and consistency across different analytical platforms and laboratories. This is particularly critical in drug development, from preclinical toxicokinetic studies to late-phase clinical trials, where different analytical techniques may be employed.

Introduction to Analytical Methods for this compound Acetate

The primary analytical methods for the quantification of this compound acetate and other steroid hormones in biological matrices are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometric (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). While HPLC-UV methods are robust and widely available, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalytical applications due to its superior sensitivity and specificity. GC-MS is also a powerful technique, though it often requires derivatization of the analyte.[1][2][3]

Cross-validation is the process of demonstrating that two or more distinct analytical methods or the same method used in different laboratories can produce comparable and reliable data for a specific analyte.[4] According to the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), cross-validation is essential when data from different methods or laboratories are combined or compared to support regulatory submissions.[4][5]

Comparative Overview of Analytical Techniques

The choice of analytical technique depends on the required sensitivity, specificity, sample matrix, and throughput.

  • High-Performance Liquid Chromatography (HPLC): Often coupled with a UV detector, HPLC is a robust and cost-effective method for quantifying pharmaceutical ingredients. However, its sensitivity and specificity can be limited, especially in complex biological matrices where interferences are common.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity, making it ideal for measuring low concentrations of drugs and their metabolites in biological fluids.[7][8] It is the preferred method for bioanalytical studies due to its ability to minimize matrix effects and provide structural confirmation of the analyte.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high chromatographic resolution and sensitivity.[3] However, it often requires a derivatization step to improve the volatility and thermal stability of steroid hormones, which can add complexity to the sample preparation process.[1][2]

A comparison of the general performance characteristics of these methods for steroid analysis is presented below.

FeatureHPLC-UVLC-MS/MSGC-MS
Sensitivity ModerateHigh to Very HighHigh
Specificity Moderate to HighVery HighVery High
Sample Preparation Relatively SimpleModerate (e.g., LLE, SPE)Complex (often requires derivatization)
Throughput HighHighLow to Moderate
Cost LowHighModerate to High

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC and LC-MS/MS methods for this compound acetate and similar progestins.

1. RP-HPLC Method for this compound Acetate in Combination with Ethinyl Estradiol

This method is adapted from validated procedures for the simultaneous estimation of this compound acetate and ethinyl estradiol in pharmaceutical dosage forms.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Phenomenex C18 (150 x 4.6 mm, 5µm).[7]

  • Mobile Phase: A mixture of water and acetonitrile (45:55% v/v).[7]

  • Flow Rate: 0.7 ml/min.[7]

  • Detection Wavelength: 260 nm.[7]

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • For pharmaceutical formulations, dissolve the sample in the mobile phase to achieve a target concentration.

    • Filter the sample solution through a 0.45 µm filter before injection.

2. LC-MS/MS Method for this compound Acetate in Human Serum

This protocol is based on a validated method for the simultaneous quantification of this compound acetate and endogenous steroid hormones in human serum.[9]

  • Instrumentation: LC-MS/MS system (e.g., ABI/Sciex 4000QTrap with a Shimadzu 20 Series HPLC).[10]

  • Column: Zorbax XDB-C8, 4.6 × 150 mm, 5 µm with a matching guard column.[10]

  • Mobile Phase:

    • A: 0.1% formic acid in water.[10]

    • B: Methanol.[10]

  • Gradient: 60% B for 1 min, linear to 90% B over 8 min, wash at 90% B for 4 min, and re-equilibrate at 60% B for 4 min.[10]

  • Flow Rate: 0.8 mL/min.[10]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

  • Sample Preparation (Liquid-Liquid Extraction):

    • Spike serum samples with an appropriate internal standard (e.g., a deuterated analog of this compound acetate).

    • Extract the analytes with a suitable organic solvent (e.g., n-hexane or a mixture of hexane and ethyl acetate).[7]

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase before injection.

Quantitative Data Presentation

The following tables summarize the performance characteristics of representative analytical methods for this compound acetate and other progestins. This data is essential for comparing method performance and for establishing acceptance criteria during cross-validation.

Table 1: Performance of an RP-HPLC Method for this compound Acetate

ParameterThis compound AcetateEthinyl EstradiolReference
Linearity Range 25.75-154.5 µg/ml4.35-26.1 µg/ml[11]
Correlation Coefficient (r²) >0.999>0.999[11]
% Recovery (Accuracy) 99.91%98.61%[11]
% RSD (Precision) 0.9%0.7%[7]
LOD 0.11 µg/ml0.05 µg/ml[11]
LOQ 0.32 µg/ml0.15 µg/ml[11]

Table 2: Performance of an LC-MS/MS Method for this compound Acetate in Human Serum

ParameterThis compound AcetateEstradiolProgesteroneEstroneReference
Assay Range 10 pg/mL - 10 ng/mL10 pg/mL - 10 ng/mL10 pg/mL - 10 ng/mL10 pg/mL - 10 ng/mL[9]
LLOQ 10 pg/mL10 pg/mL10 pg/mL10 pg/mL[9]
Accuracy 87.0% – 110.8%87.0% – 110.8%87.0% – 110.8%87.0% – 110.8%[9]
Intra-assay Precision (%CV) < 14.0%< 14.0%< 14.0%< 14.0%[9]
Inter-assay Precision (%CV) < 14.5%< 14.5%< 14.5%< 14.5%[9]
Recovery 83.5%92.8%84.4%93.1%[9]

Cross-Validation Workflow

The cross-validation of analytical methods is a systematic process to ensure that data generated by different methods or in different laboratories are comparable. The following workflow outlines the key steps involved.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_reporting Reporting Phase Define_Purpose Define Purpose and Scope (e.g., comparing HPLC and LC-MS/MS) Select_Methods Select Validated Analytical Methods Define_Purpose->Select_Methods Set_Criteria Establish Acceptance Criteria (based on FDA/ICH guidelines) Select_Methods->Set_Criteria Prepare_Samples Prepare QC and Study Samples Set_Criteria->Prepare_Samples Analyze_A Analyze Samples with Method A Prepare_Samples->Analyze_A Analyze_B Analyze Samples with Method B Prepare_Samples->Analyze_B Collect_Data Collect and Tabulate Data Analyze_A->Collect_Data Analyze_B->Collect_Data Statistical_Analysis Perform Statistical Analysis (e.g., Bland-Altman plot, Deming regression) Collect_Data->Statistical_Analysis Compare_Results Compare Results Against Acceptance Criteria Statistical_Analysis->Compare_Results Documentation Document Cross-Validation Results and Conclusions Compare_Results->Documentation

References

Comparative Binding Affinity of Synthetic Progestins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the binding affinities of various synthetic progestins to the progesterone receptor (PR) and other key steroid receptors. The information is intended for researchers, scientists, and drug development professionals working in endocrinology and related fields. Synthetic progestins are compounds designed to mimic the effects of endogenous progesterone by binding to the progesterone receptor.[1] However, many also exhibit cross-reactivity with other steroid receptors, such as the androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), leading to potential off-target effects.[1][2] Understanding these binding profiles is crucial for the development of more selective and effective therapeutic agents.

Data Presentation: Relative Binding Affinities

The following table summarizes the relative binding affinities (RBA) of several common synthetic progestins to the human progesterone receptor (PR), androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). The RBA values are expressed as a percentage relative to a reference compound (typically progesterone or a potent synthetic ligand like Org 2058 for PR, dihydrotestosterone for AR, dexamethasone for GR, and aldosterone for MR), which is set at 100%. A higher RBA value indicates a stronger binding affinity.

ProgestinProgesterone Receptor (PR) RBA (%)Androgen Receptor (AR) RBA (%)Glucocorticoid Receptor (GR) RBA (%)Mineralocorticoid Receptor (MR) RBA (%)
Progesterone100<0.1-13100
Levonorgestrel (LNG)148583[3]30-40
Medroxyprogesterone Acetate (MPA)1142642-46[4]10-20
Norethisterone (NET) / Norethindrone10048<110-20
Etonogestrel (ETG)150-3005030[3]10-20
Gestodene (GES)1901001170-80
Nestorone (NES)100-20066[3]10-20
Drospirenone (DRSP)50<1<1150-200
Nomegestrel Acetate (NoMAC)100-200<1150-60

Note: RBA values can vary between studies due to different experimental conditions, cell types, and reference compounds used. The data presented here is a synthesis from multiple sources for comparative purposes.[1][3][4][5][6]

Gestodene, levonorgestrel, and 3-ketodesogestrel (the active metabolite of desogestrel) demonstrate high affinity for the progesterone, glucocorticoid, and androgen receptors.[5] In contrast, drospirenone shows high affinity for the mineralocorticoid receptor but not for the androgen receptor.[1][6] Medroxyprogesterone acetate (MPA), etonogestrel (ETG), and nestorone (NES) exhibit a greater relative binding affinity for the glucocorticoid receptor than levonorgestrel (LNG) and norethisterone (NET).[3][7]

Experimental Protocols: Competitive Binding Assay

Competitive binding assays are commonly used to determine the binding affinity of a test compound (unlabeled ligand) by measuring its ability to compete with a labeled ligand (e.g., radiolabeled or fluorescently labeled) for binding to a specific receptor.

Principle: The assay is based on the principle of competition between a labeled, high-affinity ligand and an unlabeled test compound for a limited number of receptor binding sites. The amount of labeled ligand bound to the receptor is inversely proportional to the concentration and affinity of the unlabeled test compound. By measuring the displacement of the labeled ligand at various concentrations of the test compound, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value is the concentration of the test compound that displaces 50% of the specifically bound labeled ligand and is used to calculate the binding affinity.

Methodology (Fluorescence Polarization-Based):

  • Reagent Preparation:

    • Prepare a working solution of the purified progesterone receptor ligand-binding domain (PR-LBD) in an appropriate assay buffer.

    • Prepare a working solution of a fluorescently labeled progesterone analog (tracer) in the same assay buffer.

    • Prepare serial dilutions of the unlabeled synthetic progestins (test compounds) and control compounds in DMSO, followed by a final dilution in the assay buffer. The final DMSO concentration should typically not exceed 1%.[8]

  • Assay Plate Setup:

    • Add a small volume (e.g., 5 µL) of the serially diluted test compounds, control compounds, or vehicle (buffer with the same final DMSO concentration) to the wells of a low-volume, black, 384-well microplate.[8]

    • Include control wells for "no receptor" (tracer only) and "no competitor" (tracer and receptor).[8]

  • Reaction and Incubation:

    • Prepare a premix of the PR-LBD and the fluorescent tracer in the assay buffer.

    • Add the PR-LBD/tracer premix to each well of the assay plate.

    • Gently mix the plate on a shaker for 1 minute.

    • Incubate the plate at room temperature for a period of 1 to 4 hours, protected from light.[8] The optimal incubation time should be determined empirically.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization (FP) using a compatible microplate reader. The reader measures the emission of polarized light when the sample is excited with polarized light.

    • When the fluorescent tracer is bound to the larger receptor molecule, it tumbles slowly, resulting in a high FP signal.[8] When displaced by a competitive unlabeled ligand, the smaller, free tracer tumbles faster, leading to a low FP signal.

    • The FP values are used to generate a dose-response curve by plotting the FP signal against the logarithm of the test compound concentration.

    • The IC50 value is determined from the dose-response curve, which can then be used to calculate the inhibitory constant (Ki) to express the binding affinity.

Visualizations: Workflows and Signaling Pathways

The following diagram illustrates the general workflow for a competitive binding assay used to determine the binding affinity of synthetic progestins.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Serial Dilutions of Test Progestins P2 Prepare Receptor (PR-LBD) and Fluorescent Tracer A1 Add Test Progestins to 384-well Plate P2->A1 A2 Add Receptor/Tracer Mix to Plate A1->A2 A3 Incubate at Room Temp (Protected from Light) A2->A3 D1 Measure Fluorescence Polarization (FP) A3->D1 D2 Generate Dose-Response Curve D1->D2 D3 Calculate IC50 and Binding Affinity (Ki) D2->D3

Caption: Workflow for a competitive binding assay.

Progesterone, and by extension synthetic progestins, exert their effects through both genomic and non-genomic signaling pathways.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Synthetic Progestin PR Progesterone Receptor (PR) - HSP Complex Progestin->PR mPR Membrane PR (mPR) Progestin->mPR PR_Active Activated PR (Dimerized) PR->PR_Active HSP Dissociation MAPK MAPK Pathway PRE Progesterone Response Element (PRE) PR_Active->PRE Nuclear Translocation mPR->MAPK G-Protein Coupling MAPK->PR_Active Phosphorylation Transcription Target Gene Transcription PRE->Transcription

Caption: Progesterone receptor signaling pathways.

Classical (Genomic) Pathway: As a member of the nuclear receptor family, the primary action of the progesterone receptor (PR) is to regulate the expression of target genes after binding to its cognate hormone.[9] Upon binding a progestin in the cytoplasm, the receptor undergoes a conformational change, dissociates from heat shock proteins (HSPs), dimerizes, and translocates to the nucleus.[10][11] In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[10]

Non-Genomic Pathway: Progestins can also initiate rapid signaling events from the cell membrane.[11][12] This can occur through membrane-associated progesterone receptors (mPRs) which are G-protein coupled receptors.[10][12] Activation of these receptors can lead to the rapid activation of intracellular signaling cascades, such as the MAPK pathway, influencing cellular processes independent of gene transcription.[10] There can be crosstalk between the non-genomic and genomic pathways, where cytoplasmic signaling cascades can phosphorylate and modulate the activity of the nuclear PR.[11]

References

In Vivo Performance of Segesterone Acetate Delivery Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of three distinct delivery systems for the synthetic progestin segesterone acetate (Nestorone®): subcutaneous implants, a vaginal system (Annovera®), and a transdermal gel. The information is compiled from publicly available clinical trial data and research publications to assist in evaluating the performance and characteristics of each system.

This compound acetate (SA) is a potent, non-androgenic progestin that is not orally active, necessitating alternative delivery routes. Its high affinity for the progesterone receptor makes it a suitable candidate for long-acting reversible contraception and other hormonal therapies. This guide will delve into the available in vivo data for each delivery system, focusing on pharmacokinetic profiles, efficacy, and the methodologies employed in these studies.

Quantitative Data Summary

The following tables summarize the available quantitative data for each this compound acetate delivery system. Direct comparative studies with identical protocols are limited; therefore, the data presented is from individual studies and should be interpreted with consideration of the different experimental conditions.

Table 1: Pharmacokinetic Parameters of this compound Acetate Delivery Systems

Delivery SystemActive IngredientsMean Serum Concentration of this compound AcetateTime to Steady StateKey Pharmacokinetic Findings
Subcutaneous Implant This compound Acetate112 ± 8 pmol/L (initial) to 86 ± 3 pmol/L (at 24 months)Not explicitly stated, continuous releasePlasma levels above 105 pmol/L were associated with ovulation inhibition.
Vaginal System (Annovera®) This compound Acetate (103 mg), Ethinyl Estradiol (17.4 mg)71 pmol/L (mean, after 1 year of continuous use)Approximately 4 daysBioequivalence of SA absorption was demonstrated with and without tampon co-usage (GMR for AUC of 0.98).
Transdermal Gel This compound Acetate (8 mg or 12 mg), TestosteroneNot available in reviewed sourcesNot available in reviewed sourcesEffectively suppresses serum gonadotropins and sperm concentration in men.

Table 2: Efficacy and Dosing Information

Delivery SystemIndicationDosing RegimenEfficacy
Subcutaneous Implant Female ContraceptionSingle implant releasing ~45-50 µ g/day No pregnancies reported in 1570 woman-months of use.
Vaginal System (Annovera®) Female ContraceptionOne ring used for 13 cycles (21 days in/7 days out)Pearl Index: 2.98
Transdermal Gel Male Contraception (investigational)Daily application of gel containing 8 mg or 12 mg SA with testosterone88-89% of men achieved a sperm concentration of ≤ 1 million/mL.

Experimental Protocols

Detailed methodologies are crucial for the interpretation of in vivo data. The following sections outline the typical experimental designs for assessing the performance of each this compound acetate delivery system.

Subcutaneous Implant Pharmacokinetic Study Protocol

A representative clinical trial to evaluate the pharmacokinetics of a this compound acetate subdermal implant would typically involve the following steps:

  • Subject Recruitment: Healthy, fertile women of reproductive age are recruited for the study.

  • Pre-treatment Phase: Baseline blood samples are collected to measure endogenous hormone levels.

  • Implant Insertion: A single this compound acetate implant is inserted subcutaneously, usually in the upper arm.

  • Blood Sampling: Serial blood samples are collected at predetermined intervals (e.g., twice a week initially, then at 6-month intervals) for up to the intended duration of use (e.g., 24 months).

  • Hormone Analysis: Plasma concentrations of this compound acetate, progesterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) are determined using validated immunoassays.

  • Data Analysis: Pharmacokinetic parameters such as plasma concentration over time are calculated. The relationship between this compound acetate levels and ovulation inhibition (indicated by low progesterone levels) is assessed.

Vaginal System (Annovera®) Pharmacokinetic Study Protocol (Based on NCT04272008)

The following outlines the methodology for a clinical trial (NCT04272008) evaluating the pharmacokinetics of the Annovera® vaginal system:

  • Study Design: An open-label, randomized, crossover study.

  • Participants: Healthy women aged 18-35.

  • Treatment: Participants are randomized to one of two treatment sequences, each consisting of two 28-day cycles: one cycle with the Annovera® ring alone and one cycle with the ring and concurrent tampon use.

  • Washout Period: Participants use a combined oral contraceptive for one cycle before starting the Annovera® treatment.

  • Pharmacokinetic Sampling: Serum samples are collected at multiple time points to determine the concentrations of this compound acetate and ethinyl estradiol. The primary endpoint is the area under the curve (AUC) for both hormones.

  • Bioanalytical Method: Serum concentrations of this compound acetate and ethinyl estradiol are measured using a fully validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Statistical Analysis: Bioequivalence is assessed by comparing the geometric mean ratios (GMR) of the AUCs between the two treatment arms.

Transdermal Gel Pharmacodynamic and Safety Study Protocol

A clinical trial to assess a this compound acetate transdermal gel for male contraception would typically follow this structure:

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: Healthy men with normal baseline sperm concentrations.

  • Treatment Groups: Participants are randomized to receive a daily transdermal gel containing:

    • Testosterone plus a placebo gel.

    • Testosterone plus a this compound acetate gel (e.g., 8 mg or 12 mg).

  • Duration: Daily application for a specified period (e.g., 20-24 weeks).

  • Primary Endpoints:

    • Sperm concentration, with a target of ≤ 1 million/mL.

    • Serum concentrations of LH, FSH, and testosterone.

  • Safety Monitoring: Monitoring for adverse events, including skin irritation at the application site.

  • Hormone Analysis: Serum hormone levels are measured at baseline and throughout the treatment period.

  • Semen Analysis: Semen samples are collected periodically to assess sperm concentration, motility, and morphology.

Mandatory Visualizations

This compound Acetate Signaling Pathway

This compound acetate, as a progestin, primarily exerts its effects by binding to and activating the progesterone receptor (PR). This interaction initiates a signaling cascade that ultimately modulates gene expression in target tissues, leading to its contraceptive and therapeutic effects. The primary mechanism of action for contraception is the suppression of the hypothalamic-pituitary-gonadal (HPG) axis.

Segesterone_Acetate_Signaling_Pathway SA This compound Acetate PR Progesterone Receptor (PR) SA->PR Binds to SA_PR_complex SA-PR Complex PR->SA_PR_complex Nucleus Nucleus SA_PR_complex->Nucleus Translocates to PRE Progesterone Response Element (PRE) on DNA SA_PR_complex->PRE Binds to Gene_Transcription Modulation of Gene Transcription PRE->Gene_Transcription Hypothalamus Hypothalamus Gene_Transcription->Hypothalamus Negative Feedback GnRH Decreased GnRH Pulse Frequency Hypothalamus->GnRH Pituitary Anterior Pituitary GnRH->Pituitary LH_FSH Decreased LH & FSH Secretion Pituitary->LH_FSH Ovary_Testes Gonads (Ovary/Testes) LH_FSH->Ovary_Testes Ovulation_Spermatogenesis Inhibition of Ovulation & Spermatogenesis Ovary_Testes->Ovulation_Spermatogenesis

Caption: this compound Acetate Signaling Pathway.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of a novel drug delivery system.

PK_Study_Workflow Protocol Study Protocol Development Recruitment Subject Recruitment & Screening Protocol->Recruitment Baseline Baseline Data Collection (Blood Samples, Vitals) Recruitment->Baseline Dosing Drug Administration (Implant, Ring, or Gel) Baseline->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Sample Processing (Centrifugation, Plasma Separation) Sampling->Processing Analysis Bioanalytical Method (e.g., LC-MS/MS) Processing->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis Report Final Study Report PK_Analysis->Report

Caption: Experimental Workflow for a Pharmacokinetic Study.

A Comparative Analysis of the Long-Term Effects of Segesterone and Other Progestins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the long-term effects of segesterone, a newer progestin, with other established progestins commonly used in contraception and hormone therapy. The information is intended to support research, scientific understanding, and drug development by presenting a consolidated view of available experimental data.

Introduction

Progestins, synthetic analogs of the natural hormone progesterone, are integral components of hormonal contraceptives and hormone replacement therapies. Their long-term effects can vary significantly based on their chemical structure, binding affinity to various steroid receptors, and the resulting downstream signaling pathways. This compound acetate (Nestorone®), a 19-norprogesterone derivative, is a potent progestin with a high selectivity for the progesterone receptor.[1] This guide evaluates its long-term effects in comparison to other widely used progestins such as levonorgestrel, etonogestrel, drospirenone, and medroxyprogesterone acetate.

Mechanism of Action and Signaling Pathways

Progestins primarily exert their effects by binding to and activating progesterone receptors (PRs), which are ligand-activated transcription factors.[2][3] This interaction leads to the regulation of target gene expression. However, the pharmacological profile of each progestin is also defined by its binding to other steroid receptors, including androgen (AR), glucocorticoid (GR), and mineralocorticoid (MR) receptors, which can lead to off-target effects.[4][5]

This compound acetate is characterized by its high affinity and selectivity for the progesterone receptor, with minimal binding to androgen, estrogen, or mineralocorticoid receptors.[6][7] This specificity is thought to contribute to its favorable side-effect profile, particularly the lack of androgenic effects.[1]

The signaling pathways of progestins can be broadly categorized into genomic and non-genomic pathways. The classical genomic pathway involves the binding of the progestin-receptor complex to progesterone response elements (PREs) on DNA, leading to the transcription of target genes.[8] Non-genomic pathways involve rapid, membrane-initiated signaling cascades that can modulate cellular function independently of gene transcription.[2][9]

Progestin_Signaling_Pathways cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway Progestin_G Progestin PR_G Progesterone Receptor (PR) Progestin_G->PR_G PR_Complex_G Progestin-PR Complex PR_G->PR_Complex_G Nucleus_G Nucleus PR_Complex_G->Nucleus_G PRE_G Progesterone Response Element (PRE) Nucleus_G->PRE_G Transcription_G Gene Transcription PRE_G->Transcription_G Progestin_NG Progestin Membrane_PR_NG Membrane PR Progestin_NG->Membrane_PR_NG Signaling_Cascade_NG Signaling Cascade (e.g., MAPK) Membrane_PR_NG->Signaling_Cascade_NG Cellular_Response_NG Rapid Cellular Response Signaling_Cascade_NG->Cellular_Response_NG Experimental_Workflow cluster_protocol Clinical Trial Workflow Screening Participant Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment & Baseline Data Collection (Demographics, Medical History, Baseline Labs) Screening->Enrollment Randomization Randomization to Treatment Arms (e.g., this compound vs. Other Progestin) Enrollment->Randomization Treatment Long-Term Treatment Period (e.g., 1-5 years) Randomization->Treatment FollowUp Regular Follow-up Visits (e.g., 3, 6, 12 months) Treatment->FollowUp Endpoint End of Study or Early Discontinuation Treatment->Endpoint DataCollection Data Collection at Follow-up (Adverse Events, Vital Signs, Lab Tests - Lipids, Glucose, BMD) FollowUp->DataCollection DataCollection->FollowUp Continue until end of treatment Analysis Data Analysis (Efficacy, Safety, Tolerability) Endpoint->Analysis

References

Safety Operating Guide

Proper Disposal of Segesterone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for Segesterone, a synthetic progestin used in research and pharmaceutical development. Adherence to these protocols is critical to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. This compound, as a hormonally active compound, requires careful handling and disposal to mitigate potential endocrine-disrupting effects on the environment.[1][2]

Core Principles of this compound Waste Management

All personnel handling this compound must be familiar with their institution's specific environmental health and safety (EHS) guidelines, as well as local and national regulations for hazardous waste disposal.[3][4] The primary principle is to prevent the release of this compound into the environment.[3][4][5]

Procedural Steps for this compound Disposal

Researchers and laboratory staff must follow a systematic approach to the disposal of this compound-containing waste. This includes pure this compound, solutions, contaminated labware, and personal protective equipment (PPE).

1. Waste Segregation and Collection:

  • Initial Segregation: At the point of generation, immediately segregate all this compound waste from non-hazardous trash. This includes both solid and liquid waste.

  • Waste Containers: Use designated, properly labeled, and leak-proof chemical waste containers.[5][6] Containers should be compatible with the waste type (e.g., glass or high-density polyethylene for liquids).

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and any other components of the waste stream.[6]

  • Container Management: Keep waste containers securely closed except when adding waste.[6][7] Store containers in a designated, secondary containment area away from incompatible materials.[6]

2. Handling Different Types of this compound Waste:

  • Unused or Expired this compound: Pure this compound or its formulations should be disposed of in their original containers if possible, within a larger, labeled hazardous waste container.[3] Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[3]

  • Liquid Waste: Collect liquid waste containing this compound, such as unused solutions or rinsates from cleaning contaminated equipment, in a designated hazardous liquid waste container.[8]

  • Solid Waste: Dispose of contaminated solid waste, including gloves, bench paper, pipette tips, and other disposable items, in a designated solid hazardous waste container.

  • "Empty" Containers: Handle uncleaned, "empty" containers that held this compound as hazardous waste, as they will contain residual amounts of the compound.[3]

  • Contaminated Equipment: Decontaminate reusable equipment, such as glassware, before it is removed from the designated work area.[9] The cleaning rinsate should be collected as hazardous waste.[8] A common decontamination procedure involves washing with soap and water, followed by appropriate solvent rinsing, with all rinsates collected for disposal.[8]

3. Spill Management:

In the event of a this compound spill:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE, including gloves, a lab coat, and safety goggles.[5]

  • Contain the spill using appropriate absorbent materials.[5]

  • Collect the contaminated absorbent material and place it in a designated hazardous waste container.[5]

  • Clean the spill area thoroughly with soap and water or another suitable cleaning agent, collecting all cleaning materials for hazardous waste disposal.[8]

4. Final Disposal:

  • Arrange for the pickup and disposal of this compound waste through your institution's EHS department or a licensed hazardous waste contractor.

  • Ensure all required waste disposal forms are completed accurately.

Data on this compound Disposal

Currently, there is no publicly available quantitative data specifying concentration limits for this compound in waste streams or detailed experimental protocols for its chemical neutralization for disposal purposes. The guiding principle is to treat all this compound waste as hazardous, regardless of concentration, and dispose of it through a certified hazardous waste management service.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

SegesteroneDisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage_disposal Storage & Final Disposal start This compound Waste Generated is_spill Spill? start->is_spill is_liquid Liquid Waste? is_solid Solid Waste? is_liquid->is_solid No liquid_waste Collect in Labeled Hazardous Liquid Waste Container is_liquid->liquid_waste Yes is_solid->start No solid_waste Collect in Labeled Hazardous Solid Waste Container is_solid->solid_waste Yes is_spill->is_liquid No spill_cleanup Contain & Clean Spill Collect all materials as hazardous waste is_spill->spill_cleanup Yes storage Store in Designated Secondary Containment Area liquid_waste->storage solid_waste->storage spill_cleanup->storage disposal Arrange for Disposal via EHS/Certified Vendor storage->disposal

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Segesterone

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling Segesterone, a synthetic progestin, must adhere to stringent safety protocols to mitigate potential health risks. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational workflows, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) for Handling this compound

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound in a laboratory setting. It is recommended to consider double gloving for enhanced protection.[1]

PPE CategoryItemSpecifications & Remarks
Hand Protection Chemical-resistant glovesConsider double gloving.[1]
Eye Protection Safety glasses with side shields or gogglesIf the work environment involves dusty conditions, mists, or aerosols, wear appropriate goggles. A faceshield or other full face protection is necessary if there is a potential for direct contact to the face.[1]
Body Protection Work uniform or laboratory coatAdditional garments such as sleevelets, an apron, gauntlets, or disposable suits should be used based on the task to avoid exposed skin surfaces.[1]
Respiratory Protection NIOSH/MSHA approved respiratorsRequired when dusts are generated.[2] Use a positive pressure air supplied respirator for uncontrolled releases, unknown exposure levels, or when air-purifying respirators may not provide adequate protection. Follow OSHA respirator regulations (29 CFR 1910.134).[1]

Procedural Guidance for Handling and Disposal

Safe handling and proper disposal of this compound are critical to prevent contamination and environmental hazards. The following step-by-step procedures should be strictly followed.

Handling Procedures:

  • Preparation : Before handling, ensure all safety precautions have been read and understood.[1][2] Work in a well-ventilated area, preferably under a hood.[3]

  • Personal Protective Equipment : Don the appropriate PPE as detailed in the table above.

  • Handling the Compound : Avoid breathing dust, fumes, gas, mists, vapors, or spray.[4] Do not eat, drink, or smoke when using this product.[1][2] Avoid contact during pregnancy and while nursing.[1][2]

  • After Handling : Wash skin thoroughly after handling.[1][2] Use appropriate degowning techniques to remove potentially contaminated clothing.[1]

Disposal Plan:

  • Waste Segregation : All materials that have come into contact with this compound, including contaminated labware (e.g., weighing boats, pipette tips, vials) and gloves, should be considered contaminated and segregated from general waste.

  • Containerization : Place all contaminated waste into a designated, clearly labeled hazardous waste container.[5] The container must be in good condition, compatible with the chemical waste, and have a secure lid to prevent leaks or spills.[5]

  • Labeling : Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage : Store hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic and incompatible materials.[5]

  • Final Disposal : Dispose of contents and container to an approved waste disposal plant.[1][2] Do not allow the product to enter drains or sewers.[4][6] Arrange for collection through your institution's environmental health and safety department or a licensed hazardous waste disposal contractor.[5]

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

SegesteroneHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase Read_SDS Read Safety Data Sheet (SDS) Assess_Risks Perform Risk Assessment Read_SDS->Assess_Risks Don_PPE Don Appropriate PPE Assess_Risks->Don_PPE Weigh_Compound Weigh this compound in Ventilated Enclosure Don_PPE->Weigh_Compound Prepare_Solution Prepare Solution in Fume Hood Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Surfaces Decontaminate Work Surfaces Conduct_Experiment->Decontaminate_Surfaces Segregate_Waste Segregate Contaminated Waste Decontaminate_Surfaces->Segregate_Waste Dispose_Waste Dispose of Hazardous Waste per Protocol Segregate_Waste->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Segesterone
Reactant of Route 2
Segesterone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.